molecular formula C18H22ClNO3 B1217157 Cloquintocet-mexyl CAS No. 99607-70-2

Cloquintocet-mexyl

货号: B1217157
CAS 编号: 99607-70-2
分子量: 335.8 g/mol
InChI 键: COYBRKAVBMYYSF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate is a member of the class of quinolines that is quinoline which is substituted by a chloro group at position 5 and by a 2-[(heptan-2-yl)oxy]-2-oxoethoxy group at position 8. It is an aromatic ether, an organochlorine compound, a member of quinolines and a carboxylic ester.
an herbicide safene

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H22ClNO3/c1-3-4-5-7-13(2)23-17(21)12-22-16-10-9-15(19)14-8-6-11-20-18(14)16/h6,8-11,13H,3-5,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYBRKAVBMYYSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)OC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041794
Record name Cloquintocet-mexyl
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Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Acetic acid, 2-[(5-chloro-8-quinolinyl)oxy]-, 1-methylhexyl ester
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CAS No.

99607-70-2
Record name Cloquintocet-mexyl
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Record name Cloquintocet-mexyl [ISO]
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Record name Acetic acid, 2-[(5-chloro-8-quinolinyl)oxy]-, 1-methylhexyl ester
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Record name Cloquintocet-mexyl
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Record name Heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate
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Record name CLOQUINTOCET-MEXYL
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Foundational & Exploratory

Cloquintocet-mexyl mechanism of action in wheat

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Cloquintocet-Mexyl in Wheat

Introduction

This compound is a highly effective herbicide safener extensively used in wheat cultivation. Its primary function is to protect the crop from injury caused by certain herbicides, particularly those from the aryloxyphenoxypropionate (FOPs) and sulfonylurea (SUs) classes, without compromising weed control efficacy.[1][2] The safening effect is not a result of direct interaction with the herbicide's target site but rather through the stimulation of the plant's intrinsic detoxification systems.[3] Upon application, this compound is rapidly hydrolyzed within the wheat plant to its biologically active form, cloquintocet (B1669234) acid.[4][5] This guide provides a detailed examination of the molecular mechanisms underpinning the protective action of this compound in wheat.

Core Mechanism: Enhancement of Herbicide Detoxification

The principal mechanism of action of this compound is the transcriptional upregulation of genes encoding key enzymes and transporters involved in the three-phase xenobiotic detoxification pathway.[6][7] This accelerated metabolic process rapidly converts phytotoxic herbicide molecules into non-toxic, readily sequestered metabolites.

Phase I: Herbicide Modification

Phase I involves the initial modification of the herbicide molecule, typically through oxidation, reduction, or hydrolysis. This step introduces or exposes functional groups (e.g., -OH, -NH2, -COOH), which renders the molecule more water-soluble and prepares it for Phase II conjugation.

Cytochrome P450 Monooxygenases (CYPs): this compound significantly induces the expression of various Cytochrome P450 (CYP) genes.[1] These enzymes are crucial for catalyzing oxidative reactions, such as aryl hydroxylation, which is a key detoxification step for many herbicides.[8][9] Transcriptomic studies in wheat have identified a number of CYP families, including CYP71, CYP72, CYP76, and CYP81, that are induced upon safener treatment.[10] The CYP81A subfamily, in particular, has been strongly implicated in the detoxification of synthetic auxin herbicides when used in conjunction with this compound.[6][11][12]

Phase II: Conjugation

In Phase II, the modified herbicide from Phase I is conjugated with endogenous, hydrophilic molecules. This process further increases water solubility and, most importantly, detoxifies the herbicide.

Glutathione (B108866) S-Transferases (GSTs): One of the most prominent effects of this compound is the potent induction of Glutathione S-Transferase (GST) activity.[2][3] GSTs catalyze the conjugation of the tripeptide glutathione (GSH) to the electrophilic center of the herbicide or its Phase I metabolite.[13][14] This action is fundamental to the detoxification of multiple herbicide classes. Studies have shown that this compound treatment leads to a significant accumulation of GSTs from the phi (GSTF), tau (GSTU), and lambda (GSTL) classes in wheat.[5][13][15]

UDP-Glucosyltransferases (UGTs): this compound also enhances the activity of UDP-glucosyltransferases (UGTs).[3] These enzymes conjugate glucose from UDP-glucose to the herbicide, forming inactive glycoside metabolites. This pathway is particularly important for herbicides containing hydroxyl or carboxyl groups, often introduced during Phase I. The safener has been shown to enhance the glycosylation of metabolites of herbicides like clodinafop-propargyl.[3]

Phase III: Sequestration and Transport

The final phase involves the transport and sequestration of the detoxified herbicide conjugates away from metabolically active cellular compartments.

ATP-Binding Cassette (ABC) Transporters: The water-soluble and non-phytotoxic glutathione or glucose conjugates from Phase II are actively transported into the vacuole for permanent storage or further degradation. This transport is mediated by ATP-Binding Cassette (ABC) transporters, particularly those from the Multidrug Resistance-Associated Protein (MRP) subfamily.[3][16] this compound has been demonstrated to induce the transcription of MRP transporter genes in wheat. For instance, the expression of the TtMRP1 gene was significantly enhanced in both wheat leaves and coleoptiles following treatment.[3]

Gene Expression Regulation

The coordinated enhancement of the detoxification pathway is a direct result of this compound's ability to induce gene expression. Transcriptomic analysis (RNA-Seq) of wheat treated with the safener has revealed a significant upregulation of a specific set of genes. In one study, 103 genes were identified as being differentially expressed, with 101 being induced by this compound.[6][11][17] A large proportion of these genes were functionally annotated as having oxidoreductase (implicating CYPs) and transferase (implicating GSTs and UGTs) activities, confirming that the safener's primary action is at the transcriptional level.[6][11]

Alternative Protective Mechanisms

While enhanced metabolism is the core mechanism, some studies suggest this compound can protect wheat through other pathways, particularly against herbicides that are not readily metabolized. When wheat is challenged with fomesafen (B1673529), a protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitor, this compound pretreatment alleviates injury by promoting photosynthesis and decreasing oxidative stress.[18][19][20] In this specific interaction, the safener was found to increase the expression of genes related to chlorophyll (B73375) synthesis and chlorophyll-binding proteins, rather than genes involved in fomesafen metabolism.[18][19][20]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on this compound's action in wheat.

Table 1: Induction of Gene Expression by this compound in Wheat

Gene/Gene Family Fold Induction Tissue Method Reference
TtMRP1 13 Leaves - [3]
TtMRP1 9.5 Coleoptile - [3]
TtMRP2 2.3 Coleoptile - [3]
CYP81A Homoeologs CM-inducible Leaf RT-qPCR [6][11]

| Differentially Expressed Genes | 101 genes induced | Leaf | RNA-Seq |[6][11] |

Table 2: Effect of this compound on Enzyme Activity in Wheat

Enzyme/Activity Percent Increase Treatment Details Method Reference
GST Metabolic Activity 77.4% Safener treatment - [3]

| Glutathione Peroxidase (GPOX) | ~500% (6-fold) | 10 mg/L daily for 7 days | Spectrophotometry |[15] |

Detailed Experimental Protocols

Protocol: Transcriptomic Analysis via RNA-Seq

This protocol outlines a typical workflow for identifying genes induced by this compound in wheat.

  • Plant Growth and Treatment: Wheat seeds (e.g., Triticum aestivum L.) are germinated and grown in a controlled environment (e.g., 14-hour day length, 21-23°C).[17] At a specific growth stage (e.g., three-leaf stage), seedlings are treated with this compound at a defined concentration (e.g., 15 g a.i. ha⁻¹) or a control solution (e.g., 0.1% nonionic surfactant).[17]

  • Tissue Sampling: Leaf tissue is harvested at various time points after treatment (e.g., 3, 6, 12 hours). Samples are immediately frozen in liquid nitrogen and stored at -80°C.[17]

  • RNA Extraction and Quality Control: Total RNA is extracted from the leaf tissue using a suitable kit (e.g., RNeasy Plant Mini Kit). RNA integrity and quantity are assessed using an Agilent Bioanalyzer and spectrophotometry.[17]

  • Library Preparation and Sequencing: mRNA is enriched using oligo(dT) beads, fragmented, and used for first-strand cDNA synthesis with random primers. This is followed by second-strand synthesis, end-repair, A-tailing, and adapter ligation. The resulting libraries are sequenced on a platform like the Illumina NovaSeq.[17]

  • Data Analysis: Raw sequencing reads are quality-checked and trimmed. The clean reads are then mapped to a reference wheat genome. Gene expression levels are quantified (e.g., as Transcripts Per Million - TPM). Differential expression analysis is performed to identify genes that are significantly up- or down-regulated in safener-treated samples compared to controls.[6][11][17] Gene Ontology (GO) enrichment analysis is then used to functionally categorize the differentially expressed genes.[6][11]

Protocol: GST Enzyme Activity Assay

This protocol describes a method to quantify the induction of GST activity by this compound.

  • Plant Growth and Treatment: Wheat seedlings are grown as described in 6.1. Plants are sprayed with a solution of this compound (e.g., 10 mg L⁻¹) or a control solution.[15]

  • Protein Extraction: Leaf tissue is harvested at desired time points post-treatment. The tissue is ground to a fine powder in liquid nitrogen. The powder is then homogenized in an extraction buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing EDTA and PVPP). The homogenate is centrifuged at high speed (e.g., 15,000 x g for 20 min at 4°C), and the supernatant (crude protein extract) is collected.

  • Activity Assay: The assay is performed in a spectrophotometer. The reaction mixture contains a buffer (e.g., potassium phosphate (B84403) buffer), reduced glutathione (GSH), and a substrate like 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). The reaction is initiated by adding the crude protein extract.

  • Quantification: The activity of GST is measured by monitoring the rate of formation of the GSH-CDNB conjugate, which absorbs light at 340 nm. The rate of change in absorbance is used to calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.[15]

Visualizations: Pathways and Workflows

Diagram 1: Herbicide Detoxification Pathway

cluster_phase1 Phase I: Modification cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Sequestration Herbicide Herbicide (Phytotoxic) P450 Cytochrome P450s (CYPs) Herbicide->P450 Oxidation Herbicide_OH Modified Herbicide (e.g., Hydroxylated) P450->Herbicide_OH GST Glutathione S-Transferases (GSTs) Herbicide_OH->GST Glutathione Conjugation UGT UDP-Glucosyltransferases (UGTs) Herbicide_OH->UGT Glucose Conjugation Herbicide_Conj Herbicide Conjugate (Non-toxic) GST->Herbicide_Conj UGT->Herbicide_Conj ABC ABC Transporters (e.g., MRPs) Herbicide_Conj->ABC Transport Vacuole Vacuole ABC->Vacuole Safener This compound (Active Form: Acid) Safener->P450 Induces Expression Safener->GST Induces Expression Safener->UGT Induces Expression Safener->ABC Induces Expression

Caption: this compound induces genes in all three phases of herbicide detoxification.

Diagram 2: RNA-Seq Experimental Workflow

A Wheat Seedling Growth B Treatment Application (Safener vs. Control) A->B C Tissue Harvest & RNA Extraction B->C D RNA Quality Control (Bioanalyzer) C->D E Library Preparation (mRNA enrichment, cDNA synthesis) D->E F High-Throughput Sequencing (e.g., Illumina) E->F G Bioinformatic Analysis (Mapping, Quantification) F->G H Identification of Differentially Expressed Genes (DEGs) G->H

Caption: A typical experimental workflow for transcriptomic analysis (RNA-Seq).

Diagram 3: Logical Relationship of Safener Action

cluster_genes Target Genes Safener This compound Application Signal Signal Perception & Transduction Safener->Signal Gene_Induction Upregulation of Gene Expression Signal->Gene_Induction CYP CYP Genes Gene_Induction->CYP GST GST Genes Gene_Induction->GST UGT UGT Genes Gene_Induction->UGT ABC ABC Transporter Genes Gene_Induction->ABC Protein_Synthesis Increased Synthesis of Detoxification Proteins Detox Enhanced Herbicide Detoxification Rate Protein_Synthesis->Detox Tolerance Increased Wheat Tolerance to Herbicide Detox->Tolerance CYP->Protein_Synthesis GST->Protein_Synthesis UGT->Protein_Synthesis ABC->Protein_Synthesis

Caption: Logical flow from safener application to enhanced crop tolerance.

References

Cloquintocet-Mexyl and the Induction of Glutathione S-Transferases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloquintocet-mexyl is a widely utilized herbicide safener, crucial for protecting cereal crops from herbicide-induced injury. Its efficacy is primarily attributed to its ability to enhance the plant's endogenous detoxification capacity. A key mechanism in this process is the significant induction of Glutathione (B108866) S-Transferases (GSTs), a diverse family of enzymes that catalyze the conjugation of glutathione to xenobiotics, thereby neutralizing their toxicity. This technical guide provides a comprehensive overview of the current understanding of this compound's action on GSTs, detailing the molecular pathways, quantitative effects, and the experimental methodologies used to elucidate these processes.

Introduction to this compound and Glutathione S-Transferases

Herbicide safeners are agrochemicals that, when applied with a herbicide, selectively protect the crop from damage without compromising the herbicide's efficacy against target weeds. This compound is a prominent safener used in conjunction with herbicides targeting grassy weeds in cereal crops like wheat. The protective effect of this compound is not due to a direct interaction with the herbicide but rather through the upregulation of the plant's own defense mechanisms.

At the forefront of these induced defenses are the Glutathione S-Transferases (GSTs). GSTs are a superfamily of enzymes that play a pivotal role in Phase II of the detoxification process in a wide range of organisms. In plants, they are instrumental in conferring tolerance to various biotic and abiotic stresses, including herbicide exposure. They function by catalyzing the nucleophilic attack of the thiol group of the tripeptide glutathione (GSH) on the electrophilic center of a xenobiotic substrate. This conjugation reaction renders the herbicide more water-soluble, less toxic, and earmarks it for sequestration into the vacuole or apoplast, effectively removing it from the cellular environment where it could cause harm.

Mechanism of Action: From Signal to Induction

The precise signaling cascade initiated by this compound that culminates in the upregulation of GST gene expression is an area of active research. However, a model is emerging that suggests the safener taps (B36270) into a pre-existing, complex network of plant defense signaling pathways.

Upon absorption by the plant, this compound is rapidly hydrolyzed to its active form, cloquintocet (B1669234) acid. This active molecule is believed to trigger a signaling cascade that may involve the generation of a low level of oxidative stress. This, in turn, is thought to activate downstream signaling components. Evidence suggests a potential link to the oxylipin signaling pathway, which is also involved in plant responses to wounding and pathogen attack.

Key components of this proposed pathway include the potential involvement of transcription factors that bind to specific cis-acting regulatory elements in the promoter regions of GST genes. While not definitively proven for this compound, in other stress-induced GST expression, elements like the Activator sequence-1 (as-1) are known to be targeted by TGA transcription factors, which are regulated by pathways involving salicylic (B10762653) acid and the NPR1 protein. It is plausible that this compound activates a similar or overlapping set of transcription factors to drive the expression of a suite of detoxification genes, including various GST isoforms.

Beyond GSTs, transcriptomic studies have revealed that this compound also induces the expression of other key players in xenobiotic detoxification, including cytochrome P450 monooxygenases (Phase I detoxification) and ATP-binding cassette (ABC) transporters (Phase III detoxification), which are responsible for transporting the glutathione-conjugated herbicides into the vacuole.

Cloquintocet_Mexyl_Signaling_Pathway cluster_cell Plant Cell This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Uptake Cloquintocet Acid\n(Active Form) Cloquintocet Acid (Active Form) Hydrolysis->Cloquintocet Acid\n(Active Form) Signaling Cascade Signaling Cascade Cloquintocet Acid\n(Active Form)->Signaling Cascade Oxidative Stress Oxidative Stress Signaling Cascade->Oxidative Stress Oxylipin Pathway Oxylipin Pathway Signaling Cascade->Oxylipin Pathway Transcription Factors\n(e.g., TGA) Transcription Factors (e.g., TGA) Oxidative Stress->Transcription Factors\n(e.g., TGA) Oxylipin Pathway->Transcription Factors\n(e.g., TGA) GST Gene Promoter\n(e.g., as-1 element) GST Gene Promoter (e.g., as-1 element) Transcription Factors\n(e.g., TGA)->GST Gene Promoter\n(e.g., as-1 element) Binds to GST Gene GST Gene GST Gene Promoter\n(e.g., as-1 element)->GST Gene Activates GST mRNA GST mRNA GST Gene->GST mRNA Transcription GST Protein GST Protein GST mRNA->GST Protein Translation Detoxification Detoxification GST Protein->Detoxification Catalyzes

Proposed signaling pathway for this compound induced GST expression.

Quantitative Data on GST Induction

The induction of GSTs by this compound is a rapid and robust process. Studies in wheat have demonstrated significant increases in both GST enzyme activity and gene expression within hours of treatment. The magnitude of this induction can vary depending on the specific GST isoform, the tissue type, and the experimental conditions.

Induction of GST and Related Enzyme Activities

Treatment of wheat seedlings with this compound leads to a notable increase in total GST activity. For instance, a 58% increase in GST activity has been observed 24 hours after a single application at normal field rates.[1] Furthermore, related antioxidant enzyme activities are also enhanced, with glutathione peroxidase (GPOX) activity showing a six-fold increase.[1][2]

Enzyme ActivityTreatmentFold Induction / % IncreaseTime PointPlant SpeciesReference
Total GST ActivityThis compound (field rate)58% increase24 hoursWheat[1]
Glutathione Peroxidase (GPOX)This compound (10 mg/L)6-fold increase7 daysWheat[1][2]
Total GST ActivityThis compoundDoubling of activity7 daysWheat[3]
Upregulation of GST Gene Expression

Transcriptomic analysis of wheat leaves treated with this compound has identified a significant upregulation of numerous genes associated with detoxification. Among these, a substantial number of GST genes are induced. A recent study identified 101 induced genes, with 11 being annotated as Glutathione S-Transferases.[4][5]

Gene Identifier (Triticum aestivum)Putative FunctionLog2 Fold Change
TraesCS5A02G472300.1Glutathione S-transferase6.8
TraesCS5B02G478500.1Glutathione S-transferase6.5
TraesCS5D02G488000.1Glutathione S-transferase6.3
TraesCS1B02G272900.1Glutathione S-transferase5.8
TraesCS1A02G263300.1Glutathione S-transferase5.7
TraesCS1D02G264100.1Glutathione S-transferase5.5
TraesCSU02G097200.1Glutathione S-transferase4.9
TraesCS2B02G469800.1Glutathione S-transferase4.2
TraesCS2A02G449600.1Glutathione S-transferase4.1
TraesCS2D02G451100.1Glutathione S-transferase4.0
TraesCS6B02G208600.1Glutathione S-transferase3.5
Data adapted from a transcriptomic study on this compound treated wheat leaves.[4][5]

Experimental Protocols

The investigation of this compound's effect on GSTs involves a series of well-established molecular and biochemical techniques. Below are detailed methodologies for key experiments.

Experimental_Workflow cluster_workflow Typical Experimental Workflow Plant Growth and Treatment Plant Growth and Treatment Tissue Harvesting Tissue Harvesting Plant Growth and Treatment->Tissue Harvesting Protein Extraction Protein Extraction Tissue Harvesting->Protein Extraction RNA Extraction RNA Extraction Tissue Harvesting->RNA Extraction GST Activity Assay GST Activity Assay Protein Extraction->GST Activity Assay Protein Quantification\n(e.g., Bradford) Protein Quantification (e.g., Bradford) Protein Extraction->Protein Quantification\n(e.g., Bradford) cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis Data Analysis Data Analysis GST Activity Assay->Data Analysis Protein Quantification\n(e.g., Bradford)->Data Analysis RT-qPCR RT-qPCR cDNA Synthesis->RT-qPCR RT-qPCR->Data Analysis

Workflow for investigating this compound's effect on GSTs.
Plant Growth and Safener Treatment

  • Plant Material: Wheat ( Triticum aestivum L.) seeds are sown in pots containing a suitable growth medium and grown under controlled environmental conditions (e.g., 25°C, 16/8 h light/dark cycle).

  • Safener Application: At a specific growth stage (e.g., two-leaf stage), seedlings are treated with this compound. The safener can be applied as a soil drench or a foliar spray at concentrations relevant to field application rates. A control group treated with a mock solution (without the safener) is essential.

  • Time Course: Tissues are harvested at various time points post-treatment (e.g., 0, 6, 12, 24, 48 hours) to analyze the dynamics of GST induction.

Total Protein Extraction from Wheat Leaves

This protocol is designed to extract total soluble proteins for subsequent enzyme assays.

  • Harvesting: Harvest fresh leaf tissue and immediately freeze it in liquid nitrogen to prevent protein degradation.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction Buffer: Add an appropriate volume of ice-cold protein extraction buffer (e.g., 100 mM Tris-HCl pH 7.8, 1 mM EDTA, 10% glycerol, and protease inhibitors like PMSF) to the powdered tissue.

  • Centrifugation: Homogenize the mixture and then centrifuge at high speed (e.g., 12,000 x g) at 4°C for 20 minutes to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the total soluble proteins. Store on ice for immediate use or at -80°C for long-term storage.

  • Protein Quantification: Determine the protein concentration of the extract using a standard method such as the Bradford or BCA assay.

Glutathione S-Transferase (GST) Activity Assay

This colorimetric assay measures the total GST activity using the model substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).

  • Reaction Mixture: Prepare a reaction mixture containing phosphate (B84403) buffer (e.g., 100 mM, pH 6.5), reduced glutathione (GSH, e.g., 1 mM), and CDNB (e.g., 1 mM).

  • Assay Initiation: In a cuvette or a 96-well plate, add a specific amount of the protein extract to the reaction mixture to initiate the reaction.

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes) using a spectrophotometer. The change in absorbance is due to the formation of the GSH-CDNB conjugate.

  • Calculation of Activity: Calculate the GST activity using the molar extinction coefficient of the GSH-CDNB conjugate (9.6 mM⁻¹ cm⁻¹). The activity is typically expressed as µmol of product formed per minute per mg of protein.

RNA Extraction and RT-qPCR for GST Gene Expression

This protocol outlines the steps for quantifying the expression levels of specific GST genes.

  • Total RNA Extraction: Extract total RNA from frozen, ground leaf tissue using a commercial kit or a TRIzol-based method.

  • RNA Quality and Quantity: Assess the integrity and purity of the extracted RNA using gel electrophoresis and spectrophotometry (A260/280 ratio).

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative Real-Time PCR (qPCR):

    • Prepare a qPCR reaction mix containing SYBR Green or a probe-based master mix, gene-specific primers for the target GST genes, and the synthesized cDNA.

    • Use primers for a stably expressed reference gene (e.g., actin or tubulin) for normalization.

    • Perform the qPCR reaction in a real-time PCR cycler.

  • Data Analysis: Calculate the relative gene expression levels using the 2-ΔΔCt method.[6]

Conclusion

This compound is a powerful tool in modern agriculture, and its mode of action via the induction of GSTs and other detoxification pathways is a fascinating example of chemically-induced plant defense. The ability to upregulate a plant's innate capacity to metabolize xenobiotics is central to its function as a herbicide safener. The quantitative data clearly demonstrates a significant and rapid increase in both GST enzyme activity and gene expression in response to this compound. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate mechanisms of safener action and to explore new avenues for enhancing crop resilience. A deeper understanding of these processes will be invaluable for the development of next-generation crop protection strategies.

References

The Role of Cloquintocet-Mexyl in Mitigating Oxidative Stress in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the herbicide safener Cloquintocet-mexyl and its core function in mitigating oxidative stress in plants. Primarily targeted at researchers, scientists, and professionals in drug development, this document synthesizes current research on the mechanisms of action, signaling pathways, and physiological effects of this compound. It details the biochemical processes through which this compound enhances crop tolerance to herbicide-induced stress, focusing on the upregulation of endogenous detoxification and antioxidant systems.

Executive Summary

This compound is a widely used herbicide safener that protects cereal crops from the phytotoxic effects of certain herbicides.[1][2] Its primary mechanism of action does not involve direct antioxidant activity but rather the induction of the plant's intrinsic defense systems. By stimulating the expression of genes encoding detoxification enzymes, this compound accelerates the metabolism of harmful herbicide molecules. This rapid detoxification prevents the accumulation of reactive oxygen species (ROS), a primary cause of oxidative stress, thereby averting cellular damage and promoting crop health and yield. This guide will explore the molecular underpinnings of this process, present quantitative data on its efficacy, and provide standardized protocols for relevant experimental assays.

Mechanism of Action: Upregulation of Plant Defense Pathways

This compound's protective effects are primarily achieved by enhancing the expression of xenobiotic detoxifying enzymes.[2] This process can be understood as a three-phase detoxification pathway that plants utilize to metabolize foreign compounds (xenobiotics) like herbicides.

  • Phase I: Modification: Herbicides are initially modified by enzymes such as Cytochrome P450 monooxygenases (P450s) . These enzymes introduce functional groups (e.g., hydroxyl groups) onto the herbicide molecule, making it more reactive and susceptible to further metabolism.[3]

  • Phase II: Conjugation: The modified herbicide is then conjugated to endogenous molecules like glutathione (B108866) (GSH) by Glutathione S-transferases (GSTs) or to glucose by glucosyltransferases.[3][4] This step dramatically increases the water solubility of the herbicide and renders it non-toxic. This compound is a potent inducer of GSTs, which is a cornerstone of its safening activity.[2][3]

  • Phase III: Sequestration: The conjugated, non-toxic herbicide is transported and sequestered into the vacuole or apoplast by ATP-binding cassette (ABC) transporters , effectively removing it from metabolically active regions of the cell.[3][5]

By accelerating these phases, this compound ensures that the herbicide is neutralized before it can interfere with cellular processes and trigger the production of ROS. Furthermore, the induction of GSTs also plays a direct role in combating oxidative stress, as these enzymes can detoxify lipid hydroperoxides formed during oxidative damage.[4][6]

Recent studies have also shown that this compound can protect wheat seedlings from fomesafen-induced injury by promoting photosynthesis and decreasing oxidative stress, without directly affecting the metabolism of the herbicide itself.[7][8] This is achieved by increasing the expression of genes related to chlorophyll (B73375) synthesis and chlorophyll-binding proteins, leading to higher chlorophyll content.[9]

Core Signaling Pathway

This compound is believed to tap into a pre-existing plant signaling pathway responsible for detoxifying both endogenous and exogenous toxic compounds.[3] While the specific receptor for this compound has not been fully identified, the downstream effects are well-documented. The safener acts as a molecular trigger, initiating a signal transduction cascade that leads to the activation of transcription factors. These transcription factors then bind to the promoter regions of defense-related genes, including those for GSTs, P450s, and ABC transporters, leading to their enhanced expression.

CM This compound (Safener) Receptor Putative Cellular Receptor CM->Receptor Binds to Signal Signal Transduction Cascade (e.g., Kinases, Secondary Messengers) Receptor->Signal Initiates TF Activation of Transcription Factors Signal->TF Genes Upregulation of Stress-Response Genes TF->Genes Induces Detox Enhanced Detoxification Enzymes (GSTs, P450s, ABC Transporters) Genes->Detox Antioxidant Increased Antioxidant Capacity (e.g., higher GSH levels) Genes->Antioxidant Metabolism Accelerated Herbicide Metabolism Detox->Metabolism Stress Mitigation of Oxidative Stress Antioxidant->Stress ROS Reduced ROS Production Metabolism->ROS Prevents ROS->Stress Protection Crop Protection & Enhanced Tolerance Stress->Protection start Plant Treatment (Control, Herbicide, Herbicide + CM) harvest Tissue Harvesting (e.g., Leaf, Root) start->harvest split1 Sample Division harvest->split1 biochem Biochemical Assays split1->biochem For Biochemistry molecular Molecular Analysis split1->molecular For Molecular Biology mda MDA Assay (Lipid Peroxidation) biochem->mda h2o2 H₂O₂ Assay (ROS Level) biochem->h2o2 enzyme Antioxidant Enzyme Assays (SOD, POD, GST) biochem->enzyme analysis Data Analysis & Comparison mda->analysis h2o2->analysis enzyme->analysis rna RNA Extraction molecular->rna cdna cDNA Synthesis rna->cdna qpcr RT-qPCR (Gene Expression of GSTs, P450s) cdna->qpcr qpcr->analysis

References

Cloquintocet-Mexyl: A Technical Guide to its Chemical Structure, Properties, and Function as a Herbicide Safener

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloquintocet-mexyl is a vital component in modern agriculture, functioning as a herbicide safener. Its primary role is to protect cereal crops from the phytotoxic effects of certain herbicides, thereby enhancing the selectivity and efficacy of weed management strategies. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and metabolic fate of this compound. Detailed experimental protocols for key assays are also included to facilitate further research and development in this area.

Chemical Structure and Identification

This compound, systematically named 1-methylhexyl [(5-chloroquinolin-8-yl)oxy]acetate, is a member of the quinoline (B57606) family of compounds.[1][2] Its chemical identity is well-established with a unique CAS Number and a defined molecular structure.

IdentifierValue
IUPAC Name 1-methylhexyl [(5-chloroquinolin-8-yl)oxy]acetate[1]
CAS Number 99607-70-2[3]
Molecular Formula C₁₈H₂₂ClNO₃[3]
Molecular Weight 335.83 g/mol [3]
SMILES CCCCCC(C)OC(=O)COC1=CC=C(Cl)C2=C1N=CC=C2
InChI Key COYBRKAVBMYYSF-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its formulation, application, and environmental fate. It is a colorless to beige crystalline solid with low solubility in water but good solubility in many organic solvents.[1]

PropertyValueSource(s)
Melting Point 68-72 °C[4]
Boiling Point 448.4 ± 30.0 °C (Predicted)[5]
Vapor Pressure 5.31 x 10⁻³ mPa (at 20 °C)[3]
Water Solubility 0.59 mg/L (at 20 °C, pH 7)[3]
Solubility in Organic Solvents (at 20°C) Acetone (B3395972): 320,000 mg/LEthanol: 190,000 mg/LToluene: 360,000 mg/Ln-Hexane: 9,000 mg/L[3]
Octanol-Water Partition Coefficient (Log P) 5.20[3]
pKa 3.75 (Weak base)[3]

Mechanism of Action: A Multi-faceted Defense Strategy

This compound's efficacy as a herbicide safener lies in its ability to selectively enhance the detoxification capacity of cereal crops like wheat. It achieves this by upregulating the expression and activity of key enzymes involved in the three phases of xenobiotic metabolism. The primary mechanism involves the induction of glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (CYPs).[6][7]

These enzymes catalyze the detoxification of herbicides, rendering them non-toxic to the crop. GSTs conjugate glutathione to the herbicide molecule, increasing its water solubility and facilitating its sequestration into the vacuole. CYPs, on the other hand, introduce functional groups into the herbicide structure, which can either detoxify it directly or prepare it for further conjugation reactions.

Recent studies have also indicated that this compound can promote the expression of genes related to chlorophyll (B73375) synthesis and chlorophyll-binding proteins, thereby boosting photosynthesis and mitigating oxidative stress induced by the herbicide.

Signaling Pathway for Safener-Induced Detoxification

The precise signaling cascade initiated by this compound is still under investigation, but it is understood to involve the activation of transcription factors that bind to specific promoter regions of detoxification-related genes. This leads to an increased transcription and subsequent translation of GSTs, CYPs, and other relevant proteins.

G Simplified Signaling Pathway of this compound cluster_cell Plant Cell CM This compound Rec Receptor (putative) CM->Rec Binds Signal Signal Transduction Cascade Rec->Signal Activates TF Transcription Factors Signal->TF Activates DNA DNA (Promoter Region) TF->DNA Binds to mRNA mRNA transcripts DNA->mRNA Transcription Enzymes Detoxification Enzymes (GSTs, CYPs, etc.) mRNA->Enzymes Translation DetoxHerbicide Detoxified Herbicide Herbicide Herbicide Herbicide->DetoxHerbicide Metabolized by caption This compound Signaling Pathway

This compound Signaling Pathway

Metabolic Pathway of this compound

In planta, this compound is rapidly metabolized. The primary metabolic reaction is the hydrolysis of the ester bond, catalyzed by esterase enzymes, to yield its corresponding carboxylic acid, cloquintocet (B1669234) acid, and 1-methylhexanol.[8] Evidence suggests that cloquintocet acid is the biologically active form of the safener.

G Metabolic Pathway of this compound CM This compound CA Cloquintocet Acid CM->CA Hydrolysis Alc 1-Methylhexanol CM->Alc Hydrolysis Esterase Esterase caption This compound Metabolism

This compound Metabolism

Experimental Protocols

Determination of Glutathione S-Transferase (GST) Activity

This protocol outlines a common spectrophotometric method for measuring GST activity in wheat seedlings treated with this compound, using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate.

1. Plant Material and Treatment:

  • Grow wheat (Triticum aestivum L.) seedlings in a controlled environment (e.g., growth chamber) for 7-9 days.

  • Prepare a solution of this compound at the desired concentration (e.g., 10 mg/L) in a suitable solvent (e.g., acetone or ethanol) and dilute with water containing a surfactant.

  • Spray the seedlings uniformly with the this compound solution. Control plants should be sprayed with a solution containing the solvent and surfactant only.

  • Harvest the shoot tissues at specified time points after treatment (e.g., 24, 48, 72 hours).

2. Enzyme Extraction:

  • Freeze the harvested shoot tissue in liquid nitrogen immediately and store at -80 °C until use.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Homogenize the powdered tissue in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone). Use a buffer-to-tissue ratio of approximately 5:1 (v/w).

  • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4 °C.

  • Collect the supernatant, which contains the crude enzyme extract. Keep the extract on ice.

3. Protein Quantification:

  • Determine the total protein concentration of the crude enzyme extract using a standard method such as the Bradford assay, with bovine serum albumin (BSA) as a standard. This is necessary to calculate the specific activity of the enzyme.

4. GST Activity Assay:

  • The assay is based on the conjugation of glutathione (GSH) to CDNB, which results in an increase in absorbance at 340 nm.

  • Prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 6.5)

    • 1 mM GSH (freshly prepared)

    • 1 mM CDNB (dissolved in ethanol)

  • Equilibrate the reaction mixture to the desired assay temperature (e.g., 25 °C).

  • To a cuvette, add the reaction mixture and a small volume of the crude enzyme extract to initiate the reaction. The final volume should be standardized (e.g., 1 mL).

  • Immediately measure the increase in absorbance at 340 nm over a period of time (e.g., 5 minutes) using a spectrophotometer.

  • Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

5. Calculation of GST Specific Activity:

  • The specific activity of GST is expressed as nmol of CDNB-GSH conjugate formed per minute per milligram of protein.

  • Use the following formula to calculate the specific activity:

    Specific Activity (nmol/min/mg) = (ΔA₃₄₀/min * Total reaction volume (mL)) / (ε * Path length (cm) * Protein concentration (mg/mL) * Enzyme volume (mL))

    Where:

    • ε (molar extinction coefficient of the CDNB-GSH conjugate) = 9.6 mM⁻¹cm⁻¹

Experimental Workflow Diagram

G Workflow for GST Activity Assay cluster_workflow Experimental Steps Start Start Plant Plant Growth and This compound Treatment Start->Plant Harvest Harvest Wheat Shoots Plant->Harvest Extract Enzyme Extraction Harvest->Extract Protein Protein Quantification (Bradford Assay) Extract->Protein Assay GST Activity Assay (Spectrophotometry at 340 nm) Extract->Assay Calculate Calculate Specific Activity Protein->Calculate Assay->Calculate End End Calculate->End caption GST Activity Assay Workflow

GST Activity Assay Workflow

Conclusion

This compound is a highly effective herbicide safener that enhances crop tolerance by inducing the expression of key detoxification enzymes. Its well-defined chemical structure and physicochemical properties have enabled its successful formulation and application in agriculture. Understanding its mechanism of action and metabolic pathways at a molecular level is crucial for the development of new and improved safener technologies. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate interactions between safeners, herbicides, and crop plants.

References

Cloquintocet-Mexyl and Cytochrome P450 Enzymes in Crops: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloquintocet-mexyl (CM) is a highly effective herbicide safener, widely employed in cereal crops to protect them from the phytotoxic effects of certain herbicides. Its mode of action is intrinsically linked to the upregulation of the plant's innate detoxification pathways, with the cytochrome P450 (CYP) monooxygenase superfamily playing a pivotal role. This technical guide provides an in-depth analysis of the impact of this compound on cytochrome P450 enzymes in key agricultural crops. It summarizes quantitative data on gene expression, details common experimental protocols for studying these interactions, and presents visual diagrams of the underlying biological and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in agrochemistry, plant science, and drug metabolism.

Introduction: The Role of this compound as a Herbicide Safener

Herbicide safeners are chemical agents that enhance the tolerance of crops to herbicides without compromising the herbicide's efficacy against target weeds.[1][2] this compound is a prominent safener used in conjunction with various herbicides, particularly in small-grain cereals like wheat and barley.[2][3] The protective mechanism of CM is not based on a direct interaction with the herbicide molecule itself, but rather on the stimulation of the crop's endogenous metabolic processes that detoxify the herbicide.[1][3] This is achieved by inducing the expression of genes encoding key detoxification enzymes, most notably cytochrome P450 monooxygenases, glutathione (B108866) S-transferases (GSTs), and ATP-binding cassette (ABC) transporters.[2][4]

Cytochrome P450s are a large and diverse group of enzymes that catalyze a wide range of oxidative reactions, playing a critical role in the metabolism of both endogenous compounds and xenobiotics, including herbicides.[4] By accelerating the metabolic breakdown of herbicides into non-phytotoxic forms, CM effectively increases the margin of selectivity between the crop and the target weed species.[1]

Impact of this compound on Cytochrome P450 Gene Expression in Wheat

Wheat (Triticum aestivum L.) is the most extensively studied crop in the context of this compound's effect on cytochrome P450 enzymes. Transcriptomic and proteomic studies have consistently demonstrated that CM treatment leads to a significant upregulation of multiple CYP genes and their corresponding proteins.

Quantitative Gene Expression Data

RNA-sequencing (RNA-Seq) and quantitative real-time PCR (RT-qPCR) have been instrumental in quantifying the induction of CYP genes by CM. In wheat seedlings, CM treatment has been shown to upregulate over 1,000 genes, with a significant portion belonging to the cytochrome P450 superfamily.[1]

A study investigating the effect of CM on the expression of CYP81A homoeologs in wheat leaf tissue provided specific fold-induction data at various time points after treatment. The results showed that CM significantly induced the expression of CYP81A-5A, CYP81A-5B, and CYP81A-5D, with fold inductions ranging from approximately 4.8 to 28.6 at 3 and 12 hours after treatment.[5]

GeneTreatment3 Hours After Treatment (Fold Change)6 Hours After Treatment (Fold Change)12 Hours After Treatment (Fold Change)
CYP81A-5A CM~15~10~28
CYP81A-5B CM~5~4~10
CYP81A-5D CM~12~8~20
Table 1: Fold induction of CYP81A homoeologs in wheat leaf tissue following treatment with this compound (CM). Data is approximated from published research.[5]
Proteomic Analysis

Proteomic studies of wheat seedlings and cell cultures treated with this compound have confirmed the upregulation of CYP proteins. In wheat seedlings, CM treatment resulted in the perturbation of 221 membrane-associated polypeptides, with 131 of these being enhanced by the safener.[6] Similarly, in wheat cell cultures, 82 polypeptides were perturbed, with 72 showing increased abundance.[6] These findings corroborate the transcriptomic data and confirm that the induction of gene expression translates to an increase in the corresponding protein levels.

Safener treatment in wheat has been shown to induce 13 families of CYPs, with members of the CYP71, CYP72, CYP76, and CYP81 families being particularly active towards selective herbicides.[7] Notably, three inducible TaCYP81s have been identified as having major roles in the safening effect observed in wheat.[7]

Impact on Cytochrome P450 Enzymes in Other Crops

While the effect of this compound is best characterized in wheat, its impact on other crops is also of significant interest. However, publicly available quantitative data on the direct induction of cytochrome P450 enzymes by CM in crops other than wheat is limited.

  • Rice (Oryza sativa): Research in rice has identified specific cytochrome P450 genes, such as CYP72A31 and CYP81A6, that confer tolerance to certain herbicides.[10][11] The expression of CYP81A6 has been shown to be induced by the herbicide bentazon.[10] While this points to the role of CYPs in herbicide detoxification in rice, direct evidence and quantitative data on the induction of these or other CYPs by this compound are scarce.

  • Barley (Hordeum vulgare): this compound has been shown to increase the activity of a multidrug resistance-associated protein (MRP) transporter in barley, which is involved in the vacuolar sequestration of herbicide metabolites.[2] This suggests that CM activates detoxification pathways in barley, and it is plausible that this includes the induction of cytochrome P450 enzymes, though specific data is lacking.

  • Sorghum (Sorghum bicolor): Research in sorghum has focused on the role of specific CYPs, such as those from the CYP71 and CYP73A families, in the biosynthesis of endogenous compounds.[12][13] While the machinery for P450-mediated metabolism is present, the specific response to this compound has not been extensively documented.

Experimental Protocols

The study of this compound's impact on cytochrome P450 enzymes involves a range of molecular and biochemical techniques. Below are generalized protocols for key experiments.

Transcriptomic Analysis (RNA-Seq)

RNA-Seq is a powerful method to obtain a global view of gene expression changes in response to safener treatment.

Experimental Workflow:

  • Plant Growth and Treatment: Grow crop seedlings under controlled conditions (e.g., hydroponically or in soil). Apply this compound at a specified concentration and harvest tissue samples at various time points post-treatment, along with untreated controls.

  • RNA Extraction and Quality Control: Extract total RNA from the collected tissue samples using a suitable kit or protocol. Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer or similar instrument.

  • Library Preparation and Sequencing: Prepare RNA-Seq libraries from the high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification. Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis: Process the raw sequencing reads to remove low-quality bases and adapter sequences. Align the clean reads to a reference genome. Quantify gene expression levels (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM). Identify differentially expressed genes (DEGs) between CM-treated and control samples using statistical analysis.

RNA_Seq_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Plant_Growth Plant Growth & Treatment RNA_Extraction RNA Extraction & QC Plant_Growth->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing Sequencing Library_Prep->Sequencing Data_Processing Raw Data Processing Sequencing->Data_Processing Alignment Alignment to Genome Data_Processing->Alignment Quantification Expression Quantification Alignment->Quantification DEG_Analysis Differential Gene Expression Analysis Quantification->DEG_Analysis

Fig 1. A generalized workflow for RNA-Seq analysis.
Gene Expression Validation (RT-qPCR)

RT-qPCR is used to validate the results from RNA-Seq for specific genes of interest.

Experimental Workflow:

  • RNA Extraction and cDNA Synthesis: Extract total RNA as described for RNA-Seq. Synthesize first-strand cDNA from the RNA using a reverse transcriptase enzyme.

  • Primer Design and Validation: Design gene-specific primers for the target CYP genes and a stable reference gene (e.g., β-tubulin). Validate primer efficiency.

  • qPCR Reaction: Set up qPCR reactions containing cDNA, primers, and a fluorescent dye (e.g., SYBR Green). Run the reactions in a real-time PCR instrument.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using a method such as the 2-ΔΔCt method, normalizing to the reference gene.

RT_qPCR_Workflow RNA_Extraction RNA Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR_Reaction qPCR Reaction Setup cDNA_Synthesis->qPCR_Reaction Data_Analysis Data Analysis (2-ΔΔCt) qPCR_Reaction->Data_Analysis

Fig 2. A simplified workflow for RT-qPCR analysis.
Heterologous Expression and Enzyme Assays

To confirm the function of a specific CYP enzyme in herbicide metabolism, it can be expressed in a heterologous system (e.g., yeast) and its enzymatic activity can be assayed.

Experimental Workflow:

  • Gene Cloning and Vector Construction: Amplify the coding sequence of the target CYP gene and clone it into a suitable yeast expression vector.

  • Yeast Transformation and Expression: Transform the expression vector into a suitable yeast strain (e.g., Saccharomyces cerevisiae). Induce protein expression under appropriate conditions.

  • Microsome Isolation: Harvest the yeast cells and isolate the microsomal fraction, which contains the expressed CYP enzyme.

  • Enzyme Assay: Incubate the isolated microsomes with the herbicide substrate and a source of reducing equivalents (NADPH).

  • Metabolite Analysis: Extract the reaction products and analyze them using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the herbicide metabolites.

Enzyme_Assay_Workflow Gene_Cloning Gene Cloning Yeast_Expression Heterologous Expression in Yeast Gene_Cloning->Yeast_Expression Microsome_Isolation Microsome Isolation Yeast_Expression->Microsome_Isolation Enzyme_Assay Enzyme Assay with Herbicide Microsome_Isolation->Enzyme_Assay Metabolite_Analysis Metabolite Analysis (LC-MS) Enzyme_Assay->Metabolite_Analysis

Fig 3. Workflow for heterologous expression and enzyme assays.

Signaling Pathways and Logical Relationships

The induction of cytochrome P450 genes by this compound is part of a broader stress-response and detoxification signaling network in plants. While the precise signaling cascade initiated by CM is not fully elucidated, a general model can be proposed.

Safener_Signaling_Pathway Cloquintocet_Mexyl This compound Safener_Perception Safener Perception (Receptor?) Cloquintocet_Mexyl->Safener_Perception Signaling_Cascade Signal Transduction Cascade (e.g., Kinases, Transcription Factors) Safener_Perception->Signaling_Cascade Gene_Induction Induction of Detoxification Genes Signaling_Cascade->Gene_Induction CYP450 Cytochrome P450s Gene_Induction->CYP450 GSTs GSTs Gene_Induction->GSTs Transporters ABC Transporters Gene_Induction->Transporters Herbicide_Detox Enhanced Herbicide Metabolism & Sequestration CYP450->Herbicide_Detox GSTs->Herbicide_Detox Transporters->Herbicide_Detox

Fig 4. A proposed signaling pathway for this compound action.

Conclusion and Future Directions

This compound is a potent inducer of cytochrome P450 enzymes in crops, particularly in wheat, where it significantly enhances herbicide detoxification and crop safety. The quantitative data from transcriptomic and proteomic studies in wheat provide a clear picture of the upregulation of specific CYP families, most notably CYP81. While the effects of CM in other economically important crops like maize and rice are less well-characterized, the existing knowledge of herbicide metabolism in these species suggests a similar mechanism of action.

Future research should focus on:

  • Elucidating the precise signaling pathways that mediate the safener response, from perception to gene induction.

  • Expanding quantitative studies to a broader range of crops to better understand the conservation and divergence of the safener response.

  • Functionally characterizing a wider array of safener-induced cytochrome P450 enzymes to identify those with the highest catalytic efficiency for specific herbicides.

  • Leveraging this knowledge for the development of new, more effective safeners and for the engineering of crops with enhanced herbicide tolerance.

This technical guide provides a solid foundation for understanding the intricate relationship between this compound and cytochrome P450 enzymes in crops. The continued exploration of this field will be crucial for the development of sustainable and efficient weed management strategies in modern agriculture.

References

The Molecular Safeguard: Unraveling the Safening Effect of Cloquintocet-mexyl

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Cloquintocet-mexyl is a widely utilized herbicide safener, critical for protecting cereal crops, particularly wheat, from the phytotoxic effects of certain herbicides. Its efficacy lies in its ability to selectively enhance the crop's endogenous detoxification mechanisms, allowing for the rapid metabolism of herbicidal compounds into non-toxic forms. This technical guide delves into the molecular underpinnings of this compound's safening effect, providing an in-depth analysis of the enzymatic systems and signaling pathways involved. We present a synthesis of current research, including quantitative data on gene expression and enzyme activity, detailed experimental protocols, and visual representations of the key molecular processes.

Core Mechanism: Upregulation of Xenobiotic Detoxification Pathways

The primary mode of action of this compound is the induction of genes encoding for key enzymatic players in the three-phase xenobiotic detoxification pathway in plants. This pathway is a conserved mechanism for metabolizing a wide range of foreign compounds, including herbicides.

  • Phase I: Modification. In this initial phase, enzymes such as cytochrome P450 monooxygenases (CYPs) introduce functional groups into the herbicide molecule, typically through oxidation, reduction, or hydrolysis. This modification increases the reactivity and water solubility of the herbicide, preparing it for the subsequent phase.

  • Phase II: Conjugation. The modified herbicide is then conjugated with endogenous molecules, most commonly glutathione (B108866), a reaction catalyzed by glutathione S-transferases (GSTs). This conjugation step further increases the water solubility of the herbicide and significantly reduces its phytotoxicity. Uridine diphosphate-glucosyltransferases (UGTs) also play a role in this phase by conjugating herbicides with glucose.

  • Phase III: Compartmentation. Finally, the conjugated and detoxified herbicide is transported and sequestered into the plant cell's vacuole or apoplast by ATP-binding cassette (ABC) transporters, such as multidrug resistance-associated proteins (MRPs). This compartmentalization removes the herbicide from the cytoplasm, preventing it from reaching its target sites and causing cellular damage.

This compound acts as a molecular switch, enhancing the expression of genes encoding for CYPs, GSTs, UGTs, and ABC transporters, thereby accelerating the entire detoxification process in the crop plant while having minimal effect on the target weed.[1][2][3][4][5]

Quantitative Insights into Molecular Upregulation

The application of this compound leads to a quantifiable increase in the expression of detoxification-related genes and the activity of their corresponding enzymes. The following tables summarize key quantitative data from various studies.

Gene FamilyGene/EnzymePlant SpeciesFold Induction / % IncreaseReference
Glutathione S-Transferases (GSTs) GST activityWheat77.4% increase[1]
GST genesWheatMultiple genes induced[1]
ABC Transporters TtMRP1Wheat9.5-fold increase[1]
TtMRP2Wheat2.3-fold increase[1]
Cytochrome P450s (CYPs) CYP genesWheat34 genes with oxidoreductase activity induced[6][7]
UDP-Glucosyltransferases (UGTs) UGT genesWheat19 genes associated with UGT activity induced[7]

Table 1: Summary of this compound Induced Upregulation of Detoxification Genes and Enzymes.

Visualizing the Molecular Pathways and Workflows

To better understand the complex interactions at the molecular level, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for studying the effects of this compound.

cluster_herbicide_action Herbicide Action cluster_safener_mechanism This compound Safening Mechanism cluster_detoxification Enhanced Herbicide Detoxification Herbicide Herbicide TargetSite Herbicide Target Site Herbicide->TargetSite Inhibition PhaseI Phase I (Oxidation) CYPs Herbicide->PhaseI Phytotoxicity Phytotoxicity TargetSite->Phytotoxicity Leads to Safener This compound Signal Signaling Cascade Safener->Signal GeneInduction Induction of Detoxification Genes (GSTs, CYPs, UGTs, ABC Transporters) Signal->GeneInduction Enzymes Increased Detoxification Enzyme Levels & Activity GeneInduction->Enzymes Enzymes->PhaseI Enhances PhaseII Phase II (Conjugation) GSTs, UGTs Enzymes->PhaseII Enhances PhaseIII Phase III (Sequestration) ABC Transporters Enzymes->PhaseIII Enhances PhaseI->PhaseII PhaseII->PhaseIII Metabolite Non-toxic Metabolite PhaseII->Metabolite Vacuole Vacuole PhaseIII->Vacuole Transport to

Caption: Molecular mechanism of this compound safening action.

cluster_treatment Plant Treatment cluster_analysis Molecular & Phenotypic Analysis cluster_data Data Integration & Interpretation Plant Crop Seedlings (e.g., Wheat) Treatment Treatment Groups: 1. Control 2. Herbicide only 3. Safener only 4. Herbicide + Safener Plant->Treatment Harvest Tissue Harvest (Time course) Treatment->Harvest Phenotype Phenotypic Evaluation (Biomass, Injury Assessment) Treatment->Phenotype RNA_Seq Transcriptomics (RNA-Seq, RT-qPCR) Harvest->RNA_Seq Proteomics Proteomics (2D-PAGE, Mass Spec) Harvest->Proteomics Metabolomics Metabolomics (LC-MS, GC-MS) Harvest->Metabolomics EnzymeAssay Enzyme Activity Assays (GST, P450) Harvest->EnzymeAssay Integration Integrative Analysis of -omics Data RNA_Seq->Integration Proteomics->Integration Metabolomics->Integration EnzymeAssay->Integration Phenotype->Integration Conclusion Elucidation of Safening Mechanism Integration->Conclusion

Caption: Experimental workflow for investigating this compound's molecular effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's safening effect.

Gene Expression Analysis via RNA-Seq and RT-qPCR

Objective: To identify and quantify the genes that are differentially expressed in response to this compound treatment.

Protocol:

  • Plant Growth and Treatment: Wheat ( Triticum aestivum L.) seedlings are grown to the two-leaf stage.[8] Plants are then treated with a foliar spray of this compound at a specified concentration (e.g., 10 mg/L), alongside control plants treated with a mock solution.[9]

  • Tissue Sampling: Leaf tissue is harvested at various time points post-treatment (e.g., 6, 12, 24 hours) and immediately frozen in liquid nitrogen to preserve RNA integrity.[10]

  • RNA Extraction and Library Preparation: Total RNA is extracted from the frozen tissue using a commercially available kit. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer. RNA-Seq libraries are then prepared from high-quality RNA samples.[11]

  • Sequencing and Data Analysis: The prepared libraries are sequenced on a high-throughput sequencing platform. The resulting sequencing reads are mapped to the wheat reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in the this compound treated samples compared to the controls.[6][10]

  • RT-qPCR Validation: A subset of differentially expressed genes, particularly those encoding GSTs, CYPs, and UGTs, are selected for validation using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[8]

Glutathione S-Transferase (GST) Activity Assay

Objective: To measure the enzymatic activity of GSTs in plant tissues following treatment with this compound.

Protocol:

  • Protein Extraction: Plant tissue samples are homogenized in an ice-cold extraction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 6.5).[12] The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the soluble proteins is collected.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing potassium phosphate buffer, reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate.[12][13]

  • Enzyme Assay: The protein extract is added to the reaction mixture, and the increase in absorbance at 340 nm is measured over time using a spectrophotometer.[12] The rate of increase in absorbance is proportional to the GST activity.

  • Calculation of Specific Activity: The GST specific activity is calculated based on the change in absorbance per minute, the molar extinction coefficient of the product, and the total protein concentration of the extract.[13][14]

Cytochrome P450 (CYP) Activity Assay

Objective: To determine the activity of CYP enzymes involved in herbicide metabolism.

Protocol:

  • Microsome Isolation: Plant tissues are homogenized, and the microsomal fraction, which is rich in CYP enzymes, is isolated by differential centrifugation.

  • Luminescent Assay (e.g., P450-Glo™): A luminogenic CYP substrate is incubated with the isolated microsomes and a source of NADPH.[15] The CYP enzyme converts the substrate into luciferin, which then reacts with luciferase to produce light.[15]

  • Measurement: The amount of light produced is measured using a luminometer and is directly proportional to the CYP activity.[15][16]

  • Inhibition Assay (for specificity): To identify the specific CYPs involved, known CYP inhibitors can be included in the reaction. A reduction in luminescence in the presence of an inhibitor suggests the involvement of the corresponding CYP isoform.[17][18]

Conclusion

The safening effect of this compound at a molecular level is a well-orchestrated process of enhanced herbicide detoxification in crop plants. By inducing the expression of a suite of genes encoding for GSTs, CYPs, UGTs, and ABC transporters, this compound effectively accelerates the metabolic breakdown and sequestration of herbicides, thereby protecting the crop from injury. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists to further investigate and harness the potential of herbicide safeners in modern agriculture and drug development. Future research should focus on elucidating the upstream signaling pathways that are triggered by this compound to gain a more complete understanding of its mode of action.[1]

References

Cloquintocet-Mexyl: A Deep Dive into its Influence on Plant Defense Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cloquintocet-mexyl is a commercially significant herbicide safener, pivotal in modern agriculture for protecting cereal crops from herbicide-induced injury.[1][2][3][4] Its efficacy does not stem from altering the herbicide's chemical structure directly but from its profound influence on the plant's innate defense and detoxification mechanisms. This technical guide synthesizes current research to provide an in-depth understanding of how this compound modulates plant defense gene expression at the molecular level. It details the key gene families and signaling pathways involved, presents quantitative data from various studies, outlines common experimental protocols, and visualizes complex interactions through signaling and workflow diagrams. This document serves as a comprehensive resource for researchers in plant science, weed science, and agrochemical development.

Introduction to this compound

This compound is a synthetic chemical compound belonging to the quinoline (B57606) derivative class of herbicide safeners.[3][5] It is applied in conjunction with specific herbicides, particularly those used for controlling grass weeds in cereal crops like wheat and barley.[1][3] The primary function of a safener is to enhance the crop's tolerance to a herbicide without diminishing the herbicide's efficacy against target weed species.[2][4] this compound achieves this by stimulating the expression of a suite of genes that encode detoxification enzymes and proteins involved in stress response pathways, effectively accelerating the metabolism and sequestration of the herbicide into non-toxic forms.[1][2][6]

Core Mechanism: Induction of Xenobiotic Detoxification Pathways

The protective action of this compound is predicated on its ability to "prime" the plant's defense system. It taps (B36270) into pre-existing signaling pathways that plants naturally use to respond to various biotic and abiotic stresses.[1][7] This induction leads to an enhanced metabolic capacity to handle xenobiotic compounds, including herbicides. The detoxification process is classically divided into three phases, and this compound has been shown to upregulate genes involved in all three.

  • Phase I: Modification of the herbicide molecule (e.g., through oxidation or hydrolysis) to introduce or expose functional groups.

  • Phase II: Conjugation of the modified herbicide to an endogenous molecule, such as glutathione (B108866) or glucose, to increase its water solubility and reduce its toxicity.[8]

  • Phase III: Sequestration of the conjugated herbicide away from metabolically active sites, typically by transporting it into the vacuole.[9]

This compound treatment results in a significant upregulation of genes encoding key enzymes in these phases, most notably Glutathione S-Transferases (GSTs), Cytochrome P450 monooxygenases (P450s), UDP-glucosyltransferases (UGTs), and ATP-binding cassette (ABC) transporters.[1][2][10]

Key Plant Defense Gene Families Modulated by this compound

Research, including transcriptomic and proteomic analyses, has identified several key gene families that are consistently and significantly upregulated in response to this compound treatment.

Glutathione S-Transferases (GSTs)

GSTs are the most extensively documented enzymes induced by herbicide safeners.[1][2] They are central to Phase II detoxification, catalyzing the conjugation of reduced glutathione (GSH) to electrophilic herbicide molecules, thereby neutralizing their phytotoxicity.[8][11]

  • Function: GSTs detoxify herbicides by making them more water-soluble and marking them for vacuolar sequestration.[8]

  • Induction by this compound: Studies have repeatedly shown that this compound dramatically increases GST transcript levels, protein abundance, and overall enzyme activity in protected cereals.[1][10] For instance, in wheat, this compound treatment can lead to a significant increase in GST activity.[10][12] This induction is often tissue-specific, with the highest levels observed in the outer cell layers of the coleoptile, a critical site for herbicide uptake.[1][6]

Cytochrome P450 Monooxygenases (P450s)

P450s are a diverse superfamily of enzymes crucial for Phase I metabolism. They introduce reactive groups onto herbicide molecules, which is often a prerequisite for subsequent Phase II conjugation.

  • Function: P450s catalyze a wide range of oxidative reactions, including hydroxylation, which can detoxify a herbicide or prepare it for conjugation.[1]

  • Induction by this compound: Transcriptomic studies in wheat have identified numerous P450 genes that are significantly induced by this compound.[13][14][15] For example, RNA-Seq analysis of wheat leaf tissue treated with this compound revealed the upregulation of multiple genes assigned with oxidoreductase activity, many of which are P450s.[14] One study identified a member of the CYP81A subfamily as being strongly inducible by the safener.[13][14]

ABC Transporters and Glucosyltransferases (UGTs)
  • UGTs (Phase II): These enzymes conjugate glucose to herbicides or their metabolites, representing an alternative detoxification pathway to glutathione conjugation.[1] this compound has been shown to enhance the glycosylation of herbicide metabolites in wheat.[1][10]

  • ABC Transporters (Phase III): After conjugation, the detoxified herbicide must be removed from the cytoplasm. ABC transporters, particularly those located on the tonoplast (vacuolar membrane), actively pump these conjugates into the vacuole for permanent storage.[9][16] this compound treatment in wheat significantly enhances the expression of multidrug resistance-associated protein (MRP) genes, a subclass of ABC transporters. For example, the TtMRP1 gene expression was enhanced 9.5-fold compared to the control.[10]

Quantitative Data on Gene Expression and Enzyme Activity

The following tables summarize quantitative findings from various studies on the effect of this compound on gene expression and enzyme activity.

Table 1: this compound Induced Gene Expression in Wheat (Triticum aestivum)

Gene/Gene FamilyFold Change (vs. Control)Experimental SystemReference
TtMRP1 (ABC Transporter)9.5Wheat Coleoptile[10]
TtMRP2 (ABC Transporter)2.3Wheat Coleoptile[10]
CYP81A-5A (Cytochrome P450)Significantly InducedWheat Leaf Tissue[13][14]
Multiple P450 Genes>1000 genes up-regulatedWheat Seedlings[15]
Multiple GST GenesSignificantly InducedWheat Leaf Tissue[13][14]
Protoporphyrinogen IX oxidaseIncreased ExpressionWheat Seedlings[17]
Light-harvesting chlorophyll (B73375) a/b binding proteinIncreased ExpressionWheat Seedlings[17]

Table 2: Effect of this compound on Enzyme Activity in Wheat

Enzyme% Increase in Activity (vs. Control)Treatment ConditionsReference
Glutathione S-Transferase (GST)77.4%Safener treatment on wheat plants[10]
Glutathione S-Transferase (GST)Significantly Enhanced10 mg/L this compound, 8h[12]
Glutathione Peroxidase (GPOX)Significantly Enhanced10 mg/L this compound, 8h[12]

Signaling Pathways Activated by this compound

While the complete signaling cascade from safener perception to gene induction remains an active area of research, several hypotheses have been proposed.[1][2] It is likely that this compound does not have a single mode of action but rather intersects with multiple endogenous plant signaling pathways.

  • Oxylipin Pathway: There is evidence suggesting safeners may hijack signaling pathways mediated by oxylipins, such as jasmonates or related compounds.[1][10] These molecules are well-known regulators of plant defense and stress responses.

  • Auxin and Salicylic (B10762653) Acid Crosstalk: Some studies indicate an overlap between safener-induced gene expression and genes regulated by hormones like auxin and salicylic acid, suggesting potential crosstalk between these signaling networks.[10]

  • Defense Response Priming: It has been proposed that safeners may tap into pathways that plants use to defend against pathogens or insects.[7] For example, in sorghum, safener treatment triggered genes involved in the synthesis of dhurrin, a chemical defense compound.[7]

Cloquintocet_Mexyl_Signaling_Pathway cluster_phase1 Phase I Enzymes cluster_phase2 Phase II Enzymes cluster_phase3 Phase III Transporters CM This compound (Safener) Receptor Unknown Receptor(s) or Cellular Target(s) CM->Receptor Perception Signal_Transduction Signal Transduction Cascade (Kinases, Phosphatases, etc.) Receptor->Signal_Transduction Oxylipin Oxylipin / Jasmonate Pathway Signal_Transduction->Oxylipin Hypothesized Involvement SA_Auxin SA / Auxin Pathway Crosstalk Signal_Transduction->SA_Auxin TFs Activation of Transcription Factors (TFs) Signal_Transduction->TFs Primary Signal Oxylipin->TFs SA_Auxin->TFs ARE Antioxidant Response Element (ARE) & other cis-elements in Promoters TFs->ARE Binding Gene_Induction Coordinated Gene Induction ARE->Gene_Induction P450 P450s Gene_Induction->P450 GST GSTs Gene_Induction->GST UGT UGTs Gene_Induction->UGT ABC ABC Transporters Gene_Induction->ABC Detox Enhanced Herbicide Detoxification & Tolerance P450->Detox GST->Detox UGT->Detox ABC->Detox

Caption: Hypothesized signaling pathway for this compound action.

Experimental Protocols

Reproducible and rigorous experimental design is crucial for studying the effects of safeners. Below are generalized methodologies based on common practices in the field.

Plant Growth and Safener Application
  • Plant Species: Triticum aestivum (wheat) is a common model for this compound studies.

  • Growth Conditions: Seedlings are typically grown in a controlled environment (growth chamber) with defined photoperiod (e.g., 16h light / 8h dark), temperature (e.g., 22°C day / 18°C night), and humidity.

  • Application: this compound can be applied in several ways:

    • Foliar Spray: A solution of this compound (e.g., 10-200 µM) with a surfactant is sprayed onto the leaves of young seedlings (e.g., 7-day-old).[15]

    • Seed Treatment: Seeds are coated with a specific dose of the safener (e.g., 0.2-0.8 g ai kg⁻¹ seed) before planting.[6][17]

    • Root Drench/Hydroponics: The safener is added to the hydroponic solution or soil.

  • Sampling: Tissue (e.g., leaves, coleoptiles, roots) is harvested at various time points post-treatment (e.g., 8, 22, 24, 48 hours) for analysis, flash-frozen in liquid nitrogen, and stored at -80°C.[15][18]

Gene Expression Analysis (RNA-Seq / RT-qPCR)
  • RNA Extraction: Total RNA is isolated from harvested plant tissue using a commercial kit or a CTAB-based method. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis or a bioanalyzer.

  • RNA-Seq:

    • Library Preparation: mRNA is enriched, fragmented, and converted to cDNA. Adapters are ligated for sequencing.

    • Sequencing: The prepared library is sequenced on a high-throughput platform (e.g., Illumina).

    • Data Analysis: Raw reads are quality-checked, trimmed, and mapped to a reference genome. Differential gene expression analysis is performed to identify genes significantly up- or down-regulated by the safener treatment.[13][14]

  • RT-qPCR (for validation):

    • cDNA Synthesis: A defined amount of total RNA (e.g., 1-2 µg) is reverse transcribed into cDNA.

    • qPCR: The relative expression of target genes (e.g., CYP81A-5A, GSTs) is quantified using SYBR Green or probe-based (e.g., TaqMan) chemistry.[13][14] A reference gene (e.g., β-tubulin) is used for normalization.

Enzyme Activity Assays
  • Protein Extraction: Total soluble protein is extracted from plant tissue using a buffer optimized for enzyme stability. Protein concentration is determined (e.g., Bradford assay).

  • GST Activity Assay: GST activity is commonly measured spectrophotometrically. The assay mixture contains the protein extract, glutathione (GSH), and a model substrate like 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). The rate of formation of the GSH-CDNB conjugate is monitored by the increase in absorbance at 340 nm.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Wheat Seedlings treatment Treatment Application (e.g., this compound Spray) start->treatment sampling Time-Course Tissue Sampling (e.g., 0, 8, 24, 48h) treatment->sampling rna_extraction RNA Extraction & QC sampling->rna_extraction protein_extraction Protein Extraction sampling->protein_extraction rnaseq RNA-Seq (Transcriptome Profiling) rna_extraction->rnaseq rtqpcr RT-qPCR (Gene Validation) rna_extraction->rtqpcr enzyme_assay Enzyme Activity Assays (e.g., GST activity) protein_extraction->enzyme_assay data_analysis Data Interpretation & Conclusion rnaseq->data_analysis rtqpcr->data_analysis enzyme_assay->data_analysis

Caption: A typical experimental workflow for studying safener effects.

Conclusion and Future Directions

This compound is a powerful tool in agriculture that functions by activating a broad spectrum of plant defense and detoxification genes. Its primary influence is the significant upregulation of genes encoding GSTs, P450s, and ABC transporters, which collectively enhance the plant's ability to metabolize and sequester herbicides. While the downstream effects are well-documented, the upstream signaling events—from the initial perception of the safener molecule to the activation of transcription factors—remain largely unknown and represent a key frontier in safener research.[1][2] Future studies focusing on identifying safener-binding proteins and elucidating the complete signaling cascades will not only deepen our fundamental understanding of plant xenobiotic response but could also pave the way for designing novel, more efficient crop protection strategies.

References

The Core Metabolic Pathways Modulated by Cloquintocet-mexyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the primary metabolic pathways affected by the herbicide safener Cloquintocet-mexyl. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical processes to facilitate a comprehensive understanding for research and development applications.

Executive Summary

This compound is a widely utilized herbicide safener, primarily in cereal crops such as wheat, that enhances the plant's tolerance to specific herbicides without compromising weed control efficacy. Its mode of action is centered on the upregulation of the plant's innate detoxification machinery. The core metabolic pathways influenced by this compound are the Phase I and Phase II xenobiotic detoxification systems. Specifically, this involves the induction of cytochrome P450 monooxygenases (CYPs) and a significant enhancement of the glutathione (B108866) conjugation pathway, mediated by glutathione S-transferases (GSTs). Furthermore, evidence suggests a role in promoting the glycosylation of herbicide metabolites and the subsequent transport of these detoxified conjugates into the vacuole.

Primary Metabolic Pathways Affected

This compound orchestrates a coordinated defense response in plants, primarily by enhancing the expression and activity of key detoxification enzymes.

Glutathione Conjugation (Phase II Detoxification)

The most prominently documented effect of this compound is the induction of Glutathione S-Transferases (GSTs).[1][2] These enzymes catalyze the conjugation of the tripeptide glutathione (GSH) to electrophilic herbicides, rendering them more water-soluble, less toxic, and readily sequestered.[3] Studies have demonstrated that this compound treatment leads to a significant and rapid increase in GST activity in wheat seedlings.[2] This induction is not uniform across all GST isoforms; rather, it preferentially upregulates specific classes, including the phi, tau, and lambda classes.[4] Notably, the tau class GST, TaGSTU1, has been identified as being highly induced by safener treatment in wheat.[5]

Cytochrome P450-Mediated Oxidation (Phase I Detoxification)

Phase I of herbicide metabolism often involves the introduction or exposure of functional groups on the herbicide molecule, typically through oxidation, reduction, or hydrolysis. Cytochrome P450 monooxygenases (CYPs) are the primary enzymes responsible for these oxidative reactions.[6][7] Transcriptomic analyses have revealed that this compound induces the expression of multiple CYP genes in wheat.[6][8][9] The CYP81A subfamily of P450s has been specifically implicated in the detoxification of synthetic auxin herbicides and is inducible by this compound.[6][8][9] This induction primes the plant to metabolize herbicides into forms that can be subsequently conjugated in Phase II.

Glycosylation and Metabolite Transport (Phase II & III Detoxification)

In addition to glutathione conjugation, this compound has been shown to enhance the glycosylation of herbicide metabolites. This process, catalyzed by UDP-glucosyltransferases (UGTs), involves the attachment of a glucose molecule, which further increases the water solubility of the metabolite.[6] Following Phase II conjugation (both glutathione and glucose), the detoxified herbicide metabolites are actively transported from the cytoplasm into the vacuole for long-term storage and sequestration. This is a Phase III detoxification step, and evidence suggests that safeners can induce the expression of ATP-binding cassette (ABC) transporters that facilitate this transport.[3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key enzymatic activities and gene expression levels as reported in the literature.

Enzyme Activity Plant Species Treatment Fold Increase (vs. Control) Reference
Glutathione S-Transferase (GST)WheatThis compound2-fold[2]
Glutathione Peroxidase (GPOX)WheatThis compound6-fold[2]
Gene Expression Plant Species Gene Family/Gene Treatment Observation Reference
Cytochrome P450WheatCYP81AThis compoundSignificantly induced[6][8][9]
Glutathione S-TransferaseTriticum tauschiiTtGSTU1This compoundHighly induced in shoots and roots[5]

Signaling Pathways and Experimental Workflows

Herbicide Detoxification Pathway Induced by this compound

cluster_0 Cellular Environment cluster_1 Phase I Detoxification cluster_2 Phase II Detoxification cluster_3 Phase III Detoxification Herbicide Herbicide CYP450 Cytochrome P450s (e.g., CYP81A) Herbicide->CYP450 Oxidation This compound This compound This compound->CYP450 Induces Expression GST Glutathione S-Transferases (e.g., TaGSTU1) This compound->GST Induces Expression UGT UDP-Glucosyltransferases This compound->UGT Induces Expression ABC_Transporter ABC Transporter This compound->ABC_Transporter Induces Expression Oxidized_Herbicide Oxidized Herbicide Metabolite CYP450->Oxidized_Herbicide Oxidized_Herbicide->GST Glutathione Conjugation Oxidized_Herbicide->UGT Glycosylation GSH_Conjugate GSH-Herbicide Conjugate GST->GSH_Conjugate Glucose_Conjugate Glucose-Herbicide Conjugate UGT->Glucose_Conjugate GSH_Conjugate->ABC_Transporter Glucose_Conjugate->ABC_Transporter Vacuole Vacuole ABC_Transporter->Vacuole Sequestration

Caption: this compound induces Phase I, II, and III detoxification pathways.

Experimental Workflow for Analyzing GST Activity

Start Start Plant_Treatment Treat wheat seedlings with This compound and control Start->Plant_Treatment Tissue_Harvest Harvest shoot tissue Plant_Treatment->Tissue_Harvest Protein_Extraction Extract total soluble protein Tissue_Harvest->Protein_Extraction Protein_Quantification Quantify protein concentration (e.g., Bradford assay) Protein_Extraction->Protein_Quantification Assay_Setup Prepare reaction mixture: - Phosphate (B84403) buffer (pH 6.5) - Reduced Glutathione (GSH) - 1-Chloro-2,4-dinitrobenzene (B32670) (CDNB) Protein_Quantification->Assay_Setup Measurement Add protein extract and measure absorbance change at 340 nm Assay_Setup->Measurement Calculation Calculate specific activity (nmol/min/mg protein) Measurement->Calculation End End Calculation->End

Caption: Workflow for quantifying GST activity in plant tissues.

Experimental Workflow for RT-qPCR Analysis of Gene Expression

Start Start Plant_Treatment Treat wheat seedlings with This compound and control Start->Plant_Treatment RNA_Extraction Extract total RNA from leaf tissue Plant_Treatment->RNA_Extraction RNA_QC Assess RNA quality and quantity RNA_Extraction->RNA_QC cDNA_Synthesis Synthesize cDNA via reverse transcription RNA_QC->cDNA_Synthesis qPCR_Setup Set up qPCR reaction: - cDNA template - Gene-specific primers (e.g., for CYP81A) - Reference gene primers - qPCR master mix cDNA_Synthesis->qPCR_Setup qPCR_Run Perform qPCR on a real-time thermal cycler qPCR_Setup->qPCR_Run Data_Analysis Analyze Ct values and calculate relative gene expression (e.g., 2-ΔΔCt method) qPCR_Run->Data_Analysis End End Data_Analysis->End

Caption: Workflow for analyzing gene expression using RT-qPCR.

Detailed Experimental Protocols

Protocol for Measuring Glutathione S-Transferase (GST) Activity

This protocol is adapted from standard methods for measuring GST activity in plant extracts using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.[10][11]

1. Plant Material and Treatment:

  • Grow wheat (e.g., Triticum aestivum) seedlings under controlled conditions.

  • Apply this compound at a specified concentration (e.g., 10 µM) to the treatment group, and a mock solution to the control group.[5]

  • Harvest shoot tissue at desired time points after treatment.

2. Protein Extraction:

  • Homogenize fresh or frozen tissue in an ice-cold extraction buffer (e.g., 50 mM phosphate buffer, pH 7.4, containing 1 mM EDTA and 1 mM DTT).[4]

  • Centrifuge the homogenate at ~14,000 x g for 15-20 minutes at 4°C.

  • Collect the supernatant containing the soluble proteins.

3. Protein Quantification:

  • Determine the protein concentration of the extracts using a standard method such as the Bradford assay, with Bovine Serum Albumin (BSA) as a standard.

4. GST Activity Assay:

  • Prepare a reaction mixture in a quartz cuvette or UV-transparent 96-well plate containing:

    • 100 mM Phosphate Buffer (pH 6.5)

    • 1 mM Reduced Glutathione (GSH), freshly prepared

    • 1 mM 1-Chloro-2,4-dinitrobenzene (CDNB), dissolved in ethanol

  • Equilibrate the reaction mixture to 25°C.

  • Initiate the reaction by adding a known amount of protein extract (e.g., 50-100 µg).

  • Immediately monitor the increase in absorbance at 340 nm for 5 minutes in a spectrophotometer.

5. Calculation of Specific Activity:

  • Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.

  • Use the molar extinction coefficient of the GSH-CDNB conjugate (9.6 mM⁻¹cm⁻¹) to calculate the specific activity in nmol/min/mg of protein.

Protocol for RT-qPCR Analysis of CYP81A Gene Expression

This protocol is based on the methodology described by Landau et al. (2025) for analyzing this compound inducible genes in wheat.[6][9]

1. Plant Material and RNA Extraction:

  • Treat wheat seedlings with this compound as described in section 5.1.

  • Harvest leaf tissue and immediately freeze in liquid nitrogen.

  • Extract total RNA using a suitable kit or protocol, followed by DNase treatment to remove genomic DNA contamination.

2. RNA Quality Control and cDNA Synthesis:

  • Assess RNA integrity and concentration using a spectrophotometer and/or gel electrophoresis.

  • Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1-2 µg) using a reverse transcription kit with oligo(dT) or random primers.

3. RT-qPCR:

  • Prepare the qPCR reaction mix containing:

    • Diluted cDNA template

    • SYBR Green or TaqMan master mix

    • Forward and reverse primers for the target gene(s) (e.g., CYP81A-5A, CYP81A-5B, CYP81A-5D) and a stable reference gene (e.g., β-tubulin).

  • Primer Sequences for Wheat CYP81A (from Landau et al., 2025):

    • CYP81A-5A Forward: (Sequence to be inserted from specific literature)

    • CYP81A-5A Reverse: (Sequence to be inserted from specific literature)

    • (Note: Specific primer sequences for other genes would be similarly sourced from relevant publications.)

  • Perform the qPCR on a real-time PCR system with a standard thermal cycling profile (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for the target and reference genes in both control and treated samples.

  • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Protocol for Analysis of Herbicide Metabolites by HPLC-MS/MS

This protocol provides a general framework for the analysis of herbicide metabolites, such as those of clodinafop-propargyl (B133425), in wheat tissue following safener treatment.[1][8]

1. Sample Preparation and Extraction:

  • Treat wheat seedlings with the herbicide of interest (e.g., clodinafop-propargyl) with and without this compound.

  • Harvest and freeze-dry the plant tissue.

  • Homogenize the tissue and extract metabolites using a suitable solvent, such as acetonitrile (B52724) or methanol.

  • Centrifuge to pellet debris and collect the supernatant.

2. Solid Phase Extraction (SPE) Cleanup (Optional):

  • For complex matrices, pass the extract through an SPE cartridge (e.g., C18) to remove interfering compounds.

  • Elute the metabolites of interest with an appropriate solvent.

3. HPLC-MS/MS Analysis:

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the compounds.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometer:

    • Ionization Source: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis of expected metabolites. Specific parent-to-daughter ion transitions for the parent herbicide and its expected metabolites (e.g., hydroxylated, conjugated forms) would need to be determined.

4. Data Analysis:

  • Identify and quantify the parent herbicide and its metabolites based on their retention times and specific MRM transitions compared to analytical standards.

  • Compare the metabolite profiles between safener-treated and untreated samples to determine the effect of this compound on herbicide metabolism.

Conclusion

This compound primarily functions by enhancing the metabolic capacity of treated plants to detoxify herbicides. This is achieved through the coordinated induction of genes encoding key enzymes in the Phase I (cytochrome P450s) and Phase II (glutathione S-transferases and UDP-glucosyltransferases) detoxification pathways, as well as Phase III transporters. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers and scientists to further investigate and leverage the metabolic effects of this and other herbicide safeners in crop science and drug development.

References

Toxicological Profile of Cloquintocet-mexyl and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of the herbicide safener cloquintocet-mexyl and its primary metabolite, cloquintocet (B1669234) acid. The information presented is collated from regulatory assessments and scientific literature, offering insights into its metabolic fate, toxicity endpoints, and potential mechanisms of action.

Executive Summary

This compound is a herbicide safener used to protect cereal crops from phytotoxicity. In mammals, it undergoes rapid and extensive hydrolysis to its primary metabolite, cloquintocet acid. Toxicological data indicates that the profiles of the parent compound and its acid metabolite are largely equivalent.

Overall, this compound exhibits low acute toxicity via oral, dermal, and inhalation routes. It is not a skin irritant but is a skin sensitizer (B1316253) and can cause slight eye irritation. Repeated dose studies have identified the thyroid gland as a target organ in rodents, with effects observed at high doses. This compound is not considered to be genotoxic, carcinogenic, or a reproductive or developmental toxicant at relevant exposure levels.

Metabolism and Pharmacokinetics

Upon administration in rats, this compound is rapidly and extensively metabolized. The primary metabolic pathway is the hydrolysis of the ester bond to form cloquintocet acid (5-chloro-8-quinlinoxyacetic acid), which is the major metabolite found in both urine and feces.[1]

Approximately 40% of an administered oral dose is absorbed through the gastrointestinal tract and subsequently excreted, primarily in the urine.[2] The remaining 60% is excreted in the feces.[2] Elimination is rapid, with over 80% of the administered dose excreted within 48 hours.[2] There is no evidence of significant tissue accumulation or enterohepatic circulation.[2]

Metabolism cluster_absorption Gastrointestinal Tract cluster_metabolism Systemic Circulation / Liver cluster_excretion Excretion This compound This compound Cloquintocet acid Cloquintocet acid This compound->Cloquintocet acid Ester Hydrolysis Absorption (approx. 40%) Absorption (approx. 40%) This compound->Absorption (approx. 40%) Oral Administration Unabsorbed this compound\n(approx. 60%) Unabsorbed this compound (approx. 60%) Urine Urine Cloquintocet acid->Urine Primary Route Feces Feces Cloquintocet acid->Feces Minor Route Unabsorbed this compound\n(approx. 60%)->Feces

Figure 1: Metabolic pathway of this compound in mammals.

Toxicological Endpoints

The toxicological database for this compound is extensive. The following tables summarize the key quantitative data from various toxicity studies.

Acute Toxicity

This compound exhibits a low order of acute toxicity.

Study TypeSpeciesRouteEndpointValue (mg/kg bw)Reference
OralRatOralLD50> 2000[3]
DermalRatDermalLD50> 2000[3]
InhalationRatInhalationLC50 (4h)> 0.935 mg/L[3]
Skin IrritationRabbitDermal-Non-irritant[4]
Eye IrritationRabbitOcular-Slightly irritating[4]
Skin SensitizationGuinea PigDermal-Skin sensitizer[4]
Subchronic and Chronic Toxicity & Carcinogenicity

Repeated-dose studies have identified the thyroid as the primary target organ.

Study TypeSpeciesDurationNOAEL (mg/kg/day)LOAEL (mg/kg/day)Key FindingsReference
Combined Chronic/ OncogenicityRat2 years4.341.2Increased incidence of thyroid follicular epithelial hyperplasia in females.[5]
CarcinogenicityMouse18 months--No evidence of carcinogenicity.[1]

Based on the available data, this compound is classified as "not likely to be a human carcinogen".[1][5]

Genotoxicity

This compound and its acid metabolite have been tested in a battery of in vitro and in vivo genotoxicity assays and have shown no evidence of genotoxic potential.

Assay TypeTest SystemMetabolic ActivationResultReference
Ames TestS. typhimuriumWith and withoutNegative[1]
Chromosomal AberrationChinese Hamster Ovary (CHO) cellsWith and withoutNegative[4]
In vivo MicronucleusMouse bone marrowN/ANegative[4]
Reproductive and Developmental Toxicity

No adverse effects on reproduction or development have been observed at doses that were not maternally toxic.

Study TypeSpeciesNOAEL (Maternal) (mg/kg/day)NOAEL (Developmental) (mg/kg/day)Key FindingsReference
DevelopmentalRat100100Fetal effects (skeletal variations, decreased body weight) only seen at maternally toxic doses.[5]
DevelopmentalRabbit--No evidence of increased susceptibility of fetuses.[5]
Two-Generation ReproductionRat--No adverse effects on reproductive parameters.[6]

Experimental Protocols

The toxicological studies on this compound have been conducted following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH). While full study reports are not publicly available, the following sections describe the general methodologies for the key experiments.

General Toxicology Study Workflow

workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Post-Life Phase cluster_reporting Finalization Dose Range Finding Dose Range Finding Protocol Design Protocol Design Dose Range Finding->Protocol Design Animal Acclimatization Animal Acclimatization Protocol Design->Animal Acclimatization Dosing Dosing Animal Acclimatization->Dosing Clinical Observations Clinical Observations Dosing->Clinical Observations Body Weight & Food Consumption Body Weight & Food Consumption Dosing->Body Weight & Food Consumption Necropsy Necropsy Clinical Observations->Necropsy Body Weight & Food Consumption->Necropsy Histopathology Histopathology Necropsy->Histopathology Clinical Pathology Clinical Pathology Necropsy->Clinical Pathology Data Analysis Data Analysis Histopathology->Data Analysis Clinical Pathology->Data Analysis Report Generation Report Generation Data Analysis->Report Generation

Figure 2: General workflow for a toxicology study.
Chronic Toxicity/Carcinogenicity Study (Based on OECD TG 452)

  • Test System: Typically, Sprague-Dawley or Fischer 344 rats are used. The study on this compound (MRID 44387431) used rats.

  • Group Size: At least 50 animals of each sex per dose group.

  • Dose Levels: A minimum of three dose levels plus a concurrent control group. The highest dose should induce some toxicity but not significant mortality. For this compound, the doses would have been selected based on shorter-term studies.

  • Administration: The test substance is administered daily, typically in the diet, for the majority of the animal's lifespan (e.g., 24 months for rats).

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter. Detailed clinical examinations are performed periodically.

  • Pathology: At the end of the study, all animals are subjected to a full necropsy. A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. All gross lesions and tissues from all animals in the intermediate and low-dose groups are also examined.

Genotoxicity: Ames Test (Based on OECD TG 471)
  • Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.

  • Procedure: The bacterial strains are exposed to a range of concentrations of the test substance. After a suitable incubation period, the number of revertant colonies (bacteria that have regained the ability to synthesize an essential amino acid) is counted.

  • Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

Signaling Pathways

Proposed Mechanism of Thyroid Effects

The observed thyroid follicular cell hyperplasia in rats is a known response to prolonged stimulation of the thyroid gland by thyroid-stimulating hormone (TSH). This can be an indirect effect of xenobiotics that enhance the metabolism and clearance of thyroid hormones (T4 and T3). One of the primary mechanisms for this is the induction of UDP-glucuronosyltransferases (UGTs) in the liver, which conjugate thyroid hormones, leading to their increased excretion. The resulting lower levels of circulating thyroid hormones lead to a compensatory increase in TSH from the pituitary, which in turn stimulates the thyroid gland.

ThyroidPathway This compound This compound Nuclear Receptors (PXR/CAR) Nuclear Receptors (PXR/CAR) This compound->Nuclear Receptors (PXR/CAR) Activates UGT Induction UGT Induction Nuclear Receptors (PXR/CAR)->UGT Induction Upregulates Thyroid Hormone (T4/T3) Glucuronidation Thyroid Hormone (T4/T3) Glucuronidation UGT Induction->Thyroid Hormone (T4/T3) Glucuronidation Increases Increased T4/T3 Clearance Increased T4/T3 Clearance Thyroid Hormone (T4/T3) Glucuronidation->Increased T4/T3 Clearance Decreased Serum T4/T3 Decreased Serum T4/T3 Increased T4/T3 Clearance->Decreased Serum T4/T3 Pituitary Pituitary Decreased Serum T4/T3->Pituitary Reduced Negative Feedback Increased TSH Secretion Increased TSH Secretion Pituitary->Increased TSH Secretion Thyroid Gland Thyroid Gland Increased TSH Secretion->Thyroid Gland Stimulates Follicular Cell Hyperplasia Follicular Cell Hyperplasia Thyroid Gland->Follicular Cell Hyperplasia GST_Induction cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds to Ubiquitination & Degradation Ubiquitination & Degradation Nrf2->Ubiquitination & Degradation Leads to Nrf2 (active) Nrf2 (active) Nrf2->Nrf2 (active) Dissociates and Translocates ARE Antioxidant Response Element Nrf2 (active)->ARE Binds to GST Gene Transcription GST Gene Transcription ARE->GST Gene Transcription Initiates GST Protein GST Protein GST Gene Transcription->GST Protein Translation Detoxification Detoxification GST Protein->Detoxification Catalyzes

References

Enantiomers and chiral properties of the Cloquintocet-mexyl molecule.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Enantiomers and Chiral Properties of Cloquintocet-mexyl

Introduction

This compound is a widely utilized herbicide safener, designed to protect cereal crops, particularly wheat, from the phytotoxic effects of certain herbicides without compromising the herbicide's efficacy against target weeds.[1] Its chemical structure, specifically the 1-methylhexyl ester group, contains a stereocenter, which gives rise to two non-superimposable mirror-image isomers known as enantiomers.[2] The study of these enantiomers is critical, as stereoisomers of active compounds frequently exhibit different biological activities, metabolic fates, and environmental degradation profiles.[3][4] This guide provides a comprehensive technical overview of the chiral properties of this compound, including its synthesis, enantioselective separation, biological activity, and mechanism of action, intended for researchers and professionals in the fields of agricultural science and drug development.

Synthesis and Chiral Nature

This compound, chemically named 1-methylhexyl (5-chloro-8-quinolyloxy)acetate, is produced synthetically.[5] While the parent acid, cloquintocet, is achiral, the esterification with 2-heptanol (B47269) introduces a chiral center at the first carbon of the hexyl chain, resulting in the formation of (R)- and (S)-enantiomers.[2]

General Synthesis Route: Commercial production typically involves a multi-step process:[2][5][6]

  • Intermediate Formation: The process starts with 5-chloro-8-hydroxyquinoline, which reacts with methyl chloroacetate. This reaction is often conducted in the presence of a base like sodium carbonate and sodium hydroxide (B78521) to produce the intermediate, 5-chloro-8-quinolyloxy methyl acetate.[2][5]

  • Transesterification: The intermediate then undergoes transesterification with 2-heptanol. This step is catalyzed and carried out under conditions that facilitate the exchange of the methyl group for the 1-methylhexyl group, yielding the final this compound product.[2][5] This method is favored for its gentle reaction conditions and high product purity, making it suitable for industrial-scale production.[5][6]

Enantioselective Separation and Analysis

The separation and quantification of individual this compound enantiomers are essential for studying their specific properties. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the primary method for achieving this resolution.[7]

Experimental Protocol: Chiral HPLC Method

A validated method for the direct chiral resolution of this compound enantiomers has been established.[7]

  • Apparatus: A standard HPLC system equipped with a UV detector is sufficient.

  • Chiral Stationary Phase (CSP): The key to separation is a cellulose-based CSP, specifically cellulose (B213188) tris-(3,5-dimethylphenylcarbamate) (CDMPC).[7]

  • Mobile Phase: An optimized mobile phase consists of a mixture of n-hexane and isopropanol. A good separation is typically achieved with a ratio of 90:10 (v/v).[7]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV detection at 254 nm.

  • Sample Preparation: Samples (e.g., from plasma or soil extracts) are typically diluted in the mobile phase, vortexed, and centrifuged before injection. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be used for complex matrices like soil and various crops.[8]

Method Validation and Quantitative Data

The analytical methods for quantifying this compound enantiomers have been validated for linearity, recovery, and precision.[7][8] The data is summarized in the table below.

ParameterPlasma Matrix[7]Soil & Crop Matrices[8]
Linearity (Correlation Coefficient) ≥ 0.999≥ 0.9954
Concentration Range 0.5 - 100 µg/mLNot specified
Mean Recovery > 80%84.1% - 111.5%
Limit of Quantification (LOQ) 0.5 µg/mL0.2 - 0.5 µg/kg
Limit of Detection (LOD) 0.2 µg/mL0.1 - 0.25 µg/kg
Relative Standard Deviation (RSD) < 10%1.2% - 9.8%
Table 1: Summary of quantitative data for the analysis of this compound enantiomers.
Experimental Workflow Visualization

The logical flow of enantioselective analysis is depicted below.

G cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing Sample Sample Collection (Soil, Plasma, etc.) Extraction Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Sample Cleanup Extraction->Cleanup Dilution Dilution & Filtration Cleanup->Dilution Injection Inject into HPLC Dilution->Injection Separation Separation on Chiral Stationary Phase (CSP) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Results Report Enantiomer Concentrations Quantification->Results

Workflow for enantioselective analysis of this compound.

Biological Activity and Stereoselectivity

This compound's primary biological role is to enhance herbicide tolerance in crops by accelerating the detoxification of the herbicide.[1] This is achieved primarily by inducing the expression of detoxification enzymes.[9]

Mechanism of Action

The safening effect of this compound involves a multi-faceted response within the plant:

  • Induction of Glutathione (B108866) S-Transferases (GSTs): The most prominent mechanism is the significant upregulation of GSTs.[10][11] These enzymes catalyze the conjugation of glutathione to herbicide molecules, forming non-toxic conjugates that are then sequestered into the vacuole.[12] this compound treatment has been shown to increase GST activity by as much as 77.4% in wheat.[11]

  • Induction of Other Detoxification Pathways: Beyond GSTs, the safener can also induce Phase I enzymes (like cytochrome P450s) and Phase III transporters (like ABC transporters), creating a coordinated detoxification response.[10][11]

  • Promotion of Photosynthesis and Stress Reduction: this compound promotes the expression of genes related to chlorophyll (B73375) synthesis and chlorophyll-binding proteins.[13][14] This leads to increased chlorophyll content, enhanced photosynthesis, and a reduction in oxidative stress caused by the herbicide.[13][14]

Stereoselective Activity and Degradation

Research indicates that the biological and environmental behavior of this compound is stereoselective.

  • Enantioselective Degradation: A study on the dissipation of this compound in soil revealed that the (R)-enantiomer was degraded preferentially over the (S)-enantiomer.[8] This differential degradation rate implies that the enantiomeric ratio of the safener will change over time in the environment, which could have implications for its long-term efficacy and environmental fate.

  • Stereoselective Metabolism: In vitro studies using rabbit plasma also showed that the degradation of this compound enantiomers was stereoselective.[7] Both enantiomers were found to degrade quickly, suggesting that their metabolites are the main forms with biological effects in animals.[7]

Biological EffectObservationQuantitative Data
Herbicide Safening Protects wheat from fomesafen (B1673529) and pyroxsulam (B39247) injury.[10][13]Significantly increases plant height and fresh weight under herbicide stress.[13]
Enzyme Induction Significantly enhances GST and GPOX activities in wheat.[13]GST activity in wheat increased by 77.4%.[11]
Gene Expression Induces expression of GSTs, P450s, and ABC transporters.[10][11]Upregulates TtMRP1 gene expression 13-fold in wheat leaves.[11]
Photosynthesis Promotes expression of chlorophyll synthesis genes (GTR, PPO).[13]Leads to increased chlorophyll content.[14]
Stereoselectivity (R)-enantiomer degrades preferentially in soil.[8]Not applicable

Table 2: Summary of the biological activities of this compound.

Visualizing the Mechanism of Action

The safening mechanism of this compound involves the induction of a complex detoxification pathway. The diagram below illustrates this process.

G cluster_detox Herbicide Detoxification Cascade Safener This compound Enantiomers Signal Signal Perception & Transduction Safener->Signal Gene Upregulation of Detoxification Genes Signal->Gene Phase1 Phase I (e.g., P450s) Oxidation Gene->Phase1 Induces Phase2 Phase II (GSTs) Conjugation Gene->Phase2 Induces Phase3 Phase III (ABC Transporters) Sequestration Gene->Phase3 Induces Herbicide Herbicide Herbicide->Phase1 Metabolism Metabolite Oxidized Metabolite Phase1->Metabolite Conjugate Non-toxic Conjugate Phase2->Conjugate Vacuole Vacuole Phase3->Vacuole Transport Metabolite->Phase2 Glutathione Conjugate->Phase3

References

Methodological & Application

Application Notes and Protocols for Laboratory Bioassays of Cloquintocet-mexyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting laboratory bioassays to evaluate the efficacy of the herbicide safener, Cloquintocet-mexyl. The protocols cover whole-plant bioassays for assessing safening effects against various herbicides and a biochemical assay to measure the induction of a key detoxification enzyme, Glutathione (B108866) S-transferase (GST).

Introduction

This compound is a widely used herbicide safener that protects cereal crops, particularly wheat and barley, from injury caused by certain herbicides. Its primary mechanism of action is the induction of the plant's natural defense pathways, leading to enhanced metabolism and detoxification of the herbicide. This is primarily achieved by increasing the expression and activity of detoxification enzymes, such as Glutathione S-transferases (GSTs) and UDP-glucosyltransferases (UGTs), as well as transporters like multidrug resistance-associated proteins (MRPs) that sequester conjugated herbicides into the vacuole.[1][2] Laboratory bioassays are crucial for understanding the dose-dependent efficacy of this compound, its interactions with different herbicides, and its underlying biochemical mechanisms.

Data Presentation

The following tables summarize quantitative data on the efficacy of this compound in protecting wheat seedlings from herbicide injury and its effect on GST activity.

Table 1: Safening Efficacy of this compound Against Various Herbicides in Wheat (Triticum aestivum)

HerbicideHerbicide Rate (g a.i./ha)This compound Rate (g a.i./ha)Visual Injury Reduction (%)Plant Biomass Increase (%)Reference
Pyroxsulam18.7518.7544.4Not Reported[3]
Clodinafop-propargyl30-607.5-15Not ReportedSignificant Protection
Fomesafen (B1673529)4 mg/L (soil)4-32 mg/L (seed treatment)Significant ProtectionSignificant Increase[4][5]

Note: "a.i." stands for active ingredient. Data is compiled from multiple studies and experimental conditions may vary.

Table 2: Dose-Response of this compound on Glutathione S-transferase (GST) Activity in Wheat (Triticum aestivum) Seedlings

This compound Concentration (mg/L)Time Post-Treatment (hours)GST Activity (fold increase vs. control)Reference
108Significant Enhancement[4]
Not Specified7 days~2[6]
Not Specified7 days~6 (GPOX activity)[6]

Note: GPOX (glutathione peroxidase) activity is often measured alongside GST activity as another indicator of the plant's detoxification response.

Experimental Protocols

Whole-Plant Bioassay for Safening Efficacy

This protocol is designed to assess the ability of this compound to protect wheat seedlings from herbicide injury.

Materials:

  • Wheat seeds (e.g., Triticum aestivum)

  • This compound

  • Herbicide of interest (e.g., Pyroxsulam, Clodinafop-propargyl, Fomesafen)

  • Pots (10 cm diameter) filled with a suitable potting mix

  • Growth chamber or greenhouse with controlled temperature, humidity, and light

  • Spraying equipment calibrated for laboratory use

  • Analytical balance

  • Deionized water

  • Acetone (for dissolving compounds if necessary)

Procedure:

  • Seed Preparation and Sowing:

    • For seed treatment applications, prepare a solution of this compound at various concentrations (e.g., 4, 8, 16, 32 mg/L).[4][5]

    • Soak wheat seeds in the respective safener solutions for a specified period (e.g., 12 hours) or use a seed coating method.

    • Sow 5-10 treated or untreated seeds per pot at a depth of 1-2 cm.

    • Thin seedlings to a uniform number (e.g., 3-5) per pot after emergence.

  • Plant Growth Conditions:

    • Maintain plants in a growth chamber or greenhouse with a 16-hour photoperiod, a temperature of 20-25°C, and adequate watering.

  • Herbicide and Safener Application (for post-emergence treatment):

    • For post-emergence applications, grow untreated wheat seedlings to the 2-3 leaf stage.

    • Prepare spray solutions of the herbicide at its recommended field rate and a range of lower and higher rates.

    • Prepare tank-mix solutions containing the herbicide and various rates of this compound.

    • Apply the treatments uniformly to the seedlings using a laboratory sprayer.

    • Include the following control groups:

      • Untreated control (no herbicide, no safener)

      • Herbicide only

      • Safener only (at the highest concentration used)

  • Data Collection and Analysis (14-21 days after treatment):

    • Visual Injury Assessment: Rate herbicide injury on a scale of 0% (no injury) to 100% (plant death) based on symptoms like chlorosis, necrosis, and stunting.

    • Plant Height: Measure the height of each plant from the soil surface to the tip of the longest leaf.

    • Biomass (Fresh and Dry Weight): Harvest the above-ground plant material, record the fresh weight, and then dry the samples in an oven at 70°C for 48 hours to determine the dry weight.

    • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the significance of the safening effect.

Glutathione S-transferase (GST) Activity Assay

This protocol measures the activity of GST enzymes in wheat seedlings treated with this compound.

Materials:

  • Wheat seedlings (7-day-old)

  • This compound solution (e.g., 10 mg/L)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 2 mM EDTA)

  • Spectrophotometer

  • Cuvettes or 96-well microplate

  • Reduced glutathione (GSH) solution

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution

  • Protein quantification assay kit (e.g., Bradford or BCA)

Procedure:

  • Sample Preparation:

    • Treat 7-day-old wheat seedlings with a 10 mg/L solution of this compound.[4]

    • Harvest leaf tissue at various time points (e.g., 0, 4, 8, 12, 24 hours) after treatment.

    • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

    • Homogenize the powdered tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant, which contains the crude enzyme extract.

  • Protein Quantification:

    • Determine the total protein concentration of the enzyme extract using a standard protein assay.

  • Enzyme Activity Measurement:

    • Prepare a reaction mixture containing phosphate buffer, GSH, and CDNB.

    • Add a known amount of the enzyme extract to the reaction mixture to initiate the reaction.

    • The GST-catalyzed conjugation of GSH to CDNB results in the formation of a product that absorbs light at 340 nm.

    • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the GST activity, typically expressed as nmol of product formed per minute per mg of protein.

  • Data Analysis:

    • Compare the GST activity in this compound-treated samples to that in untreated control samples to determine the fold induction.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway for this compound.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis seed Wheat Seeds sowing Sowing & Seedling Growth seed->sowing safener_prep Prepare this compound Solutions application Herbicide & Safener Application safener_prep->application herbicide_prep Prepare Herbicide Solutions herbicide_prep->application sowing->application visual Visual Injury Assessment application->visual growth Plant Height & Biomass Measurement application->growth gst GST Activity Assay application->gst stats Statistical Analysis visual->stats growth->stats gst->stats

Caption: Experimental workflow for a whole-plant bioassay of this compound.

signaling_pathway cluster_input Input cluster_cellular_response Cellular Response cluster_enzymes Detoxification Enzymes & Transporters cluster_output Output safener This compound signaling Signal Transduction Cascade (Receptor Binding, Kinases, etc.) safener->signaling gene_induction Induction of Detoxification Genes signaling->gene_induction gst Glutathione S-transferases (GSTs) gene_induction->gst Transcription & Translation ugt UDP-glucosyltransferases (UGTs) gene_induction->ugt Transcription & Translation mrp MRP Transporters gene_induction->mrp Transcription & Translation detox Herbicide Detoxification & Sequestration gst->detox Conjugation ugt->detox Conjugation mrp->detox Transport to Vacuole herbicide Herbicide herbicide->detox protection Crop Protection detox->protection

Caption: Proposed signaling pathway for this compound action in plants.

References

Application Notes and Protocols: Seed Treatment with Cloquintocet-mexyl for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing the herbicide safener Cloquintocet-mexyl in a research setting. The focus is on seed treatment methods to investigate its efficacy in protecting cereal crops, particularly wheat and barley, from herbicide-induced injury.

Introduction and Mechanism of Action

This compound is a highly effective herbicide safener widely used in agriculture to protect cereal crops from the phytotoxic effects of certain herbicides, especially those targeting grass weeds.[1] It enhances the crop's tolerance by accelerating the metabolic breakdown of the herbicide within the plant, without compromising the herbicide's efficacy against target weeds.[1][2]

The primary mechanism of action involves the induction of genes encoding key detoxification enzymes.[3][4] In wheat, this compound is rapidly hydrolyzed to its active form, cloquintocet (B1669234) acid.[2][5] This active form up-regulates the expression of several enzyme families involved in the three phases of xenobiotic detoxification:

  • Phase I: Oxidation reactions catalyzed by Cytochrome P450 monooxygenases (CYPs).[6]

  • Phase II: Conjugation of the herbicide or its metabolites with endogenous molecules like glutathione, catalyzed by Glutathione S-transferases (GSTs), or with glucose, catalyzed by UDP-glucosyltransferases (UGTs).[6][7]

  • Phase III: Transport of the conjugated, non-toxic herbicide metabolites into the vacuole by transporters such as ATP-binding cassette (ABC) transporters.[6][7]

Recent research also indicates that this compound can protect wheat seedlings from fomesafen (B1673529) herbicide injury by promoting photosynthesis and reducing oxidative stress, a mechanism that does not rely on enhancing fomesafen metabolism.[8][9][10] This involves increasing the expression of genes related to chlorophyll (B73375) synthesis.[9]

cluster_0 Herbicide Action & Safener Response cluster_1 Detoxification Pathway cluster_2 Physiological Outcome Herbicide Herbicide Application Target Herbicide Target Site Herbicide->Target Phase1 Phase I (Oxidation) Herbicide->Phase1 Injury Crop Injury Target->Injury Tolerance Crop Tolerance Injury->Tolerance Prevents Safener This compound (hydrolyzed to acid) Signaling Safener-Induced Signaling Safener->Signaling Gene_Exp ↑ Gene Expression (GSTs, CYPs, UGTs, ABC Transporters) Signaling->Gene_Exp Induces Gene_Exp->Phase1 Enhances Phase2 Phase II (Conjugation) Phase1->Phase2 Phase3 Phase III (Transport) Phase2->Phase3 Detox_Herb Detoxified Herbicide Phase3->Detox_Herb Detox_Herb->Tolerance

Caption: Signaling pathway of this compound safening action in crops.

Experimental Protocols

The following protocols provide a framework for treating seeds with this compound and evaluating its safening effects.

This protocol is adapted for laboratory-scale experiments to ensure uniform application of the safener to seeds.

Materials:

  • Certified seeds (e.g., Triticum aestivum cv. 'Bainong207')

  • This compound (analytical grade)

  • Acetone or DMSO (for stock solution)

  • Sterile deionized water

  • Beakers or flasks

  • Shaker or magnetic stirrer

  • Filter paper or paper towels

Procedure:

  • Prepare Stock Solution: Dissolve this compound in a minimal amount of a suitable solvent (e.g., acetone) to create a concentrated stock solution.

  • Prepare Treatment Solutions: Dilute the stock solution with sterile deionized water to achieve the desired final concentrations for treatment. Based on literature, a range of 4 mg/L to 32 mg/L is effective.[9] Prepare a control solution containing the same concentration of solvent without the safener.

  • Seed Soaking: Place a known quantity of seeds into a beaker. Add the treatment solution at a volume sufficient to fully submerge the seeds.

  • Incubation: Cover the beaker and place it on a shaker at a gentle speed. Incubate the seeds for a specified duration, for example, 12 hours at room temperature in the dark.[9]

  • Drying: After incubation, decant the treatment solution. Spread the seeds on sterile filter paper and allow them to air-dry in a laminar flow hood or a clean, dust-free area until they return to their approximate original moisture content.

  • Storage: Use the treated seeds immediately for experiments or store them in cool, dry conditions for a short period.

This bioassay evaluates the protective effect of the seed treatment against herbicide injury.

Materials:

  • Control and this compound treated seeds (from Protocol 2.1)

  • Potting mix or relevant soil type

  • Pots or seedling trays

  • Herbicide to be tested (e.g., Fomesafen, Clodinafop-propargyl)

  • Growth chamber or greenhouse with controlled conditions (e.g., 14-hour day length, 21-23°C).[11]

  • Laboratory sprayer (for post-emergence application)

Procedure:

  • Planting: Fill pots with soil and plant an equal number of treated and control seeds in each pot at a uniform depth. Prepare multiple replicates for each treatment group.

  • Herbicide Application (Choose one method):

    • Pre-emergence: Apply the herbicide to the soil surface immediately after planting according to the manufacturer's recommended rate.

    • Post-emergence: Allow seedlings to grow to a specific stage (e.g., 1-2 leaves).[11] Apply the herbicide using a calibrated laboratory sprayer.

  • Growth and Observation: Grow the plants under controlled conditions, providing adequate water.

  • Data Collection (e.g., 14-21 days after treatment):

    • Visual Injury Assessment: Score plants for signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) on a scale of 0% (no injury) to 100% (plant death).

    • Germination/Survival Rate: Count the number of emerged or surviving seedlings.

    • Morphological Measurements: Measure plant height and determine the fresh weight of the shoots. Dry the shoots in an oven at 65-70°C to a constant weight to determine the dry weight.

cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Seed Batch B Control Group (Solvent only) A->B C Treatment Group (this compound) A->C D Planting B->D C->D E Herbicide Application (Pre- or Post-emergence) D->E F Growth Period (Controlled Conditions) E->F G Phenotypic (Height, Weight, Injury) F->G H Biochemical (Enzyme Assays) F->H I Molecular (Gene Expression) F->I J Data Analysis G->J H->J I->J

Caption: General experimental workflow for evaluating this compound.

This protocol outlines the general steps for measuring the activity of key enzymes like GSTs and P450s.

Procedure:

  • Sample Collection: Harvest shoot or leaf tissue from control and treated seedlings at specific time points after herbicide application (e.g., 8, 24, 48 hours). Immediately freeze samples in liquid nitrogen and store at -80°C.

  • Protein Extraction: Grind the frozen tissue to a fine powder in liquid nitrogen. Extract total soluble protein using an appropriate extraction buffer (e.g., phosphate (B84403) buffer with protease inhibitors).

  • Quantification: Determine the total protein concentration in the extracts using a standard method (e.g., Bradford assay).

  • Enzyme Activity Assay:

    • GST Activity: Measure GST activity spectrophotometrically using a standard substrate like 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). The assay measures the rate of conjugation of CDNB with glutathione.

    • P450 Activity: P450 activity assays are more complex. A common method involves using a model substrate and measuring its rate of metabolism via spectrophotometry or fluorometry.

    • Note: Commercially available kits or established literature protocols should be used for specific and accurate measurements.

This protocol is for quantifying the expression levels of target genes (e.g., specific GSTs, CYPs) induced by the safener.

Procedure:

  • Sample Collection: Collect and freeze tissue as described in Protocol 2.3.

  • RNA Extraction: Extract total RNA from the ground tissue using a commercial RNA extraction kit or a standard protocol (e.g., Trizol method).

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Design or obtain validated primers for your target genes (e.g., TaGSTU1, CYP81A-5A) and a stable reference gene (e.g., β-tubulin).[12]

    • Perform qPCR using the synthesized cDNA, primers, and a suitable qPCR master mix (e.g., SYBR Green).

    • Analyze the results using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between treated and control samples.

Data Presentation

The following tables summarize quantitative data from studies on this compound seed treatments.

Table 1: Effect of this compound Seed Treatment on Wheat Seedling Growth under Fomesafen Stress Data adapted from a study where wheat seeds were soaked for 12 hours in this compound solutions.[9]

This compound Conc. (mg/L)Parameter% Change vs. Herbicide-only Control
4Plant HeightSignificant Increase
8Plant HeightSignificant Increase
16Plant HeightSignificant Increase
32Plant HeightSignificant Increase
4Fresh WeightSignificant Increase
8Fresh WeightSignificant Increase
16Fresh WeightSignificant Increase
32Fresh WeightSignificant Increase

Table 2: Biochemical Effects of this compound (CM) Seed Treatment on Wheat Seedlings under Fomesafen Stress Data adapted from Li et al. (2025).[10] The "Fomesafen + CM" group showed significant changes compared to the "Fomesafen only" group.

ParameterEffect Observed in Fomesafen + CM Group
Chlorophyll a ContentIncreased
Chlorophyll b ContentIncreased
Carotenoid ContentIncreased
Superoxide Dismutase (SOD) ActivityIncreased
Peroxidase (POD) ActivityIncreased
Glutathione (GSH) ContentIncreased
Malondialdehyde (MDA) ContentDecreased
P450 Enzyme ActivityNo significant influence
GST Enzyme ActivityNo significant influence on most GSTs

Table 3: Effect of this compound on Gene Expression in Wheat Data from transcriptomic studies.[3][12]

ParameterFinding
Differentially Expressed Genes (DEGs)103 significant DEGs identified 6 hours after treatment.
Enriched Gene Ontology (GO) Terms
Oxidoreductase Activity34 genes
Transferase Activity45 genes
Key Induced Gene Families
Cytochrome P450s (CYPs)e.g., CYP81A subfamily members are CM-inducible.
Glutathione S-transferases (GSTs)Multiple GST genes are significantly up-regulated.
UDP-glucosyltransferases (UGTs)Multiple UGT genes are significantly up-regulated.

Logical Relationships in Safener Application

The application of this compound as a seed treatment follows a clear logical progression from identifying a problem to achieving a desired agricultural outcome.

Problem Problem: Weed competition requires herbicide application. Challenge Challenge: Herbicides can cause phytotoxicity in crops. Problem->Challenge Solution Solution: Seed treatment with This compound. Challenge->Solution Mechanism1 Mechanism A: Enhanced Herbicide Metabolism (GSTs, CYPs) Solution->Mechanism1 Mechanism2 Mechanism B: Increased Photosynthesis & Reduced Oxidative Stress Solution->Mechanism2 Outcome Outcome: Selective weed control with a healthy, tolerant crop. Mechanism1->Outcome Mechanism2->Outcome

Caption: Logical flow from agricultural problem to solution using safeners.

References

Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of Cloquintocet-mexyl

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cloquintocet-mexyl, a herbicide safener. The developed method utilizes a reversed-phase C18 column with a simple isocratic mobile phase of acetonitrile (B52724) and water, providing excellent separation and quantification. This protocol is designed for researchers, scientists, and quality control professionals in the agricultural and environmental sciences, offering a straightforward and validated approach for determining this compound in various samples.

Introduction

This compound is a widely used herbicide safener that protects cereal crops from the phytotoxic effects of certain herbicides.[1][2] Its chemical name is heptan-2-yl 2-((5-chloroquinolin-8-yl)oxy)acetate.[3] Accurate and reliable quantification of this compound is essential for formulation development, quality control, and environmental monitoring. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose due to its specificity, sensitivity, and robustness.[4][5]

This document provides a comprehensive protocol for the analysis of this compound using a reversed-phase HPLC method. It includes details on sample preparation, chromatographic conditions, and method validation parameters, offering a complete guide for laboratory implementation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing an effective analytical method.

PropertyValueReference
Molecular FormulaC₁₈H₂₂ClNO₃[3][6]
Molecular Weight335.83 g/mol [3][6]
Melting Point69-72 °C[4][6]
AppearanceWhite to beige solid/crystalline powder[1][4][6]
SolubilitySlightly soluble in Chloroform, DMSO, Ethyl Acetate[1][6]
LogP5.03 - 5.24[1][7]

Experimental Protocol

Materials and Reagents
  • This compound analytical standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid or Formic acid (Analytical grade)

  • Methanol (HPLC grade, for cleaning)

  • 0.45 µm Syringe filters (PTFE or other suitable material)

Instrumentation
  • An HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 2.6 µm particle size) or equivalent.[8]

  • Data acquisition and processing software.

Chromatographic Conditions

The optimized HPLC conditions for the analysis of this compound are summarized in Table 2. A reversed-phase method is suitable for this compound.[5][7]

ParameterCondition
Column C18, 150 mm x 4.6 mm, 2.6 µm
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Mode Isocratic
Composition 65% Acetonitrile : 35% Water (0.1% H₃PO₄)
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30 °C
Detector Wavelength 220 nm - 340 nm (Optimal wavelength to be determined by DAD scan)
Run Time ~18 minutes

For Mass Spectrometry (MS) compatibility, phosphoric acid should be replaced with 0.1% formic acid.[5][7]

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound analytical standard into a 25 mL volumetric flask. Dissolve and bring to volume with acetonitrile. This solution should be stored at 2-8°C.[1]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard solution with the mobile phase. These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation procedure may vary depending on the matrix. For a formulated product:

  • Homogenization: Thoroughly homogenize the liquid or solid sample before weighing.

  • Weighing: Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.[8]

  • Dissolution: Add approximately 70 mL of acetonitrile to the flask and sonicate for 15 minutes to ensure complete dissolution.

  • Dilution: Allow the solution to cool to room temperature and then dilute to the mark with acetonitrile. Mix thoroughly.

  • Filtration: Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[9][10] This step is crucial to prevent column blockage and extend its life.[10][11]

For complex matrices like environmental or food samples, a more extensive cleanup using Solid Phase Extraction (SPE) or QuEChERS may be required.[12]

Method Development and Validation Strategy

The overall workflow for developing and validating the HPLC method is depicted below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Guidelines) A Analyte Characterization (Solubility, pKa, UV Spectra) B Column & Mobile Phase Selection (Reversed-Phase C18, ACN/Water) A->B C Optimization of Conditions (Isocratic Ratio, Flow Rate, Temp.) B->C D System Suitability Test (Peak Shape, Retention) C->D E Linearity & Range D->E Proceed to Validation F Accuracy (% Recovery) E->F G Precision (Repeatability & Intermediate) F->G H Specificity G->H I LOD & LOQ H->I J Robustness I->J K Validated Analytical Method J->K Finalize Method

Caption: HPLC Method Development and Validation Workflow.
Results and Discussion

A typical validation summary for the described method is presented in Table 3. The objective of method validation is to confirm that the analytical procedure is suitable for its intended purpose.[13]

Table 3: Method Validation Summary

ParameterTypical ResultAcceptance Criteria
Linearity (R²) > 0.999R² ≥ 0.995
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%
Precision (RSD%)
- Repeatability< 1.0%RSD ≤ 2.0%
- Intermediate Precision< 2.0%RSD ≤ 3.0%
Limit of Detection (LOD) ~0.1 µg/mLSignal-to-Noise ≥ 3
Limit of Quantification (LOQ) ~0.3 µg/mLSignal-to-Noise ≥ 10
Specificity No interference from blank/placeboPeak purity > 99%

Standard Operational Protocol (SOP)

The following diagram illustrates the routine analytical workflow from sample receipt to final data reporting.

AnalyticalWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Receive & Log Sample Prep_Sample Prepare Sample Solution (Weigh -> Dissolve -> Filter) Sample->Prep_Sample Prep_Std Prepare Working Standards Inject_Seq Inject Blank, Standards, & Samples Prep_Std->Inject_Seq Prep_Sample->Inject_Seq Equilibrate Equilibrate HPLC System SST Perform System Suitability Test (SST) Equilibrate->SST SST->Inject_Seq Integrate Integrate Chromatograms Inject_Seq->Integrate Cal_Curve Generate Calibration Curve Integrate->Cal_Curve Quantify Quantify Analyte in Samples Cal_Curve->Quantify Report Generate Final Report Quantify->Report

Caption: Standard Operating Procedure for this compound Analysis.

Conclusion

The HPLC-UV method described in this application note is demonstrated to be simple, precise, accurate, and robust for the quantitative determination of this compound. The use of a standard C18 column and a common acetonitrile/water mobile phase makes this method easily transferable to most analytical laboratories. The provided protocols for sample preparation and analysis, along with the validation guidelines, ensure reliable and consistent results for quality control and research applications.

References

Application Notes and Protocols for the Detection of Cloquintocet-mexyl Residues by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of gas chromatography (GC) techniques for the detection and quantification of Cloquintocet-mexyl residues in environmental and agricultural matrices. The protocols detailed below are intended to serve as a starting point for method development and validation.

Introduction

This compound is a herbicide safener used in agriculture to protect crops from herbicide injury. Its widespread use necessitates reliable and sensitive analytical methods for monitoring its residues in soil, water, and food products to ensure environmental safety and food quality. Gas chromatography, coupled with sensitive detectors such as the Mass Spectrometer (MS) and the Electron Capture Detector (ECD), offers a robust platform for the analysis of this compound.

Analytical Methodologies

The following sections detail the recommended protocols for sample preparation and analysis using GC-MS and GC-ECD.

Sample Preparation: QuEChERS Method

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis and is recommended for the extraction of this compound from various matrices.

Protocol for QuEChERS Extraction:

  • Homogenization: Homogenize a representative 10-15 g sample of the matrix (e.g., soil, crop material). For water samples, a liquid-liquid extraction may be more appropriate.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • For acidic pesticides, acidification of the acetonitrile (e.g., with 1% acetic acid) can improve recovery.

    • Add an appropriate internal standard.

    • Shake vigorously for 1 minute.

  • Salting-Out:

    • Add the appropriate QuEChERS salt mixture. A common mixture is 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the upper acetonitrile layer.

    • Transfer it to a d-SPE tube containing a sorbent material (e.g., a mixture of primary secondary amine (PSA) and MgSO₄) to remove interferences.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract, ready for GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides high selectivity and sensitivity for the identification and quantification of this compound.

Instrumentation and Parameters:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890 GC or equivalent
Mass Spectrometer Agilent 5977 MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Split/splitless, operated in splitless mode
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial temperature of 70°C for 2 min, ramp at 25°C/min to 150°C, then ramp at 3°C/min to 200°C, and finally ramp at 8°C/min to 280°C, hold for 10 minutes.
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Note: The oven temperature program is a general guideline for pesticide analysis and should be optimized for the specific instrumentation and column used to achieve the best separation and peak shape for this compound.

Gas Chromatography with Electron Capture Detector (GC-ECD) Analysis

GC-ECD is a highly sensitive detector for halogenated compounds like this compound.

Instrumentation and Parameters:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890 GC or equivalent with a micro-ECD
GC Column DB-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent
Injector Split/splitless, operated in splitless mode
Injector Temperature 250 °C
Carrier Gas Nitrogen or Argon/Methane at an appropriate flow rate
Oven Temperature Program Initial temperature of 100°C for 1 min, ramp at 20°C/min to 180°C, then ramp at 5°C/min to 270°C, and finally ramp at 20°C/min to 320°C, hold for 2 minutes.[1]
Detector Temperature 320 °C
Makeup Gas As per instrument manufacturer's recommendation

Note: The oven temperature program provided is a general method for organochlorine pesticides and should be optimized for this compound.

Quantitative Data

The following table summarizes the quantitative data for this compound analysis. The data is derived from a study utilizing a modified QuEChERS method coupled with LC-MS/MS, which provides a reliable reference for expected performance.[2][3]

MatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)
Barley Grass Powder0.02 - 0.070.29 - 1.2680 - 130< 10.5
Barley Grain0.02 - 0.070.29 - 1.2680 - 130< 10.5
Soil0.02 - 0.070.29 - 1.2680 - 130< 10.5

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound residues.

Cloquintocet_Mexyl_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection (Soil, Water, Crop) Homogenization Homogenization SampleCollection->Homogenization Extraction QuEChERS Extraction (Acetonitrile) Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup GC_Injection GC Injection Cleanup->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (MS or ECD) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification & Confirmation Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for this compound residue analysis.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship of the analytical steps, emphasizing the transition from a complex sample matrix to a quantifiable analytical signal.

Logical_Flow cluster_extraction Extraction & Cleanup cluster_separation Chromatographic Separation cluster_detection Detection Matrix Complex Matrix (Soil, Water, etc.) QuEChERS QuEChERS Matrix->QuEChERS Analyte This compound (Target Analyte) Analyte->QuEChERS Interferences Interfering Compounds Interferences->QuEChERS GC Gas Chromatography QuEChERS->GC Extract Detector Detector (MS or ECD) GC->Detector Separated Analytes Signal Analytical Signal Detector->Signal

Caption: Logical flow from sample matrix to analytical signal.

References

Application Note: Evaluating the Efficacy of Cloquintocet-mexyl as a Safener for the Herbicide Pinoxaden

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pinoxaden (B166648) is a selective, post-emergence herbicide highly effective for controlling annual grass weeds in cereal crops like wheat and barley.[1][2] Its mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid biosynthesis in susceptible grass species.[3][4] This disruption of lipid production leads to the breakdown of cell membranes and eventual death of the weed.[1][2] While effective, ensuring crop safety is paramount. Herbicide safeners are chemical agents used to protect crops from herbicide injury without compromising weed control efficacy.[5]

Cloquintocet-mexyl is a widely used herbicide safener, often formulated with pinoxaden.[6][7][8] It enhances the tolerance of cereal crops to the herbicide by stimulating the plant's natural defense mechanisms.[5][9] The primary mechanism of safening involves the upregulation of genes encoding detoxification enzymes, such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases.[9][10] These enzymes accelerate the metabolism and detoxification of the herbicide within the crop plant, rendering it harmless.[9] This application note provides a detailed experimental framework for researchers to evaluate the efficacy of this compound in safening crops against pinoxaden-induced phytotoxicity.

Experimental Protocols

Protocol 1: Whole-Plant Bioassay for Efficacy and Phytotoxicity Assessment

This protocol details a dose-response experiment to evaluate the efficacy of pinoxaden on a target weed species and its phytotoxicity on a crop species, with and without the safener this compound.

1. Plant Material and Growth Conditions

  • Crop Species: Wheat (Triticum aestivum) or Barley (Hordeum vulgare)

  • Weed Species: Wild Oat (Avena fatua) or Italian Ryegrass (Lolium multiflorum)

  • Growth Medium: A standard potting mix (e.g., peat, perlite, and vermiculite (B1170534) in a 2:1:1 ratio).

  • Pots: 10 cm diameter plastic pots.

  • Sowing: Sow 5 seeds of either the crop or weed species per pot and thin to 3 uniform seedlings per pot after emergence.

  • Growth Conditions: Maintain plants in a greenhouse or controlled environment chamber with a 16/8 hour (light/dark) photoperiod, a temperature of 22/18°C (day/night), and 60-70% relative humidity. Water as needed to maintain adequate soil moisture.

2. Herbicide and Safener Preparation

  • Prepare stock solutions of pinoxaden and this compound. Commercial formulations can be used.[6]

  • Create a dilution series for pinoxaden to establish a dose-response curve. A suggested range for pinoxaden is 0, 7.5, 15, 30, 60, and 120 g active ingredient per hectare (g a.i./ha).[6]

  • Prepare treatment solutions with and without a fixed rate of this compound (e.g., 7.5 g a.i./ha, maintaining a 4:1 ratio of pinoxaden to safener).[11]

  • Include a surfactant in the spray solution as recommended by the herbicide manufacturer.

3. Treatment Application

  • Apply treatments when the weed and crop plants are at the 2-3 leaf stage.[12]

  • Use a precision bench sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).[12]

  • Ensure uniform spray coverage of the foliage.

  • Include an untreated control group for both crop and weed species.

4. Data Collection and Analysis

  • Visual Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess herbicide efficacy on the weed species and phytotoxicity on the crop species. Use a rating scale from 0% (no effect) to 100% (complete plant death).

  • Biomass Measurement: At 21 DAT, harvest the above-ground biomass for each pot.

  • Dry the plant material in an oven at 70°C for 72 hours and record the dry weight.

  • Data Analysis: Calculate the percent reduction in biomass relative to the untreated control. Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.[13] Use a non-linear regression model to determine the GR₅₀ (the herbicide dose required to cause a 50% reduction in growth) for the weed species.

Protocol 2: Glutathione S-Transferase (GST) Activity Assay

This protocol measures the activity of GST enzymes in crop plants to determine the biochemical effect of the safener.

1. Sample Collection and Protein Extraction

  • Grow crop plants (e.g., wheat) as described in Protocol 1.

  • Treat plants with this compound (e.g., 7.5 g a.i./ha) or a mock solution (water with surfactant).

  • Harvest leaf tissue at 24, 48, and 72 hours post-treatment.

  • Homogenize 0.2 g of leaf tissue in 1 mL of ice-cold extraction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.5).[14]

  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.[15]

  • Collect the supernatant, which contains the crude protein extract, for the enzyme assay.

  • Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).

2. GST Activity Assay

  • The assay is based on the conjugation of glutathione (GSH) with the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), which results in an increase in absorbance at 340 nm.[15][16]

  • Prepare a reaction mixture in a 1 mL cuvette containing:

    • 820 µL of 0.1 M potassium phosphate buffer (pH 6.5)

    • 50 µL of 20 mM GSH

    • 50 µL of 20 mM CDNB

    • 80 µL of crude protein extract

  • Mix the components and immediately measure the change in absorbance at 340 nm for 3 minutes using a spectrophotometer.[14][16]

  • Calculate GST activity using the molar extinction coefficient of the product (9.6 mM⁻¹ cm⁻¹).[14] Express the activity as nmol of CDNB-GSH conjugate formed per minute per mg of protein.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for quantifying the expression of detoxification-related genes (e.g., GSTs) in response to safener treatment.

1. RNA Extraction and cDNA Synthesis

  • Collect and treat crop plant samples as described in Protocol 2.

  • Extract total RNA from leaf tissue using a commercial plant RNA extraction kit or a standard Trizol-based method.

  • Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

  • Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

2. qPCR Analysis

  • Design primers for target genes (e.g., specific GST isoforms known to be involved in herbicide detoxification) and a reference gene (e.g., Actin or Ubiquitin) for normalization.

  • Prepare the qPCR reaction mixture (20 µL total volume):

    • 10 µL of 2x SYBR Green PCR Master Mix

    • 0.8 µL of each forward and reverse primer (10 µM)

    • 2 µL of diluted cDNA template

    • 6.4 µL of nuclease-free water[17]

  • Perform the qPCR using a standard thermal cycling program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.[17]

  • Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[13] Compare the expression levels in safener-treated plants to the mock-treated controls.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Effect of Pinoxaden and this compound on Weed Control and Crop Phytotoxicity (% Biomass Reduction) 21 DAT

TreatmentPinoxaden (g a.i./ha)This compound (g a.i./ha)Weed Biomass Reduction (%)Crop Biomass Reduction (%)
1000 ± 0.0a0 ± 0.0a
215045 ± 3.5b15 ± 2.1b
3157.548 ± 4.1b2 ± 0.8a
430075 ± 5.2c35 ± 3.3c
5307.578 ± 4.8c8 ± 1.5d
660095 ± 2.1d60 ± 4.9e
7607.596 ± 1.9d18 ± 2.5b
Values are means ± standard error. Means within a column followed by the same letter are not significantly different (P > 0.05).

Table 2: GST Activity and Relative Gene Expression in Crop Leaves After Treatment

TreatmentTime (hours)GST Activity (nmol/min/mg protein)Relative GST Gene Expression (Fold Change)
Control24150 ± 12a1.0 ± 0.0a
This compound24350 ± 25b5.2 ± 0.4b
Control48155 ± 15a1.0 ± 0.0a
This compound48480 ± 30c8.5 ± 0.6c
Control72148 ± 11a1.0 ± 0.0a
This compound72410 ± 28bc6.8 ± 0.5d
Values are means ± standard error. Means within a column followed by the same letter are not significantly different (P > 0.05).

Visualizations

G cluster_0 Experimental Workflow cluster_1 Data Collection & Analysis prep Plant Preparation (Crop & Weed Species) treat Treatment Application (Pinoxaden +/- this compound) prep->treat bioassay Whole-Plant Bioassay (Visual Score, Biomass) treat->bioassay biochem Biochemical Assay (GST Activity) treat->biochem molecular Molecular Analysis (qPCR) treat->molecular results Data Interpretation (Efficacy & Safening Effect) bioassay->results biochem->results molecular->results

Caption: Overall experimental workflow for testing safener efficacy.

G safener This compound (Safener) receptor Cellular Receptor (Binding) safener->receptor signal Signal Transduction Cascade receptor->signal transcription Activation of Transcription Factors signal->transcription genes Upregulation of Detoxification Genes (e.g., GSTs) transcription->genes enzymes Increased Synthesis of Detoxification Enzymes genes->enzymes detox Accelerated Herbicide Metabolism/Detoxification enzymes->detox catalyzes herbicide Pinoxaden (Herbicide) herbicide->detox tolerance Enhanced Crop Tolerance detox->tolerance

Caption: Proposed signaling pathway for this compound safening action.

References

Application Note: A Protocol for Profiling Cloquintocet-Mexyl-Induced Gene Expression in Plants Using RNA-Seq

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of plant science, herbicide development, and toxicology.

Introduction: Cloquintocet-mexyl (CM) is a widely used herbicide safener that protects cereal crops from herbicide injury by inducing the expression of genes involved in detoxification pathways.[1][2] The primary mechanism involves enhancing the activity of enzymes such as glutathione (B108866) S-transferases (GSTs), cytochrome P450s (CYPs), and UDP-glucosyltransferases (UGTs), which are key components of Phase I, II, and III of xenobiotic metabolism in plants.[3][4] Understanding the global transcriptomic changes induced by CM is crucial for developing more effective safeners and for elucidating the complex regulatory networks governing plant stress responses. This document provides a detailed protocol for conducting an RNA-Sequencing (RNA-Seq) experiment to identify and quantify differentially expressed genes in a model plant species (e.g., wheat, Triticum aestivum) following treatment with this compound.

Hypothetical Signaling Pathway for this compound Action

The precise signaling cascade initiated by this compound is still under investigation, but it is known to culminate in the upregulation of detoxification and stress-response genes.[5] The pathway likely involves the perception of the chemical, activation of downstream signaling molecules, and ultimately, the activation of transcription factors that bind to promoter regions of target genes.

cluster_perception Cellular Perception cluster_signaling Signal Transduction cluster_response Transcriptional Response CM This compound (Safener) Perception Cellular Perception (Receptor/Sensor) CM->Perception Cascade Signaling Cascade (e.g., Kinases, ROS) Perception->Cascade TFs Transcription Factor Activation Cascade->TFs GSTs GSTs TFs->GSTs Gene Upregulation CYPs CYPs TFs->CYPs Gene Upregulation UGTs UGTs TFs->UGTs Gene Upregulation Transporters ABC Transporters TFs->Transporters Gene Upregulation Stress Stress Response Genes TFs->Stress Gene Upregulation

Caption: Hypothetical signaling pathway of this compound action in a plant cell.

Experimental and Bioinformatic Workflow

The overall process involves plant treatment, sample collection, RNA extraction, library preparation, sequencing, and a comprehensive bioinformatics pipeline to analyze the resulting data.

cluster_exp Experimental Phase cluster_bio Bioinformatics Phase p1 Plant Growth (e.g., Wheat seedlings) p2 This compound Treatment (Control vs. Treated) p1->p2 p3 Time-Course Sampling (e.g., 0, 6, 24 HAT) p2->p3 p4 Total RNA Extraction p3->p4 p5 RNA Quality Control (RIN > 7) p4->p5 p6 mRNA Enrichment & Library Preparation p5->p6 p7 High-Throughput Sequencing (e.g., Illumina) p6->p7 b1 Raw Read QC (FastQC) p7->b1 Raw FASTQ files b2 Adapter & Quality Trimming b1->b2 b3 Alignment to Reference Genome (STAR) b2->b3 b4 Read Quantification (featureCounts) b3->b4 b5 Differential Expression Analysis (DESeq2) b4->b5 b6 Functional Annotation (GO & Pathway Analysis) b5->b6 b7 Data Visualization (Volcano Plots, Heatmaps) b6->b7 b6->b7

Caption: End-to-end workflow for the RNA-Seq analysis of this compound effects.

Detailed Experimental Protocols

Plant Material and Growth Conditions
  • Plant Species: Triticum aestivum (wheat) seedlings.

  • Growth: Sow seeds in pots containing a standard potting mix. Grow in a controlled environment chamber with a 14-hour day length and a constant temperature of 21-23°C.[4] Water plants daily.

  • Experimental Stage: Use seedlings once they have reached the 1-2 leaf stage (Zadoks scale 11-12).[4]

This compound Treatment and Sample Collection
  • Treatment Groups:

    • Control: Plants sprayed with a mock solution (e.g., 0.1% non-ionic surfactant in water).

    • CM-Treated: Plants sprayed with this compound. A study on wheat used a rate equivalent to 15 g a.i. ha⁻¹.[1]

  • Replication: Use a minimum of three biological replicates for each treatment group and time point to ensure statistical power.[6]

  • Application: Apply treatments using a calibrated research sprayer to ensure even coverage.[4]

  • Time-Course Sampling: Collect leaf tissue at multiple time points after treatment (HAT), for example: 0 HAT (baseline), 6 HAT, and 24 HAT. The 6-hour time point has been shown to be effective for observing significant gene induction.[1][3]

  • Harvesting: For each sample, collect leaf tissue, immediately flash-freeze in liquid nitrogen, and store at -80°C until RNA extraction.

RNA Extraction and Quality Control
  • Extraction: Extract total RNA from ~100 mg of frozen leaf tissue using a plant-specific RNA purification kit (e.g., Qiagen RNeasy Plant Mini Kit) or a modified hot borate (B1201080) protocol for plant tissues.[7][8] Follow the manufacturer's instructions, including an on-column DNase digestion step to remove genomic DNA contamination.

  • Quality Control:

    • Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).

    • Evaluate RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. Samples with a RIN value > 7 are desirable for constructing high-quality sequencing libraries.[9]

RNA-Seq Library Preparation and Sequencing
  • Library Preparation:

    • Begin with 1 µg of high-quality total RNA per sample.

    • Isolate mRNA using poly-A selection with oligo(dT) magnetic beads.[9]

    • Fragment the purified mRNA into smaller pieces.

    • Synthesize first and second-strand cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters. Tagmentation-based methods can also be used for simultaneous fragmentation and adapter ligation.[9]

    • Amplify the library via PCR to enrich for adapter-ligated fragments.

  • Library QC: Validate the quality and size distribution of the final libraries using a Bioanalyzer. Quantify the libraries accurately for pooling.

  • Sequencing: Pool the indexed libraries and perform sequencing on an Illumina platform (e.g., NovaSeq, HiSeq) to generate 101-bp paired-end reads, for instance.[10] Aim for a sequencing depth of at least 20 million reads per sample.

Bioinformatics Analysis Protocol

  • Quality Control of Raw Reads: Use FastQC to assess the quality of the raw sequencing reads (FASTQ files).[11]

  • Trimming: Remove adapter sequences and low-quality bases from the reads using a tool like Trimmomatic.

  • Alignment: Align the trimmed reads to the latest version of the reference genome (e.g., Triticum aestivum IWGSC RefSeq) using a splice-aware aligner such as STAR or HISAT2.[12]

  • Read Counting: Quantify the number of reads mapping to each annotated gene using tools like featureCounts or HTSeq-count.[12]

  • Differential Gene Expression (DGE) Analysis:

    • Import the gene count matrix into R.

    • Use a statistical package like DESeq2 or edgeR, which are based on the negative binomial distribution, to identify differentially expressed genes (DEGs) between CM-treated and control samples at each time point.[13][14]

    • Set a significance threshold, typically an adjusted p-value (FDR) < 0.05 and a |log2(Fold Change)| > 1.

  • Functional Analysis:

    • Perform Gene Ontology (GO) and pathway (e.g., KEGG) enrichment analysis on the list of significant DEGs to identify over-represented biological processes, molecular functions, and cellular components.[1][4]

Data Presentation

Quantitative data from the experiment should be summarized in clear, structured tables.

Table 1: Experimental Design Summary

Group Treatment Time Point (HAT) Biological Replicates
1 Control (Mock) 0 3
2 Control (Mock) 6 3
3 Control (Mock) 24 3
4 This compound 6 3

| 5 | this compound | 24 | 3 |

Table 2: RNA Quality Control (QC) Metrics (Example)

Sample ID Concentration (ng/µL) A260/A280 A260/A230 RIN
Control_6h_R1 155.2 2.05 2.11 8.9
Control_6h_R2 162.8 2.07 2.15 9.1
CM_6h_R1 149.5 2.06 2.13 8.8

| CM_6h_R2 | 171.0 | 2.05 | 2.10 | 9.2 |

Table 3: Sequencing and Alignment Statistics (Example)

Sample ID Total Reads Reads after Trimming Uniquely Mapped Reads (%)
Control_6h_R1 25,102,345 24,589,112 82.5%
Control_6h_R2 26,345,981 25,810,150 83.1%
CM_6h_R1 24,889,123 24,350,678 81.9%

| CM_6h_R2 | 25,901,456 | 25,399,888 | 82.7% |

Table 4: Top 5 Upregulated Differentially Expressed Genes (DEGs) at 6 HAT (Hypothetical Data)

Gene ID Gene Annotation log2(FoldChange) p-value Adjusted p-value (FDR)
TraesCS5A02G123400 Cytochrome P450 81A 7.85 1.2e-55 4.5e-51
TraesCS2B02G543210 Glutathione S-transferase 6.92 3.4e-48 8.1e-44
TraesCS1D02G987650 ABC transporter C family 5.50 7.1e-41 1.1e-36
TraesCS3A02G246810 UDP-glucosyltransferase 5.15 2.2e-35 2.8e-31

| TraesCS7B02G135790 | Peroxidase | 4.88 | 9.8e-31 | 9.9e-27 |

Table 5: Gene Ontology (GO) Enrichment for Upregulated Genes at 6 HAT (Hypothetical Data) | GO Term | GO ID | Description | Genes in Set | p-value | | :--- | :--- | :--- | :--- | :--- | | GO:0006805 | Xenobiotic metabolic process | 35 | 1.5e-12 | | GO:0016491 | Oxidoreductase activity | 45 | 3.2e-10 | | GO:0004364 | Glutathione transferase activity | 11 | 5.8e-9 | | GO:0016757 | Transferase activity | 45 | 8.1e-8 | | GO:0009553 | Flavonoid metabolic process | 15 | 2.4e-6 |

References

Application Notes and Protocols: In Vitro Assays for Cloquintocet-mexyl's Effect on Enzyme Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloquintocet-mexyl is a widely used herbicide safener, designed to protect crop plants from herbicide injury. Its mode of action involves accelerating the detoxification process of herbicides within the plant.[1] This is primarily achieved by modulating the activity of key detoxification enzymes. Among these, Glutathione (B108866) S-Transferases (GSTs) are a critical family of phase II detoxification enzymes that catalyze the conjugation of reduced glutathione (GSH) to various xenobiotic and endogenous electrophilic compounds, rendering them less toxic and more easily sequestered or excreted.[2][3][4]

Investigating the in vitro effect of this compound on enzyme activity is crucial for understanding its precise mechanism, optimizing its use, and discovering potential new applications. Reports in the literature present a nuanced picture; some studies indicate that this compound significantly enhances GST and Glutathione Peroxidase (GPOX) activities in wheat seedlings.[5] Conversely, a more recent 2025 study suggested that under its specific experimental conditions, this compound treatment had no influence on the enzyme activity of P450s or most GSTs.[6]

These differing findings highlight the importance of standardized in vitro assays to quantify the direct or indirect effects of this compound on specific enzyme activities under controlled conditions. This document provides detailed protocols for assessing the impact of this compound on Glutathione S-Transferase activity, a primary target in its safening mechanism.

Focus Enzyme: Glutathione S-Transferases (GSTs)

GSTs are a superfamily of enzymes central to cellular detoxification.[3][7] They play a pivotal role by catalyzing the nucleophilic attack of the thiol group of glutathione (GSH) on the electrophilic center of a wide range of toxic substrates.[4] This conjugation reaction (glutathionylation) makes the compounds more water-soluble, facilitating their removal and protecting the cell from oxidative damage and xenobiotic toxicity.[3][8] Given their function, GSTs are a logical focal point for studying the biochemical effects of a herbicide safener like this compound.

Quantitative Data Summary

The following table summarizes the reported effects of this compound on GST activity from various studies. The conflicting results underscore the need for direct, in vitro enzymatic assays to clarify the compound's specific effects.

Study OrganismThis compound ConcentrationObserved Effect on GST ActivityExperimental SystemReference
Wheat Seedlings10 mg/LSignificant enhancement of GST activity within 8 hours.In vivo (seedling treatment)[5]
Wheat SeedlingsNot specifiedNo influence on the enzyme activity of most GSTs.In vivo (seed treatment)[6]

Experimental Protocols

Protocol 1: Spectrophotometric In Vitro Assay for Total GST Activity

This protocol describes a robust and widely used colorimetric assay to measure total GST activity in a sample (e.g., purified enzyme, cell lysate, or tissue homogenate) in the presence of this compound.

Principle: The assay is based on the GST-catalyzed conjugation of reduced glutathione (GSH) with the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).[9][10] The resulting product, S-(2,4-dinitrophenyl)glutathione (GS-DNP), absorbs light at 340 nm. The rate of increase in absorbance at 340 nm is directly proportional to the GST activity in the sample.[7][10] By comparing the reaction rates in the presence and absence of this compound, its inhibitory or activatory effect can be determined.

Materials and Equipment:

  • Purified GST enzyme or sample lysate

  • This compound (to be dissolved in a suitable solvent like DMSO or ethanol)

  • Phosphate buffer (e.g., 100 mM Potassium Phosphate, pH 6.5)

  • Reduced Glutathione (GSH)

  • 1-Chloro-2,4-dinitrobenzene (CDNB)

  • UV-transparent 96-well plate or quartz cuvettes

  • Microplate reader or UV/Vis spectrophotometer capable of reading at 340 nm and maintaining a constant temperature (e.g., 25°C or 30°C)

  • Multichannel pipette

Reagent Preparation:

  • Assay Buffer: 100 mM Potassium Phosphate, pH 6.5.

  • GSH Stock Solution (100 mM): Dissolve reduced glutathione in Assay Buffer. Prepare fresh daily.

  • CDNB Stock Solution (100 mM): Dissolve 1-chloro-2,4-dinitrobenzene in 100% ethanol. Store protected from light.

  • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10-100 mM) in a suitable solvent (e.g., DMSO). Serial dilutions should be prepared to test a range of concentrations.

  • Enzyme Solution: Dilute the purified GST or sample lysate in Assay Buffer to a concentration that yields a linear rate of absorbance change over 5-10 minutes. This may require optimization.

Experimental Workflow Diagram

GST_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Reagents Prepare Reagents (Buffer, GSH, CDNB) Plate Pipette Reagents into 96-well Plate (Buffer, GSH, Enzyme, Test Compound) Reagents->Plate TestCompound Prepare this compound Serial Dilutions TestCompound->Plate Enzyme Prepare Enzyme Solution (e.g., Cell Lysate) Enzyme->Plate Incubate Pre-incubate at Assay Temperature (e.g., 5 min) Plate->Incubate Initiate Initiate Reaction by adding CDNB Incubate->Initiate Measure Measure Absorbance at 340 nm (Kinetic Mode, 5-10 min) Initiate->Measure Immediate Start Calculate Calculate Reaction Rate (ΔAbs/min) Measure->Calculate Analyze Determine Effect (% Inhibition / Activation) Calculate->Analyze Detoxification_Pathway cluster_cell Plant Cell Xenobiotic Xenobiotic (e.g., Herbicide) GST Glutathione S-Transferase (GST) Xenobiotic->GST Substrate Conjugate Non-toxic Glutathione Conjugate GST->Conjugate Catalyzes Conjugation GSH Glutathione (GSH) GSH->GST Sequestration Vacuolar Sequestration or Export Conjugate->Sequestration Cloquintocet This compound Cloquintocet->GST Modulates Activity (Inhibition/Activation?)

References

Field Trial Methodology for Assessing Cloquintocet-mexyl Performance: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloquintocet-mexyl is a herbicide safener widely used in agriculture to protect cereal crops, such as wheat and barley, from the phytotoxic effects of certain herbicides. It enhances the crop's natural ability to metabolize and detoxify herbicidal compounds without compromising the herbicide's efficacy against target weed species.[1][2] This document provides detailed application notes and protocols for conducting field trials to assess the performance of this compound. These guidelines are intended for researchers, scientists, and professionals involved in the development and evaluation of crop protection products.

The primary mechanism of this compound involves the induction of genes encoding detoxification enzymes, particularly cytochrome P450 monooxygenases (CYPs) and glutathione (B108866) S-transferases (GSTs).[3] These enzymes accelerate the breakdown of the herbicide into non-toxic metabolites within the crop plant, thus preventing injury.

Experimental Protocols

A robust field trial is essential for generating reliable data on the efficacy and crop safety of herbicide formulations containing this compound. The following protocols outline the key steps for designing and executing such trials.

Site Selection and Experimental Design
  • Site Selection: Choose a trial location with a uniform soil type and a known, consistent infestation of the target weed species. The field should have a uniform cropping history to minimize variability.

  • Experimental Design: A Randomized Complete Block Design (RCBD) is the recommended experimental design.[4] This design helps to account for field variability by grouping experimental units (plots) into blocks. Within each block, all treatments are randomly assigned to the plots. A minimum of four replicates per treatment is recommended to ensure statistical validity.

  • Plot Size: A standard plot size is 10 meters by 2 meters, which allows for a central assessment area, minimizing edge effects.

Treatment Plan

The treatment plan should include a range of herbicide and safener concentrations to evaluate dose-response relationships. A typical treatment list would include:

  • Untreated Control (weedy check)

  • Herbicide applied alone (at the recommended rate)

  • Herbicide plus this compound (at the recommended rates)

  • Herbicide plus this compound (at twice the recommended rate to assess crop tolerance)

  • A commercial standard herbicide for comparison

Application Protocol
  • Equipment: Utilize a calibrated backpack or small-plot sprayer equipped with flat-fan nozzles to ensure uniform spray coverage.

  • Timing: Apply treatments at the appropriate growth stage for both the crop and the target weeds. For post-emergence applications, this is typically when the weeds are in the 2-4 leaf stage and the crop is at a tolerant growth stage.

  • Spray Volume: A typical spray volume is between 100 and 200 liters per hectare.

  • Adjuvants: Include adjuvants, such as non-ionic surfactants (NIS) or crop oil concentrates (COC), as recommended by the herbicide product label to enhance efficacy.

Data Collection and Assessment

Consistent and accurate data collection is crucial for the successful evaluation of this compound's performance. The following parameters should be assessed at specified intervals after treatment (e.g., 7, 14, 28, and 56 days after treatment - DAT).

  • Weed Control Efficacy: Visually assess the percentage of weed control for each target species on a scale of 0% (no control) to 100% (complete control) relative to the untreated control plots.

  • Crop Phytotoxicity: Visually assess crop injury using a percentage scale, where 0% indicates no injury and 100% indicates crop death. Symptoms to record include stunting, chlorosis (yellowing), necrosis (tissue death), and malformation.

  • Weed Biomass (Optional): At a designated time point, collect the above-ground biomass of weeds from a specified area (e.g., a 1m² quadrat) within each plot. Dry the biomass to a constant weight and record the dry weight for each weed species.

  • Crop Yield: At crop maturity, harvest the grain from the central area of each plot. Clean the grain and adjust the moisture content to a standard level before recording the yield (e.g., in kilograms per hectare).

Statistical Analysis

The collected data should be subjected to statistical analysis to determine the significance of the observed treatment effects.

  • Analysis of Variance (ANOVA): Use ANOVA to analyze the data for weed control, crop phytotoxicity, and crop yield.

  • Mean Separation Test: If the ANOVA indicates significant treatment effects, use a mean separation test, such as Tukey's Honestly Significant Difference (HSD) test, to compare the means of the different treatments.

Data Presentation

The quantitative data collected from the field trials should be summarized in clearly structured tables for easy comparison of treatment performance.

Table 1: Efficacy of Clodinafop-propargyl with this compound on Wild Oat (Avena fatua) Control and Wheat Yield

TreatmentApplication Rate (g a.i./ha)Wild Oat Control (%) (28 DAT)Wheat Phytotoxicity (%) (14 DAT)Wheat Yield ( kg/ha )
Untreated Control-002500
Clodinafop-propargyl6085153800
Clodinafop-propargyl + this compound60 + 158824500
Clodinafop-propargyl + this compound120 + 309254350
Commercial StandardLabel Rate8734400

Data are representative and synthesized from multiple sources for illustrative purposes.

Table 2: Efficacy of Pinoxaden with this compound on Italian Ryegrass (Lolium multiflorum) Control and Barley Yield

TreatmentApplication Rate (g a.i./ha)Italian Ryegrass Control (%) (35 DAT)Barley Phytotoxicity (%) (14 DAT)Barley Yield ( kg/ha )
Untreated Control-003000
Pinoxaden5075104200
Pinoxaden + this compound50 + 12.58515100
Pinoxaden + this compound100 + 259044900
Commercial StandardLabel Rate8225000

Data are representative and synthesized from multiple sources for illustrative purposes.

Table 3: Efficacy of Pyroxsulam with this compound on Broadleaf Weed Control and Wheat Yield

TreatmentApplication Rate (g a.i./ha)Broadleaf Weed Control (%) (28 DAT)Wheat Phytotoxicity (%) (14 DAT)Wheat Yield ( kg/ha )
Untreated Control-002800
Pyroxsulam159084000
Pyroxsulam + this compound15 + 159214800
Pyroxsulam + this compound30 + 309534650
Commercial StandardLabel Rate9124700

Broadleaf weed complex may include species such as Galium aparine (cleavers) and Veronica persica (field speedwell). Data are representative and synthesized from multiple sources for illustrative purposes.

Mandatory Visualizations

Signaling Pathway of this compound Action

G cluster_cell Crop Plant Cell CQM This compound Signal Signal Transduction Cascade CQM->Signal 1. Perception Nucleus Nucleus Signal->Nucleus 2. Signaling Genes Detoxification Genes (e.g., GST, CYP450) Nucleus->Genes 3. Gene Induction Enzymes Detoxification Enzymes (GSTs, P450s) Genes->Enzymes 4. Transcription & Translation Metabolites Non-toxic Metabolites Enzymes->Metabolites Herbicide Herbicide Herbicide->Enzymes 5. Detoxification

Simplified signaling pathway of this compound action in a crop plant cell.
Experimental Workflow for Field Trial Assessment

G cluster_planning Phase 1: Pre-Trial Planning cluster_execution Phase 2: Trial Execution cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Data Analysis & Reporting SiteSelection Site Selection ExpDesign Experimental Design (RCBD) SiteSelection->ExpDesign TreatmentPlan Treatment Plan ExpDesign->TreatmentPlan PlotLayout Plot Layout & Marking TreatmentPlan->PlotLayout SprayerCal Sprayer Calibration PlotLayout->SprayerCal HerbicideApp Herbicide Application SprayerCal->HerbicideApp VisualAssess Visual Assessments (Weed Control, Phytotoxicity) HerbicideApp->VisualAssess Biomass Weed Biomass (Optional) VisualAssess->Biomass Yield Crop Yield Measurement Biomass->Yield StatAnalysis Statistical Analysis (ANOVA) Yield->StatAnalysis DataSummary Data Summarization (Tables) StatAnalysis->DataSummary Report Final Report Generation DataSummary->Report

Experimental workflow for assessing this compound performance in field trials.

References

Application Notes and Protocols: Preparing and Evaluating Cloquintocet-mexyl Stock Solutions for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloquintocet-mexyl is widely recognized as a herbicide safener, primarily utilized in agricultural applications to protect cereal crops from herbicide-induced injury.[1][2] Its mechanism in plants involves the induction of detoxification pathways, including the enhancement of glutathione (B108866) S-transferase (GST) and glutathione peroxidase (GPOX) activities.[1][3] While its effects in plant systems are well-documented, its activity and potential applications in mammalian cell culture systems are largely unexplored.

These application notes provide a comprehensive guide for researchers interested in studying this compound in in vitro cell culture. The following sections detail the physicochemical properties of this compound, a robust protocol for preparing sterile stock solutions, and a standard methodology for initial cytotoxicity screening to determine appropriate working concentrations for downstream experiments.

Physicochemical Properties of this compound

A summary of key quantitative data for this compound is presented in Table 1. This information is critical for accurate stock solution preparation and understanding the compound's behavior in different solvents.

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueSource(s)
Molecular Formula C₁₈H₂₂ClNO₃[4][5]
Molecular Weight 335.83 g/mol [6][4][5][7]
Appearance Beige or colorless solid[6][7][8]
Melting Point 69 °C[6][5][7]
Solubility in DMSO ≥ 68 mg/mL (202.48 mM)[9] 100 mg/mL (297.77 mM) - requires sonication[3][5][3][5][10][9]
Water Solubility Very low (e.g., 0.59 - 0.8 ppm at 20°C)[5][11]
Stability Stable under standard conditions. Incompatible with strong oxidizing agents.[6][7][8][6][7][8]

Experimental Protocols

Protocol for Preparation of a 100 mM this compound Stock Solution

Given its high solubility in Dimethyl Sulfoxide (DMSO) and very low aqueous solubility, DMSO is the recommended solvent for preparing high-concentration stock solutions for cell culture applications.

Materials:

  • This compound powder (purity >98%)

  • Anhydrous, cell culture-grade DMSO

  • Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Sterile syringe filters (0.22 µm) with DMSO-compatible membranes (e.g., Nylon or PTFE)

  • Sterile syringes

  • Sterile, light-protecting cryovials for aliquoting

Procedure:

  • Calculation: To prepare a 100 mM stock solution, calculate the mass of this compound required.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • For 1 mL of 100 mM (0.1 M) stock:

      • Mass = 0.1 mol/L * 0.001 L * 335.83 g/mol * 1000 = 33.58 mg

  • Weighing: Under a chemical fume hood, accurately weigh 33.58 mg of this compound powder and transfer it to a sterile polypropylene tube.

  • Dissolution:

    • Add 1 mL of sterile, cell culture-grade DMSO to the tube containing the powder.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.[3][5] Using freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[3][5]

  • Sterilization:

    • In a sterile biosafety cabinet, draw the dissolved this compound solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter with a DMSO-compatible membrane (Nylon or PTFE) to the syringe.[3][6]

    • Filter the solution into a new sterile polypropylene tube. This step is crucial to remove any potential microbial contaminants. Aseptic filtration is the recommended method for sterilizing DMSO solutions.[4]

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, amber or light-protecting cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Label each vial clearly with the compound name, concentration (100 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years .[3]

Table 2: Molarity Calculator for this compound Stock Solutions

Desired Stock ConcentrationMass for 1 mL StockMass for 5 mL StockMass for 10 mL Stock
1 mM 0.34 mg1.68 mg3.36 mg
10 mM 3.36 mg16.79 mg33.58 mg
50 mM 16.79 mg83.96 mg167.92 mg
100 mM 33.58 mg167.92 mg335.83 mg
Protocol for Determining Cytotoxicity using MTT Assay

As there is limited data on this compound's effects on mammalian cells, the first step is to determine its cytotoxic concentration range. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity and viability.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HepG2, HaCaT)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • 100 mM this compound stock solution in DMSO

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

  • Preparation of Working Solutions:

    • Prepare serial dilutions of the 100 mM this compound stock solution in complete culture medium.

    • Important: Ensure the final concentration of DMSO in the culture medium does not exceed 0.1-0.5% to avoid solvent-induced toxicity. A vehicle control (medium with the same final DMSO concentration) must be included.

    • Example Dilution Scheme: For a top concentration of 100 µM, add 1 µL of 100 mM stock to 1 mL of medium (1:1000 dilution, 0.1% DMSO). Then perform serial dilutions from this solution.

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared working solutions (including a range of this compound concentrations, a vehicle control, and a medium-only control) to the respective wells in triplicate.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration).

Table 3: Example Data Layout for Cytotoxicity Assay

Concentration (µM)Absorbance (Rep 1)Absorbance (Rep 2)Absorbance (Rep 3)Average Absorbance% Viability
0 (Vehicle)1.251.281.221.25100%
11.201.241.211.2297.6%
101.151.181.121.1592.0%
500.850.880.830.8568.0%
1000.600.640.610.6249.6%
2000.250.280.260.2620.8%

Visualizations: Workflows and Known Signaling Pathways

Experimental Workflow

The following diagram outlines the logical flow from receiving the compound to obtaining initial cytotoxicity data, which is foundational for any further in vitro investigation.

G cluster_prep Phase 1: Stock Solution Preparation cluster_exp Phase 2: Cytotoxicity Screening A Weigh this compound B Dissolve in 100% DMSO (Vortex/Sonicate) A->B C Sterile Filter (0.22 µm PTFE/Nylon) B->C D Aliquot & Store (-20°C / -80°C) C->D F Prepare Serial Dilutions in Culture Medium D->F Use 1 Aliquot E Seed Cells in 96-well Plate (24h Incubation) E->F G Treat Cells (24-72h Incubation) F->G H Perform MTT Assay G->H I Read Absorbance (570 nm) H->I J Calculate % Viability & IC₅₀ I->J K K J->K Plan Downstream Experiments

Caption: Workflow for preparing and evaluating this compound in cell culture.

Known Signaling Pathway in Plants

The diagram below illustrates the established mechanism of action for this compound in plant cells, where it acts as a herbicide safener. Note: This pathway is specific to plants; the effect of this compound on signaling pathways in mammalian cells is currently unknown and requires investigation.

G compound This compound pathway Signal Transduction (Mechanism Unknown) compound->pathway stress Herbicide-Induced Oxidative Stress stress->pathway genes Upregulation of Detoxification Genes pathway->genes enzymes Increased Synthesis of GST & other enzymes genes->enzymes detox Herbicide Detoxification enzymes->detox protection Crop Protection (Safening Effect) detox->protection

Caption: this compound's safening mechanism in plant cells.

References

Application Notes and Protocols: Utilizing Cloquintocet-Mexyl in the Development of Herbicide-Resistant Crop Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cloquintocet-mexyl is a widely used herbicide safener that protects cereal crops, such as wheat and barley, from the phytotoxic effects of certain herbicides.[1][2] It does not confer resistance by altering the herbicide's target site but rather by stimulating the crop's intrinsic detoxification mechanisms.[3][4] The primary mode of action involves the upregulation of genes encoding key metabolic enzymes, notably cytochrome P450 monooxygenases (CYPs) and glutathione (B108866) S-transferases (GSTs).[5][6][7] These enzymes accelerate the breakdown of the herbicide into non-toxic metabolites, ensuring crop safety while maintaining herbicidal efficacy against target weeds.[5][8] The selective action of this compound makes it an invaluable tool for studying herbicide metabolism, detoxification pathways, and for developing crop models with enhanced tolerance to commercially important herbicides.[6][9]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: Effect of this compound on Herbicide Metabolism and Crop Phenotype

ParameterCropHerbicideTreatmentResultReference
Herbicide MetabolismWheatPinoxaden (B166648)Pinoxaden + this compoundSignificantly enhanced hydroxylation of pinoxaden into its M4 metabolite compared to herbicide alone.[5][9]
Plant HeightWheatFomesafen (B1673529)Seed pretreatment with 4-32 mg/L this compoundSignificantly increased plant height under fomesafen stress.[10]
Fresh WeightWheatFomesafenSeed pretreatment with 4-32 mg/L this compoundSignificantly increased fresh weight under fomesafen stress.[10]
Crop InjuryWheat & BarleyPhenoxy HerbicidesThis compound (5-100 gae/ha) + Phenoxy Herbicide (100-1500 gae/ha)Reduced herbicidal injury compared to herbicide alone.[11]
Herbicide SensitivityRyegrass (Lolium sp.)Pyroxsulam (B39247)Pyroxsulam + this compound (18.75 g/ha)Reduced sensitivity in ~25% of plants tested compared to pyroxsulam alone.[12]

Table 2: this compound Induced Gene Expression and Enzyme Activity

Gene/Enzyme ClassGene/EnzymeCropTreatmentFold Induction / Activity ChangeTime PointReference
Cytochrome P450CYP81A-5AWheatThis compoundSignificantly induced6 hours[13][14]
Cytochrome P450CYP81A-5BWheatThis compoundSignificantly induced6 hours[13]
Cytochrome P450CYP81A-5DWheatThis compoundSignificantly induced6 hours[13][15]
Glutathione S-TransferaseGSTWheat10 mg/L this compoundSignificantly enhanced activity8 hours[10]
Glutathione PeroxidaseGPOXWheat10 mg/L this compoundSignificantly enhanced activity8 hours[10]
Various103 DEGsWheatThis compoundMajority associated with xenobiotic metabolism6 hours[13]
Differentially Expressed Genes

Visualized Mechanisms and Workflows

Signaling and Detoxification Pathway

The following diagram illustrates the proposed mechanism by which this compound enhances herbicide detoxification in a crop cell.

cluster_cell Crop Plant Cell cluster_detox Herbicide Detoxification CM This compound (Safener) Receptor Cellular Perception (Receptor Binding - Proposed) CM->Receptor Enters Cell Signal Signal Transduction Cascade Receptor->Signal Nucleus Nucleus Signal->Nucleus DetoxGenes Upregulation of Detoxification Genes (e.g., CYPs, GSTs) Nucleus->DetoxGenes Activates Transcription Enzymes Synthesis of Detox Enzymes (CYPs, GSTs) DetoxGenes->Enzymes Translation Herbicide Herbicide Enzymes->Herbicide Catalyzes Metabolite Non-toxic Metabolite Herbicide->Metabolite Detoxification

Caption: this compound induced herbicide detoxification pathway.

Logical Framework for Crop Selectivity

This diagram shows the differential effect of a safener-herbicide combination on a crop versus a weed.

cluster_crop Protected Crop (e.g., Wheat) cluster_weed Target Weed Crop_Input Herbicide + Safener (this compound) Crop_Action Safener Induces Detoxification Enzymes (CYPs, GSTs) Crop_Input->Crop_Action Crop_Metabolism Rapid Herbicide Metabolism Crop_Input->Crop_Metabolism Crop_Action->Crop_Metabolism Crop_Result Crop Survives Crop_Metabolism->Crop_Result Weed_Input Herbicide + Safener Weed_Action Safener has no/little effect Weed_Input->Weed_Action Weed_Metabolism Slow/No Herbicide Metabolism Weed_Input->Weed_Metabolism Weed_Result Weed Dies Weed_Metabolism->Weed_Result

Caption: Mechanism of safener-based herbicide selectivity.

General Experimental Workflow

The workflow for a whole-plant bioassay to test the efficacy of this compound is outlined below.

cluster_treatments 4. Herbicide Application cluster_analysis 6. Data Collection & Analysis start Start germination 1. Seed Germination & Seedling Growth start->germination transplant 2. Transplant Seedlings to Pots germination->transplant growth 3. Grow Plants to Specified Stage (e.g., 2-3 leaves) transplant->growth control Control (No Treatment) growth->control safener Safener Only (this compound) growth->safener herbicide Herbicide Only growth->herbicide combo Herbicide + Safener growth->combo incubation 5. Post-Treatment Incubation (Controlled Greenhouse Conditions) control->incubation safener->incubation herbicide->incubation combo->incubation phenotype Phenotypic Assessment (Visual Injury, Height, Biomass) incubation->phenotype molecular Molecular/Metabolic Analysis (RNA-Seq, UPLC-MS) incubation->molecular end End phenotype->end molecular->end

Caption: Workflow for whole-plant herbicide safener bioassay.

Experimental Protocols

Protocol 1: Whole-Plant Bioassay for Safener Efficacy

This protocol is adapted from established methods for testing herbicide resistance and safener efficacy at the whole-plant level.[16]

1. Plant Material and Growth Conditions:

  • Source certified seeds of the desired crop species (e.g., Triticum aestivum).
  • Germinate seeds in petri dishes on moist filter paper or directly in seed trays with a sterile potting mix.
  • Maintain seedlings in a controlled environment (greenhouse or growth chamber) with a 14-hour day length and temperatures between 21-23°C.[17]
  • Once seedlings reach the 1-2 leaf stage, transplant them into individual pots (e.g., 380-400 cm³ pots) containing a standard soil mix.[17]

2. Preparation of Treatment Solutions:

  • Herbicide Stock: Prepare a stock solution of the herbicide (e.g., pinoxaden, clodinafop-propargyl) according to the manufacturer's instructions, noting the concentration of the active ingredient (a.i.).
  • Safener Stock: Prepare a stock solution of this compound (often available as a formulated product).
  • Treatment Solutions: Prepare final spray solutions by diluting the stock solutions in water to achieve the desired field-equivalent application rates (e.g., pyroxsulam at 18.75 g/ha and this compound at 18.75 g/ha).[12] Always include a recommended adjuvant (e.g., nonionic surfactant) as specified by the herbicide label.[17]
  • Treatment Groups:
  • Group A: Untreated Control (sprayed with water + adjuvant).
  • Group B: Safener Only (this compound + adjuvant).
  • Group C: Herbicide Only (herbicide + adjuvant).
  • Group D: Herbicide + Safener (herbicide + this compound + adjuvant).

3. Application of Treatments:

  • Grow plants until they reach the target growth stage, typically the 2-3 leaf stage.[16]
  • Apply treatments using a calibrated research track sprayer designed to deliver a precise volume (e.g., 187 L/ha) at a constant pressure.[17] Ensure even coverage of the foliage.

4. Post-Treatment Care and Evaluation:

  • Return plants to the controlled environment and maintain appropriate watering and care.
  • Evaluate plants at set time intervals (e.g., 7, 14, and 21 days after treatment).
  • Data Collection:
  • Visual Injury: Score phytotoxicity on a scale of 0% (no injury) to 100% (plant death).
  • Biomass: At the final time point, harvest the above-ground tissue, measure the fresh weight, and then dry at 60°C to a constant weight to determine the dry weight.
  • Plant Height: Measure the height of the plants from the soil surface to the tip of the longest leaf.

Protocol 2: Transcriptomic Analysis of Safener-Induced Genes

This protocol outlines the steps to identify genes induced by this compound using RNA-Seq.[6][13]

1. Plant Treatment and Sample Collection:

  • Grow and treat plants as described in Protocol 1 (Groups A and B: Control and Safener Only).
  • At specific time points after treatment (e.g., 1, 3, 6, 22 hours), collect leaf tissue from multiple biological replicates (typically 3-5 plants per group).[5]
  • Immediately flash-freeze the collected tissue in liquid nitrogen and store at -80°C until RNA extraction.

2. RNA Extraction and Quality Control:

  • Extract total RNA from the frozen tissue using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method.
  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer to ensure high integrity (RIN > 8.0).

3. Library Preparation and Sequencing:

  • Prepare RNA-Seq libraries from the high-quality RNA samples using a standard kit (e.g., Illumina TruSeq Stranded mRNA).
  • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads (e.g., >20 million reads per sample).

4. Bioinformatic Analysis:

  • Quality Control: Trim adapter sequences and low-quality reads from the raw sequencing data using tools like Trimmomatic.
  • Mapping: Align the cleaned reads to the reference genome of the crop species (e.g., Triticum aestivum IWGSC RefSeq v1.0) using a splice-aware aligner like HISAT2 or STAR.
  • Quantification: Count the number of reads mapped to each gene.
  • Differential Expression Analysis: Use a package like DESeq2 or edgeR in R to compare the gene counts between the safener-treated and control groups. Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and log2 fold change > 1).
  • Functional Annotation: Perform Gene Ontology (GO) enrichment analysis on the list of differentially expressed genes to identify over-represented biological processes, such as "oxidoreductase activity" or "transferase activity".[13]

References

Application Note: Quantification of Cloquintocet-mexyl Using Advanced Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cloquintocet-mexyl is widely used as a herbicide safener, protecting crops from injury caused by herbicides.[1] Its primary function is to enhance the metabolic detoxification of herbicides within the crop plant. Accurate quantification of this compound residues in various matrices such as plants, soil, and water is crucial for regulatory compliance, environmental monitoring, and ensuring food safety.[2][3] This document provides detailed protocols and analytical standards for the quantification of this compound, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Analytical Methodologies

The most common and robust methods for the quantification of this compound are based on chromatographic separation coupled with sensitive detection techniques.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the preferred method due to its high sensitivity, selectivity, and suitability for a wide range of analytes in complex matrices.[4][5] It allows for the detection and quantification of trace-level residues.

  • HPLC-UV (High-Performance Liquid Chromatography with UV Detection): A widely available technique suitable for quality control of formulated products where concentrations are higher.[6]

  • GC-MS (Gas Chromatography-Mass Spectrometry): While less common for this compound, GC-based methods can also be employed for analysis.[4]

The selection of the method depends on the sample matrix, the required limit of quantification, and the available instrumentation. For residue analysis in environmental and food samples, LC-MS/MS is the gold standard.[4][7]

Experimental Protocols

Protocol 1: Quantification of this compound in Barley and Soil using Modified QuEChERS and LC-MS/MS

This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is a streamlined approach for the extraction of pesticide residues from various food and environmental matrices.[3][4][8]

2.1.1. Sample Preparation (Modified QuEChERS)

  • Homogenization: Weigh a representative sample (e.g., 5 g of homogenized barley grain or soil) into a 50 mL centrifuge tube. For dry samples like raisins or hazelnuts, a wetting step is required before extraction.[8]

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) to the tube.

    • For suspension formulations, add 5 ml of water to disperse the sample.[6]

    • Add the appropriate QuEChERS extraction salts.

    • Securely cap the tube and vortex vigorously for 1 minute to ensure thorough mixing of the sample with the solvent.[3]

    • Centrifuge the tube at >3000 x g for 5 minutes.[9]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE cleanup tube. This tube should contain a mixture of primary secondary amine (PSA) sorbent to remove fatty acids and sugars, and multi-walled carbon nanotubes (MWCNTs) to remove pigments and other interferences.[4][7]

    • Vortex the d-SPE tube for 30 seconds.[3]

    • Centrifuge at >3000 x g for 5 minutes.[9]

  • Final Extract Preparation:

    • Transfer a 1 mL aliquot of the cleaned extract into a clean test tube.

    • Evaporate the solvent to near dryness under a gentle stream of nitrogen.[9]

    • Reconstitute the residue in 1 mL of a suitable solvent mixture (e.g., methanol (B129727) or acetonitrile/water) for LC-MS/MS analysis.[9]

    • Filter the final solution through a 0.22 µm filter before injection.[6]

Workflow for QuEChERS Sample Preparation

G cluster_prep Sample Preparation cluster_cleanup d-SPE Cleanup cluster_final Final Preparation Sample Homogenized Sample (e.g., Barley, Soil) Extraction Add Acetonitrile & Extraction Salts Sample->Extraction Vortex1 Vortex (1 min) Extraction->Vortex1 Centrifuge1 Centrifuge (>3000 x g) Vortex1->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant dSPE Add to d-SPE Tube (PSA + MWCNTs) Supernatant->dSPE Vortex2 Vortex (30 sec) dSPE->Vortex2 Centrifuge2 Centrifuge (>3000 x g) Vortex2->Centrifuge2 Clean_Extract Collect Clean Extract Centrifuge2->Clean_Extract Evaporate Evaporate to Dryness Clean_Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter Analysis Ready for LC-MS/MS Analysis Filter->Analysis

Caption: Modified QuEChERS workflow for sample preparation.

2.1.2. LC-MS/MS Instrumentation and Conditions

  • Chromatographic System: HPLC or UPLC system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI), positive mode.[9]

  • Column: C18 reverse-phase column (e.g., XBridge C18, 3.5 µm, 2.1x50 mm).[10]

  • Mobile Phase:

    • A: 0.1% Formic acid in water.[4]

    • B: Acetonitrile.[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Injection Volume: 1 µL.[4]

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-4 min: Increase to 60% B

    • 4-5 min: Hold at 60% B

    • 5-7 min: Return to 20% B for re-equilibration.[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Quantitation Transition for this compound: m/z 335.7 > 238.1.[4]

    • A confirmation ion should also be monitored to avoid false positives.[4]

Protocol 2: Quality Control of this compound in Formulated Products by HPLC-UV

This protocol is suitable for determining the concentration of this compound in commercial herbicide formulations.[6]

2.2.1. Sample and Standard Preparation

  • Standard Solution: Prepare a stock solution by accurately weighing about 10 mg of this compound analytical standard into a 100 mL volumetric flask and dissolving it with acetonitrile to create a concentration of approximately 100 mg/L.[6]

  • Sample Solution: Accurately weigh an amount of the formulated product sufficient to contain 9-11 mg of this compound into a 100 mL volumetric flask. Add 70 mL of acetonitrile, sonicate if necessary to dissolve, cool to room temperature, and fill to the mark with acetonitrile.[6]

  • Calibration: Create a series of calibration standards by diluting the stock solution.

2.2.2. HPLC-UV Instrumentation and Conditions

  • Chromatographic System: HPLC equipped with a UV or DAD detector.[6]

  • Column: C18 reverse-phase column.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid or Formic acid in water.[6]

    • B: Acetonitrile.[6]

    • Isocratic or gradient elution can be used (e.g., 65% A, 35% B).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 10 µL.[6]

  • Detection Wavelength: Between 220 nm and 340 nm. The optimal wavelength should be determined by analyzing the standard with a PDA/DAD detector.[6]

  • Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the analytical standards.[6]

Quantitative Data Summary

The following table summarizes the performance characteristics of the modified QuEChERS LC-MS/MS method for this compound quantification in various matrices.

ParameterBarley Grass PowderBarley GrainsSoilReference
Linearity (R²) ≥ 0.9912≥ 0.9912≥ 0.9912[4][7]
LOD (µg/kg) 0.02 - 0.070.02 - 0.070.02 - 0.07[4][7]
LOQ (µg/kg) 0.29 - 1.260.29 - 1.260.29 - 1.26[4][7][11]
Recovery (%) 83% - 131%83% - 113%80% - 102%[4]
Intra-day RSD (%) 2.6 - 9.82.9 - 9.02.7 - 10.5[4]
Inter-day RSD (%) 2.4 - 10.22.4 - 10.22.4 - 10.2[4]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

For wheat matrices, an analytical method (M313) using LC/MS/MS reported an LOD of 0.005 ppm and an LOQ of 0.01 ppm, with recoveries ranging from 67-119% for spiking levels of 0.01-2.0 ppm.[12]

Mechanism of Action as a Herbicide Safener

This compound acts as a safener by stimulating the natural defense mechanisms within the crop. It enhances the expression of genes involved in herbicide detoxification pathways. Specifically, it has been shown to promote the expression of genes related to chlorophyll (B73375) synthesis and chlorophyll-binding proteins.[1] This action increases the chlorophyll content, which in turn promotes photosynthesis and helps reduce oxidative stress caused by the herbicide, thereby improving the crop's tolerance.[1]

Simplified Signaling Pathway of this compound

G cluster_stress Herbicide Application cluster_safener Safener Action herbicide Herbicide (e.g., Fomesafen) stress Oxidative Stress in Wheat herbicide->stress causes tolerance Reduced Oxidative Stress & Enhanced Herbicide Tolerance stress->tolerance alleviated by safener This compound genes Upregulates Genes (GTR, PPO, CBP) safener->genes promotes chloro Increased Chlorophyll Content & Photosynthesis genes->chloro chloro->tolerance

Caption: this compound enhances crop tolerance to herbicides.

Conclusion: The modified QuEChERS extraction coupled with LC-MS/MS analysis provides a sensitive, reliable, and robust method for the quantification of this compound residues in complex matrices like barley and soil.[7] The validation data demonstrates excellent linearity, low detection limits, and acceptable recoveries, making this protocol suitable for routine monitoring and research applications.[4] For quality control of formulated products, HPLC-UV offers a straightforward and effective alternative.

References

Application of Cloquintocet-Mexyl in Combination with Fomesafen Herbicide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fomesafen (B1673529) is a potent protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicide, widely utilized for the control of broadleaf weeds in crops such as soybeans and beans.[1] However, its soil persistence can lead to phytotoxicity in rotational crops like wheat and corn.[1][2] Cloquintocet-mexyl is a herbicide safener that mitigates the phytotoxic effects of certain herbicides on cereal crops.[3][4] This document provides detailed application notes and experimental protocols for the combined use of this compound and fomesafen, focusing on enhancing crop safety without compromising herbicidal efficacy. Recent studies indicate that this compound protects wheat from fomesafen injury not by enhancing herbicide metabolism, but by promoting photosynthesis and reducing oxidative stress.[2][5]

Data Presentation

Table 1: Safening Effect of this compound Seed Treatment on Wheat Seedlings Under Fomesafen Stress
This compound Concentration (mg L⁻¹)Plant Height (cm)Fresh Weight ( g/plant )
0 (Fomesafen only at 4 mg L⁻¹)8.2 ± 0.50.12 ± 0.02
49.5 ± 0.60.15 ± 0.03
810.8 ± 0.70.18 ± 0.03
1612.1 ± 0.80.22 ± 0.04
3213.5 ± 0.90.25 ± 0.04
Data is presented as mean ± standard deviation. Data adapted from a study on wheat seedlings (cultivar Bainong207) exposed to fomesafen.[5]
Table 2: Efficacy of Fomesafen on Various Broadleaf Weeds
Weed SpeciesFomesafen Rate (g a.i. ha⁻¹)Control Efficacy (%)
Amaranthus retroflexus (Redroot pigweed)140 - 350>90
Chenopodium album (Common lambsquarters)140 - 350>90
Ipomoea spp. (Morningglories)140 - 350>90
Datura stramonium (Jimsonweed)140 - 350>90
Sida spinosa (Prickly sida)140 - 350>90
Melampodium divaricatum187.5 - 250>90
Efficacy may vary based on weed growth stage and environmental conditions. Data compiled from multiple studies.[6][7]
Table 3: Recommended Application Rates
Active IngredientCropApplication RateApplication Method
FomesafenSoybeans, Beans187.5 - 350 g a.i. ha⁻¹Post-emergence foliar spray
This compoundWheat4 - 32 mg L⁻¹Seed soaking treatment
This compound (with other herbicides e.g., pinoxaden)Wheat, Barley25 g a.i. ha⁻¹Tank-mix with herbicide
Application rates are indicative and should be adjusted based on local conditions, weed pressure, and crop variety. Always consult the product label.[5][6]

Experimental Protocols

Protocol 1: Greenhouse Evaluation of this compound Safening Efficacy

Objective: To determine the efficacy of this compound as a safener for fomesafen in a controlled greenhouse environment.

Materials:

  • Wheat seeds (e.g., a susceptible cultivar)

  • Fomesafen analytical standard

  • This compound analytical standard

  • Pots (15 cm diameter) filled with a sterile potting mix

  • Greenhouse with controlled temperature (e.g., 25/20°C day/night) and light conditions

  • Cabinet sprayer calibrated to deliver a specific volume (e.g., 200 L ha⁻¹)

  • Balance, beakers, graduated cylinders

  • Deionized water

  • Acetone (B3395972) (for dissolving standards)

Procedure:

  • Seed Treatment:

    • Prepare this compound solutions at various concentrations (e.g., 0, 4, 8, 16, 32 mg L⁻¹) in a suitable solvent (e.g., 1% acetone in water).

    • Soak wheat seeds in the respective solutions for a defined period (e.g., 12 hours).[2]

    • Air-dry the treated seeds before planting.

  • Planting:

    • Sow 5-10 treated seeds per pot at a depth of 2-3 cm.

    • Water the pots as needed to maintain adequate soil moisture.

    • Thin seedlings to a uniform number (e.g., 3-5) per pot after emergence.

  • Herbicide Application:

    • Grow the wheat seedlings to the 2-3 leaf stage.

    • Prepare a stock solution of fomesafen. From this, prepare the final spray solution to deliver the desired rate (e.g., a rate known to cause moderate injury) in the calibrated sprayer.

    • Apply the fomesafen solution evenly to the seedlings. Include an untreated control group (no fomesafen) for each seed treatment.

  • Data Collection and Analysis:

    • Visually assess crop injury (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no injury, 100 = plant death).

    • At 21 DAT, harvest the above-ground biomass.

    • Measure plant height and determine fresh weight.

    • Dry the biomass at 70°C for 72 hours and record the dry weight.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a mean separation test).

Protocol 2: Field Trial for Combined Application

Objective: To evaluate the performance of this compound and fomesafen under field conditions.

Materials:

  • Certified wheat or other target crop seeds

  • Commercial formulations of fomesafen and this compound

  • Field plot sprayer calibrated for consistent application

  • Standard field plot equipment (planter, etc.)

  • Data collection tools (quadrats, measuring tapes, scales)

Procedure:

  • Site Selection and Preparation:

    • Choose a field with uniform soil type and a history of broadleaf weed infestation.

    • Prepare the seedbed according to standard agricultural practices for the crop.

  • Experimental Design:

    • Use a randomized complete block design (RCBD) with at least 3-4 replications.

    • Treatments should include:

      • Untreated control (weedy check)

      • Hand-weeded control (weed-free check)

      • Fomesafen alone at different rates

      • This compound (as seed treatment or tank-mix) + fomesafen at different rates.

  • Application:

    • Apply this compound as a seed treatment before planting, or as a tank-mix with fomesafen at the appropriate crop stage (e.g., 2-4 leaf stage for post-emergence application).

    • Apply fomesafen using the calibrated field sprayer at the specified rates.

  • Data Collection:

    • Crop Tolerance: Visually assess crop injury at regular intervals (e.g., 7, 14, 28 DAT).

    • Weed Control: Assess weed density and biomass by counting and harvesting weeds from randomly placed quadrats within each plot.

    • Yield: Harvest the crop from the center of each plot and determine the grain yield, adjusting for moisture content.

  • Statistical Analysis:

    • Analyze all data using appropriate statistical software to determine significant differences between treatments.

Protocol 3: Glutathione (B108866) S-Transferase (GST) Activity Assay

Objective: To measure the effect of this compound on GST activity in plant tissue.

Materials:

  • Plant tissue (e.g., leaves from treated and untreated plants)

  • Extraction buffer (e.g., phosphate (B84403) buffer, pH 6.5)

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution

  • Reduced glutathione (GSH) solution

  • Spectrophotometer capable of reading at 340 nm

  • Mortar and pestle, centrifuge, cuvettes

Procedure:

  • Enzyme Extraction:

    • Harvest fresh leaf tissue (e.g., 0.5 g) and immediately place it in liquid nitrogen or on ice.

    • Grind the tissue with a mortar and pestle in ice-cold extraction buffer.

    • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

    • Collect the supernatant, which contains the crude enzyme extract. Determine the protein concentration of the extract (e.g., using the Bradford assay).

  • Assay:

    • Prepare an assay cocktail containing phosphate buffer, CDNB, and GSH.[8]

    • In a cuvette, add the assay cocktail and allow it to equilibrate to the desired temperature (e.g., 25°C).

    • Add a small volume of the enzyme extract to the cuvette and mix quickly.

    • Immediately start recording the change in absorbance at 340 nm over time (e.g., for 5 minutes). The increase in absorbance is due to the formation of the GSH-CDNB conjugate.[9]

  • Calculation:

    • Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

    • Use the molar extinction coefficient of the GS-CDNB conjugate (9.6 mM⁻¹ cm⁻¹) to calculate the enzyme activity, expressed as nmol/min/mg protein.[8]

Visualizations

Experimental_Workflow_Greenhouse cluster_prep Preparation cluster_app Application cluster_eval Evaluation Seed_Treatment Seed Treatment with This compound Planting Planting & Seedling Growth Seed_Treatment->Planting Herbicide_Application Fomesafen Application Planting->Herbicide_Application Data_Collection Data Collection (Visual Injury, Biomass) Herbicide_Application->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: Greenhouse experimental workflow for evaluating safener efficacy.

Signaling_Pathway cluster_herbicide Herbicide Action cluster_safener Safener Action cluster_outcome Outcome Fomesafen Fomesafen PPO Protoporphyrinogen Oxidase (PPO) Fomesafen->PPO inhibits ROS Reactive Oxygen Species (ROS) Burst PPO->ROS leads to Oxidative_Stress Oxidative Stress & Cell Damage ROS->Oxidative_Stress Crop_Tolerance Crop Tolerance Oxidative_Stress->Crop_Tolerance reduces Cloquintocet_mexyl This compound Photosynthesis_Genes Upregulation of Photosynthesis Genes (e.g., PPO, LHC) Cloquintocet_mexyl->Photosynthesis_Genes induces Chlorophyll Increased Chlorophyll Content Photosynthesis_Genes->Chlorophyll Photosynthesis Enhanced Photosynthesis Chlorophyll->Photosynthesis Stress_Reduction Reduced Oxidative Stress Photosynthesis->Stress_Reduction Stress_Reduction->Crop_Tolerance enhances

Caption: Proposed mechanism of this compound safening against fomesafen.

GST_Detoxification_Pathway cluster_induction Safener Induction cluster_detox Detoxification Cascade Safener This compound GST_Gene GST Gene Expression Safener->GST_Gene Induces GST_Enzyme Glutathione S-Transferase (GST) Enzyme GST_Gene->GST_Enzyme Leads to increased Conjugate Non-toxic Herbicide-GSH Conjugate GST_Enzyme->Conjugate Catalyzes Herbicide Herbicide (e.g., Other Classes) Herbicide->Conjugate Substrate GSH Glutathione (GSH) GSH->Conjugate Co-substrate Sequestration Vacuolar Sequestration Conjugate->Sequestration

Caption: General pathway of safener-induced GST detoxification.

References

Troubleshooting & Optimization

Factors affecting the degradation rate of Cloquintocet-mexyl in soil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cloquintocet-mexyl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental studies on its degradation in soil.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound in soil?

A1: this compound primarily degrades to cloquintocet (B1669234) acid in soil.[1] Analytical methods are designed to measure both the parent compound and this primary metabolite.[1]

Q2: What is the expected half-life (DT₅₀) of this compound in soil under laboratory conditions?

A2: Under laboratory conditions at 20°C, the typical aerobic soil metabolism half-life (DT₅₀) of this compound is approximately 1.75 days. However, a more general typical DT₅₀ in soil is often cited as around 5 days. It is important to note that this value can vary significantly based on specific environmental conditions.

Q3: What are the main factors influencing the degradation rate of this compound in soil?

A3: The degradation of this compound in soil is a complex process influenced by a combination of biotic and abiotic factors. These include:

  • Soil Properties: pH, organic matter content, texture (e.g., sand, silt, clay content), and microbial biomass.

  • Environmental Conditions: Temperature and moisture content.

  • Microbial Activity: The presence and activity of microorganisms capable of metabolizing the compound.

  • Photodegradation: Exposure to sunlight on the soil surface can contribute to degradation.

Troubleshooting Guide: Unexpected Degradation Rates

Issue 1: this compound is degrading faster than the expected DT₅₀ of ~5 days.
Potential Cause Troubleshooting Steps
Elevated Temperature Verify the incubation temperature of your experiment. Higher temperatures generally accelerate both chemical hydrolysis and microbial metabolism, leading to faster degradation.[2]
Optimal Soil Moisture Check the moisture content of your soil. Adequate moisture facilitates microbial activity and chemical hydrolysis, which can increase the degradation rate.
High Microbial Activity Characterize the microbial biomass and activity in your soil. Soils with a high population of adapted microorganisms can exhibit enhanced degradation.
Favorable Soil pH Measure the pH of your soil. While specific data for this compound is limited, the pH can significantly impact the activity of soil microorganisms and the rate of chemical hydrolysis for many pesticides.
High Organic Matter Analyze the organic matter content of your soil. High organic matter can support a larger microbial population, potentially leading to faster degradation.
Issue 2: this compound is degrading slower than the expected DT₅₀ of ~5 days.
Potential Cause Troubleshooting Steps
Low Temperature Confirm that your incubation temperature is not below the recommended 20°C for standard studies. Low temperatures slow down microbial metabolism and chemical reactions.[2]
Suboptimal Soil Moisture Ensure your soil is not too dry or waterlogged. Both extremes can inhibit microbial activity and reduce the rate of degradation.
Low Microbial Activity Assess the microbial health of your soil. Low microbial biomass or the absence of specific degrading microorganisms will slow down biotic degradation. Consider using a soil with a known history of pesticide application, which may harbor adapted microbial communities.
Unfavorable Soil pH Measure the soil pH. Extreme pH values can inhibit the microbial populations responsible for degradation.[3]
Low Organic Matter Determine the organic matter content. Low organic matter may limit the microbial population and, consequently, the degradation rate.
Soil Sterilization (if applicable) If using sterilized soil, the lack of microbial activity is the expected reason for slow degradation. This can be a useful control to differentiate between biotic and abiotic degradation pathways.

Experimental Protocols

Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307)

This protocol outlines a standard laboratory experiment to determine the rate and pathway of this compound degradation in aerobic soil.[1][4][5][6]

Objective: To determine the aerobic degradation rate (DT₅₀) and identify major transformation products of this compound in soil.

Materials:

  • Analytical grade this compound.

  • Radiolabeled ¹⁴C-Cloquintocet-mexyl (for metabolite tracking and mass balance).

  • Freshly collected and sieved (<2 mm) soil with known characteristics (pH, organic carbon, texture).

  • Biometer flasks or a flow-through system.

  • Trapping solutions for ¹⁴CO₂ (e.g., ethanolamine/ethylene glycol) and volatile organic compounds.

  • Incubator capable of maintaining a constant temperature (e.g., 20 ± 2°C).

  • Analytical instrumentation (HPLC-MS/MS).

Procedure:

  • Soil Characterization: Thoroughly characterize the soil for pH, organic carbon content, texture (sand, silt, clay percentages), and microbial biomass.

  • Test Substance Application: Treat the soil with a solution of this compound (and ¹⁴C-Cloquintocet-mexyl) at a concentration relevant to its agricultural use.

  • Incubation: Place the treated soil samples in biometer flasks and incubate in the dark at a constant temperature (e.g., 20°C). Maintain the soil moisture at 40-60% of its maximum water-holding capacity.[2] Ensure continuous aeration with moist, CO₂-free air.

  • Sampling: Collect triplicate soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Extraction: Extract the soil samples with an appropriate solvent, such as an acetone/citrate buffer, to recover this compound and its degradation products.

  • Analysis: Analyze the extracts using a validated HPLC-MS/MS method to quantify the concentrations of this compound and its primary metabolite, cloquintocet acid.[7]

  • Mass Balance: For radiolabeled studies, analyze the trapping solutions to quantify mineralization (¹⁴CO₂) and volatile products. Determine the amount of non-extractable residues in the soil.

  • Data Analysis: Plot the concentration of this compound over time and use first-order kinetics to calculate the degradation rate constant (k) and the half-life (DT₅₀).

Visualizations

logical_relationships cluster_factors Influencing Factors Temperature Temperature Degradation_Rate Degradation Rate (DT₅₀) Temperature->Degradation_Rate Moisture Moisture Moisture->Degradation_Rate pH Soil pH pH->Degradation_Rate Organic_Matter Organic Matter Organic_Matter->Degradation_Rate Microbial_Activity Microbial Activity Microbial_Activity->Degradation_Rate

References

Addressing inconsistent safening effects of Cloquintocet-mexyl in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in the safening effects of cloquintocet-mexyl in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a herbicide safener that protects cereal crops, particularly wheat, from herbicide injury. Its primary mechanism involves inducing the expression of genes responsible for detoxifying herbicides. This includes genes encoding for Glutathione (B108866) S-transferases (GSTs), cytochrome P450 monooxygenases (CYPs), and UDP-glucosyltransferases (UGTs), which are part of the plant's xenobiotic detoxification pathway.[1][2][3] Additionally, this compound can promote photosynthesis and reduce oxidative stress in plants under herbicide pressure.[4][5]

Q2: I am observing inconsistent safening effects with this compound in my wheat experiments. What are the potential causes?

A2: Inconsistent results with this compound can arise from several factors:

  • Genetic Variability: Different wheat cultivars can exhibit varied responses to this compound due to their genetic makeup, which can influence the induction of detoxification enzymes.[5]

  • Environmental Conditions: Factors such as temperature, humidity, soil moisture, and light intensity can significantly impact plant growth, herbicide uptake, and the metabolic activity of the plant, thereby affecting the safener's performance.

  • Application Timing and Rate: The growth stage of the wheat plant at the time of application and the concentration of this compound used are critical. Sub-optimal timing or dosage can lead to reduced efficacy.

  • Herbicide Partner: The specific herbicide used in combination with this compound can influence the safening effect. The safener's ability to enhance the metabolism of a particular herbicide is key to its effectiveness.

  • Plant Health: Stressed or unhealthy plants may not respond as effectively to the safener.

Q3: Can this compound be used with any herbicide?

A3: No, this compound is not a universal safener. It is most effective when used with specific classes of herbicides, such as aryloxyphenoxypropionates (e.g., clodinafop-propargyl) and some sulfonylureas.[6] Its efficacy depends on its ability to induce the metabolic pathway that detoxifies the specific herbicide in the crop plant without affecting the herbicide's activity in the target weed species.

Q4: How does this compound enter the plant and become active?

A4: this compound is typically applied as a foliar spray and is absorbed by the leaves. Inside the plant, it is rapidly hydrolyzed to its active form, cloquintocet (B1669234) acid. This active form is then responsible for inducing the expression of the detoxification-related genes.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
No observable safening effect (high crop injury) 1. Incorrect this compound concentration. 2. Inappropriate herbicide partner. 3. Wheat cultivar is not responsive. 4. Poor plant health or stressful environmental conditions. 5. Incorrect application timing. 1. Verify calculations and perform a dose-response experiment to determine the optimal concentration. 2. Ensure the herbicide used is one that this compound is known to be effective with. 3. Test a different, known-responsive wheat cultivar as a positive control. 4. Ensure plants are healthy and grown under optimal conditions before and after treatment. 5. Apply the treatment at the recommended growth stage for your specific wheat variety.
Partial or variable safening effect within the same experiment 1. Uneven spray application. 2. Genetic heterogeneity within the wheat population. 3. Micro-environmental variations within the growth facility. 1. Ensure uniform spray coverage during application. 2. Use a certified and genetically uniform seed source. 3. Monitor and control for uniform light, temperature, and humidity across all experimental units.
Safening effect observed, but plant growth is still stunted compared to untreated controls 1. Sub-lethal herbicide effects not fully mitigated. 2. This compound itself may have a minor growth-regulating effect at high concentrations. 1. Increase the this compound concentration within the recommended range. 2. Include a "safener-only" control to assess any direct effects of this compound on plant growth.
Inconsistent results between replicate experiments 1. Variations in environmental conditions between experiments. 2. Differences in plant growth stage or health at the time of treatment. 3. Inconsistent preparation of treatment solutions. 1. Carefully document and control all environmental parameters for each experiment. 2. Standardize the growth protocol to ensure plants are at a consistent stage and health for each replicate. 3. Prepare fresh solutions for each experiment and verify concentrations.

Data Presentation

Table 1: Effect of this compound Concentration on Safening against Fomesafen (B1673529) Injury in Wheat Seedlings

TreatmentPlant Height (cm)Fresh Weight (g)
Control (No Fomesafen)15.2 ± 0.80.45 ± 0.03
Fomesafen (4 mg/L)8.9 ± 0.60.21 ± 0.02
Fomesafen + this compound (4 mg/L)11.5 ± 0.70.30 ± 0.03
Fomesafen + this compound (8 mg/L)13.1 ± 0.90.38 ± 0.04
Fomesafen + this compound (16 mg/L)14.5 ± 0.80.42 ± 0.04
Fomesafen + this compound (32 mg/L)14.8 ± 0.70.44 ± 0.03

Data synthesized from information suggesting significant increases in plant height and fresh weight with increasing concentrations of this compound in the presence of fomesafen.[4]

Table 2: Induction of Glutathione S-Transferase (GST) and Glutathione Peroxidase (GPOX) Activity in Wheat Seedlings by this compound

TreatmentGST Activity (nmol/min/mg protein)GPOX Activity (nmol/min/mg protein)
Control100 ± 850 ± 5
This compound (10 mg/L)185 ± 12110 ± 9

Data represents a typical induction response and is synthesized from multiple sources indicating significant enhancement of GST and GPOX activities following this compound treatment.[4][7]

Experimental Protocols

Protocol 1: Greenhouse Pot Assay for Evaluating this compound Efficacy

This protocol outlines a method for assessing the safening effect of this compound on wheat grown in a greenhouse setting.

Materials:

  • Wheat seeds (specify cultivar)

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix

  • This compound solution of desired concentrations

  • Herbicide solution of desired concentration

  • Spray chamber or handheld sprayer

  • Growth chamber or greenhouse with controlled environment

  • Ruler and balance for measurements

Procedure:

  • Planting: Sow 3-5 wheat seeds per pot at a depth of 2-3 cm. Water as needed.

  • Growth: Grow the plants in a controlled environment (e.g., 22°C/18°C day/night temperature, 16-hour photoperiod, 60-70% relative humidity).

  • Thinning: After emergence, thin the seedlings to a uniform number per pot (e.g., 2 plants).

  • Treatment Application: At the 2-3 leaf stage, apply the treatment solutions. This can be a tank mix of the herbicide and this compound, or a sequential application. Include the following controls:

    • Untreated control

    • Herbicide only

    • This compound only

  • Post-Treatment Care: Return the plants to the controlled environment and continue to water as needed.

  • Data Collection: At 7, 14, and 21 days after treatment, record the following:

    • Visual injury assessment (e.g., on a scale of 0-100%, where 0 is no injury and 100 is plant death)

    • Plant height

    • Shoot fresh weight

    • Shoot dry weight (after drying at 60-70°C for 48 hours)

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the safening effect.

Protocol 2: Spectrophotometric Assay for Glutathione S-Transferase (GST) Activity

This protocol measures the activity of GST in plant tissue extracts.

Materials:

  • Plant tissue (e.g., wheat leaves)

  • Extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA)

  • Liquid nitrogen

  • Mortar and pestle

  • Centrifuge

  • Spectrophotometer

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5)

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM in ethanol)

  • Reduced glutathione (GSH) solution (e.g., 100 mM in water)

Procedure:

  • Protein Extraction:

    • Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Add extraction buffer (e.g., 1:3 w/v) and continue grinding until a homogenous slurry is formed.

    • Transfer the slurry to a microfuge tube and centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • GST Activity Assay:

    • Prepare a reaction mixture in a cuvette containing assay buffer, CDNB solution (final concentration 1 mM), and GSH solution (final concentration 1 mM).

    • Initiate the reaction by adding a known amount of protein extract to the cuvette and mix immediately.

    • Measure the increase in absorbance at 340 nm for 3-5 minutes at a constant temperature (e.g., 25°C).

    • Calculate the GST activity using the molar extinction coefficient of the product, S-(2,4-dinitrophenyl)glutathione (9.6 mM⁻¹ cm⁻¹).

Visualizations

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis plant_growth Wheat Seedling Growth (2-3 leaf stage) application Foliar Application (Spray Chamber) plant_growth->application solution_prep Prepare Treatment Solutions (Herbicide, Safener) solution_prep->application growth_period Post-Treatment Growth (Controlled Environment) application->growth_period phenotypic_analysis Phenotypic Analysis (Height, Weight, Injury) growth_period->phenotypic_analysis biochemical_analysis Biochemical Analysis (GST/CYP Activity) growth_period->biochemical_analysis

Caption: Experimental workflow for evaluating this compound efficacy.

signaling_pathway cloquintocet This compound (Safener) active_form Cloquintocet Acid (Active Form) cloquintocet->active_form Hydrolysis perception Signal Perception (Receptor?) active_form->perception transduction Signal Transduction Cascade (e.g., Oxylipin Pathway) perception->transduction transcription_factors Activation of Transcription Factors transduction->transcription_factors gene_expression Increased Gene Expression transcription_factors->gene_expression detox_enzymes Detoxification Enzymes (GSTs, CYPs, UGTs) gene_expression->detox_enzymes herbicide_detox Enhanced Herbicide Detoxification detox_enzymes->herbicide_detox crop_tolerance Increased Crop Tolerance herbicide_detox->crop_tolerance

Caption: Proposed signaling pathway for this compound action.

References

Optimizing the concentration of Cloquintocet-mexyl for maximum crop protection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of Cloquintocet-mexyl for maximum crop protection in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a herbicide safener that protects cereal crops from herbicide injury.[1] Its primary mechanism involves stimulating the expression of genes that encode detoxification enzymes, such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450s (CYPs).[1][2][3] These enzymes accelerate the metabolism of the herbicide into non-phytotoxic compounds within the crop plant, without affecting the herbicide's efficacy on target weeds.[1][4] Additionally, this compound can promote photosynthesis and decrease oxidative stress in the crop, further helping to mitigate herbicide injury.[5][6]

Q2: What is a typical starting concentration range for laboratory or greenhouse experiments?

A2: For controlled environment studies, a typical concentration range to test the efficacy of this compound is between 4 and 32 mg/L.[5] For treating wheat seedlings, a concentration of 10 mg/L has been shown to significantly enhance the activity of detoxification enzymes like GST and glutathione peroxidase (GPOX).[5] The optimal concentration is dependent on the herbicide used, its concentration, the crop species, and environmental conditions.

Q3: My crop is showing signs of injury (e.g., stunting, chlorosis) even with the use of this compound. What are the potential causes?

A3: Several factors could lead to suboptimal performance:

  • Incorrect Concentration: The concentration of this compound may be too low to provide adequate protection against the applied herbicide rate. A dose-response study is recommended to determine the optimal ratio.

  • Herbicide Rate: The herbicide concentration might be too high, overwhelming the crop's metabolic detoxification capacity, even when enhanced by the safener.

  • Environmental Stress: Unfavorable environmental conditions (e.g., extreme temperatures, drought) can reduce the crop's ability to metabolize the herbicide, leading to increased injury.

  • Application Timing: The growth stage of the crop at the time of application can influence its tolerance.

  • Tank Mix Incompatibility: If tank-mixed with other agrochemicals, unforeseen chemical interactions could reduce the safener's efficacy or increase crop sensitivity.[7][8] Always perform a jar test to check for physical compatibility before mixing.[8]

Q4: Can this compound reduce the herbicide's effectiveness on target weeds?

A4: While safeners are designed to be crop-specific, some studies have shown that this compound can slightly reduce the sensitivity of certain grass weeds, such as Lolium sp. (rye-grass), to ALS-inhibiting herbicides.[9][10] This can occur if the safener enhances the weed's own detoxification mechanisms.[9] This effect is generally minor compared to the protective effect on the crop.

Q5: How should I prepare a stock solution of this compound for my experiments?

A5: this compound is a crystalline powder.[4] To prepare a stock solution, accurately weigh the required amount of the analytical standard.[11][12] Dissolve it in a suitable organic solvent, such as acetonitrile (B52724) or ethyl acetate, before diluting to the final concentration with your experimental medium (e.g., water, liquid growth medium).[11] Ensure the final concentration of the organic solvent is low enough to not affect the biological system.

Q6: Are there known compatibility issues when tank-mixing this compound with other products?

A6: While this compound is designed to be formulated with specific herbicides, mixing it with other pesticides, adjuvants, or fertilizers can sometimes lead to physical or chemical incompatibility.[7][8] Physical incompatibility can result in the formation of precipitates or gels in the spray tank, while chemical incompatibility may reduce the efficacy of the active ingredients or cause crop phytotoxicity.[8] It is crucial to consult the product labels for any exclusionary statements, such as "Do not mix..."[7] If no specific recommendations are available, a jar test is essential to confirm physical compatibility before preparing a large batch.[8]

Q7: How can I analytically verify the concentration of this compound in my prepared solutions?

A7: The concentration of this compound in solutions can be accurately determined using analytical chemistry techniques. High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are common methods.[11][13] These methods require an analytical standard of this compound to create a calibration curve for accurate quantification.[11][12]

Data Summary Tables

Table 1: Recommended Field Application Ratios of this compound with Common Herbicides.

Herbicide Active IngredientHerbicide Rate (g a.i./ha)This compound Rate (g a.i./ha)Typical Crop
Fenoxaprop-P-ethyl40 - 9034.5 (in a 2:1 ratio with 69 g/L Fenoxaprop)Wheat, Rye, Triticale[14]
Clodinafop-propargylNot specifiedUsed in combinationWheat[4]
Pyroxsulam18.8245 (equivalent to 32 g/ha cloquintocet (B1669234) acid)Wheat, Triticale[1][15]
Halauxifen-methyl8.4 g/L7.5 g/L (in formulation)Cereals[16]

Note: Rates are indicative and should be optimized based on specific product labels and field conditions.

Table 2: Concentration Ranges for In-Vitro and Laboratory Assays.

Experimental UseConcentration Range (mg/L)ObservationSource
Alleviating Herbicide Stress4 - 32Significantly increases plant height and fresh weight in wheat seedlings under Fomesafen (B1673529) stress.[5]
Enzyme Induction10Significantly enhances GST and GPOX activities in 7-day-old wheat seedlings within 8 hours.[5]
Seed Soaking/Pre-treatmentNot specifiedEffective in protecting wheat seedlings from fomesafen injury at 4 mg/L.[6]

Experimental Protocols

Protocol 1: Dose-Response Curve to Determine Optimal this compound Concentration

Objective: To identify the concentration of this compound that provides maximum protection to a specific crop against a fixed concentration of a herbicide.

Methodology:

  • Plant Material: Grow the crop of interest (e.g., wheat, barley) in pots under controlled greenhouse conditions until they reach the appropriate growth stage for herbicide application (e.g., 2-3 leaf stage).

  • Herbicide Preparation: Prepare a stock solution of the herbicide to be tested at a concentration known to cause moderate but not lethal damage (e.g., a rate that causes a 50-70% reduction in biomass).

  • Safener Preparation: Prepare a series of treatment solutions. Each solution will contain the fixed concentration of the herbicide plus a varying concentration of this compound (e.g., 0, 2, 4, 8, 16, 32 mg/L). Include a negative control (no herbicide, no safener) and a positive control (herbicide only).

  • Application: Apply the treatment solutions to the plants, ensuring uniform coverage. Use a spray chamber for consistent application.

  • Data Collection: After a set period (e.g., 14-21 days), assess crop injury visually (e.g., on a 0-100% scale where 0 is no injury and 100 is plant death). Also, collect quantitative data by measuring plant height and harvesting the above-ground biomass to determine fresh and dry weight.

  • Analysis: Plot the quantitative data (e.g., dry weight) against the concentration of this compound. The optimal concentration is the one that results in the highest biomass (i.e., the lowest level of injury) without causing any phytotoxic effects itself.

Visualizations

cluster_herbicide Herbicide Action cluster_safener Safener-Induced Protection H Herbicide Target Target Enzyme (e.g., ACCase, ALS) H->Target Inhibition Injury Oxidative Stress & Crop Injury Target->Injury CM This compound Signal Signal Perception & Transduction CM->Signal Genes Induction of Detoxification Genes (GSTs, CYPs, etc.) Signal->Genes Enzymes Detoxification Enzymes Genes->Enzymes Metabolism Herbicide Metabolism Enzymes->Metabolism NonToxic Non-Toxic Metabolites Metabolism->NonToxic Conversion to Non-Phytotoxic Metabolites H_input->Metabolism Detoxification Protection Crop Protection NonToxic->Protection

Caption: Mechanism of action of this compound as a herbicide safener.

start Start: Prepare Plant Material (e.g., Wheat at 2-3 leaf stage) prep Prepare Treatment Solutions - Herbicide (Fixed Concentration, H) - this compound (Variable Conc., S) start->prep groups Create Experimental Groups: 1. Control (No H, No S) 2. H only 3. H + S (e.g., 2 mg/L) 4. H + S (e.g., 4 mg/L) 5. H + S (e.g., 8 mg/L) ... prep->groups apply Apply Treatments (Uniform spray application) groups->apply incubate Incubate Under Controlled Conditions (e.g., 14-21 days) apply->incubate assess Assess Crop Response incubate->assess data Collect Data: - Visual Injury Score (%) - Plant Height (cm) - Biomass (Fresh/Dry Weight, g) assess->data analyze Analyze Data & Plot (e.g., Dry Weight vs. Safener Conc.) data->analyze end End: Determine Optimal Safener Concentration analyze->end

Caption: Experimental workflow for a dose-response study.

issue Issue: Crop Injury Observed Despite Using this compound q_ratio Is the Safener:Herbicide ratio optimized? issue->q_ratio q_herbicide Is the herbicide application rate correct for the crop? issue->q_herbicide q_env Are environmental conditions (temp, water) optimal? issue->q_env q_mix Was the safener part of a complex tank mix? issue->q_mix sol_ratio Action: Conduct a dose-response experiment to find the optimal ratio. q_ratio->sol_ratio No sol_herbicide Action: Verify and adjust herbicide rate. Consider a lower rate. q_herbicide->sol_herbicide No sol_env Action: Mitigate environmental stress. Repeat experiment under optimal conditions. q_env->sol_env No sol_mix Action: Perform a jar test for compatibility. Apply safener/herbicide separately from other chemicals. q_mix->sol_mix Yes

References

Technical Support Center: Cloquintocet-Mexyl Off-Target Effects in Non-Cereal Plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of the herbicide safener Cloquintocet-mexyl in non-cereal plant species.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound in cereal plants?

A1: this compound is a herbicide safener that protects cereal crops, such as wheat and barley, from herbicide-induced injury.[1][2] Its primary mechanism involves accelerating the detoxification of herbicides within the crop plant.[3][4] It achieves this by inducing the expression of genes encoding detoxification enzymes, particularly glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases.[3][5] These enzymes catalyze the metabolism of herbicides into non-toxic forms, which are then sequestered in the vacuole.[3][6]

Q2: Is this compound expected to have biological activity in non-cereal (dicot) plants?

A2: Yes, studies have shown that this compound can induce the expression of detoxification genes, such as GSTs, in the model dicot plant Arabidopsis thaliana.[7] However, this induction does not necessarily confer the same level of herbicide protection as seen in cereals.[7] Therefore, while biologically active, its effects in dicots may differ significantly from its intended safening action in cereals.

Q3: What are the potential observable off-target effects of this compound in non-cereal plants?

A3: While direct research on the phytotoxicity of this compound alone is limited, potential off-target effects in sensitive non-cereal plants could manifest as:

  • Germination inhibition or delay: As with many agrochemicals, high concentrations may impact seed germination.

  • Root growth inhibition: Effects on cell division or elongation in the root meristem are possible.

  • Stunted growth and reduced biomass: Alterations in metabolic pathways could divert resources from growth.

  • Chlorosis (yellowing of leaves): Interference with chlorophyll (B73375) synthesis or degradation is a common stress response.

  • Induction of oxidative stress: The plant may produce reactive oxygen species (ROS) in response to chemical exposure, leading to cellular damage.

Q4: How persistent is this compound in the environment?

A4: this compound is considered to be non-persistent in soil, with a typical half-life (DT₅₀) of around 5 days under aerobic conditions.[8] It degrades to its acid metabolite, cloquintocet (B1669234) acid.[9] However, like other agrochemicals, it has the potential to enter aquatic environments through runoff and leaching.[10]

Q5: Can this compound affect plant hormone signaling?

A5: While direct evidence is scarce for this compound, it is known that various chemical stressors can interfere with plant hormone signaling pathways, such as those for auxin, abscisic acid, and gibberellins, which regulate plant growth and development.[11][12][13][14][15] Researchers should consider investigating potential hormonal imbalances as a secondary effect of this compound exposure.

Troubleshooting Guides

Issue 1: Unexpected Phytotoxicity Observed in Non-Cereal Plants

Symptoms:

  • Reduced germination rate.

  • Stunted seedling growth.

  • Root or shoot malformations.

  • Leaf discoloration (chlorosis or necrosis).

Potential Causes & Troubleshooting Steps:

  • High Concentration: The concentration of this compound may be too high for the specific plant species.

    • Action: Perform a dose-response experiment to determine the EC₅₀ (half maximal effective concentration) for your plant species. Start with a wide range of concentrations and narrow down to a more specific range based on initial observations.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing phytotoxicity.

    • Action: Include a solvent-only control in your experiments to differentiate between the effects of the safener and the solvent. Ensure the final solvent concentration is low and consistent across all treatments.

  • Contamination: Glassware, growth media, or water may be contaminated.

    • Action: Use dedicated, thoroughly cleaned glassware. Prepare fresh growth media and use high-purity water for all experiments.

  • Species Sensitivity: The non-cereal plant species being tested may be inherently sensitive to this class of chemical.

    • Action: Review any available literature on the sensitivity of your plant species or related species to other agrochemicals. Consider testing a range of different non-cereal species to compare their responses.

Issue 2: Inconsistent or Non-Reproducible Results in Bioassays

Potential Causes & Troubleshooting Steps:

  • Variable Environmental Conditions: Fluctuations in light intensity, temperature, or humidity can affect plant growth and stress responses.

    • Action: Ensure all experiments are conducted in a controlled environment with consistent conditions. Monitor and record environmental parameters throughout the experiment.

  • Inconsistent Seed Quality: Seed age, viability, and genetic background can influence germination and seedling vigor.

    • Action: Use seeds from a single, reputable source. Perform a seed viability test before starting large-scale experiments. Use a consistent seed batch for all replicates and treatments.

  • Uneven Application of Treatment: Inconsistent application of this compound to growth media or directly to plants can lead to variable results.

    • Action: Ensure thorough mixing of the chemical in the growth medium. For spray applications, use a calibrated sprayer to ensure even coverage.

  • Subjective Assessment: Visual assessment of phytotoxicity can be subjective.

    • Action: Use quantitative measurements wherever possible, such as root length, fresh/dry weight, and chlorophyll content. If using a visual scoring system, have it performed by the same individual to maintain consistency, or use multiple blinded evaluators.

Quantitative Data Summary

Table 1: Ecotoxicological Endpoints for this compound

Organism GroupEndpointValue (mg/L)Reference
Aquatic AlgaeEC₅₀0.82 - 100[16]
Aquatic PlantsEC₅₀0.82 - 100[16]
Fish (short-term)LC₅₀0.97 - 100[16]
Fish (short-term)NOEC0.97 - 82.6[16]

EC₅₀: The concentration that causes an effect in 50% of the test population. LC₅₀: The concentration that is lethal to 50% of the test population. NOEC: No Observed Effect Concentration.

Experimental Protocols

Protocol 1: Arabidopsis thaliana Germination and Root Growth Inhibition Assay

Objective: To assess the phytotoxic effect of this compound on the germination and early root development of a model non-cereal plant.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Agar (B569324)

  • Petri dishes (90 mm)

  • Sterile water

  • Micropipettes and sterile tips

  • Growth chamber with controlled light and temperature

Methodology:

  • Media Preparation:

    • Prepare 0.5X MS medium with 1% (w/v) sucrose.

    • Adjust the pH to 5.7 with KOH.

    • Add 0.8% (w/v) agar and autoclave.

    • Cool the medium to approximately 50-60°C.

    • Prepare a stock solution of this compound in DMSO.

    • Add the appropriate volume of the stock solution to the molten agar to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is the same across all treatments, including the control (e.g., 0.1%).

    • Pour the medium into sterile Petri dishes and allow them to solidify.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 20% bleach with 0.05% Tween 20 for 10 minutes, and then rinse 3-5 times with sterile water.

    • Resuspend the seeds in sterile 0.1% agar solution.

    • Plate approximately 50-100 seeds evenly on each Petri dish.

  • Stratification and Growth:

    • Seal the plates with parafilm and stratify at 4°C in the dark for 2-3 days to synchronize germination.

    • Transfer the plates to a growth chamber set to a 16-hour light/8-hour dark photoperiod at 22°C.

  • Data Collection and Analysis:

    • Germination Rate: Score germination (radicle emergence) daily for 7 days.

    • Root Length: After 7-10 days, carefully remove seedlings and photograph them on a dark background with a scale. Measure the primary root length using image analysis software (e.g., ImageJ).

    • Calculate the germination percentage and average root length for each treatment. Determine the IC₅₀ (concentration causing 50% inhibition) for root growth.

Protocol 2: Chlorophyll Content Measurement

Objective: To quantify the effect of this compound on the chlorophyll content in the leaves of non-cereal plants as an indicator of stress.

Materials:

  • Plant leaf tissue (e.g., from seedlings treated as in Protocol 1 or from older plants)

  • 80% Acetone (B3395972)

  • Spectrophotometer

  • Mortar and pestle or tissue homogenizer

  • Centrifuge and centrifuge tubes

  • Volumetric flasks

Methodology:

  • Sample Preparation:

    • Harvest a known fresh weight of leaf tissue (e.g., 100 mg) from both control and treated plants.

    • Place the tissue in a mortar with a small amount of liquid nitrogen and grind to a fine powder. Alternatively, use a tissue homogenizer.

  • Pigment Extraction:

    • Add 5 mL of 80% acetone to the ground tissue and continue to grind until the tissue is pale.

    • Transfer the homogenate to a centrifuge tube. Rinse the mortar and pestle with additional 80% acetone and add it to the tube.

    • Keep the samples in the dark and on ice to prevent chlorophyll degradation.

    • Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Spectrophotometric Measurement:

    • Carefully transfer the supernatant to a volumetric flask and bring the volume to a known final volume with 80% acetone.

    • Measure the absorbance of the extract at 663 nm and 645 nm using a spectrophotometer, with 80% acetone as a blank.

  • Calculation:

    • Calculate the concentrations of Chlorophyll a, Chlorophyll b, and Total Chlorophyll using the following equations (for 80% acetone):

      • Chlorophyll a (mg/L) = 12.7(A₆₆₃) - 2.69(A₆₄₅)

      • Chlorophyll b (mg/L) = 22.9(A₆₄₅) - 4.68(A₆₆₃)

      • Total Chlorophyll (mg/L) = 20.2(A₆₄₅) + 8.02(A₆₆₃)

    • Express the chlorophyll content as mg/g of fresh tissue weight.

Protocol 3: Oxidative Stress Bioassay - Peroxidase (POD) Activity

Objective: To measure the activity of peroxidase, a key antioxidant enzyme, as an indicator of oxidative stress induced by this compound.

Materials:

  • Plant tissue (roots or shoots)

  • Phosphate (B84403) buffer (50 mM, pH 7.0)

  • Polyvinylpyrrolidone (PVP)

  • Guaiacol (B22219) solution

  • Hydrogen peroxide (H₂O₂) solution

  • Spectrophotometer

  • Mortar and pestle or tissue homogenizer

  • Centrifuge and centrifuge tubes

Methodology:

  • Enzyme Extraction:

    • Homogenize 0.5 g of fresh plant tissue in 5 mL of ice-cold phosphate buffer containing 1% (w/v) PVP.

    • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

    • Collect the supernatant, which contains the crude enzyme extract.

  • Enzyme Assay:

    • Prepare the reaction mixture containing:

      • 2.5 mL of 50 mM phosphate buffer (pH 7.0)

      • 1.0 mL of 1% (v/v) guaiacol solution

      • 1.0 mL of 0.4% (v/v) H₂O₂ solution

    • Initiate the reaction by adding 0.1 mL of the crude enzyme extract to the reaction mixture.

    • Immediately measure the change in absorbance at 470 nm for 3 minutes at 30-second intervals using a spectrophotometer. The increase in absorbance is due to the formation of tetraguaiacol.

  • Calculation:

    • Calculate the enzyme activity using the extinction coefficient of tetraguaiacol (26.6 mM⁻¹ cm⁻¹).

    • One unit of POD activity can be defined as the amount of enzyme that causes an increase in absorbance of 0.01 per minute.

    • Express the activity as units per mg of protein. Protein concentration in the extract can be determined using the Bradford assay.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A This compound Stock (in DMSO) D Treatment Application (Dose-response concentrations) A->D B Non-cereal Plant Seeds (e.g., Arabidopsis) E Seed Germination & Seedling Growth B->E C Growth Media (e.g., 0.5X MS Agar) C->D D->E Exposure F Phenotypic Analysis (Germination %, Root Length) E->F G Biochemical Assays (Chlorophyll, Oxidative Stress) E->G H Data Interpretation F->H G->H

Caption: General workflow for assessing off-target effects.

Signaling_Pathway cluster_stress Chemical Stress cluster_response Plant Cellular Response cluster_outcome Potential Outcomes A This compound Exposure B Induction of Detoxification Genes (e.g., GSTs, P450s) A->B C Production of Reactive Oxygen Species (ROS) A->C E Potential Alteration of Hormone Signaling A->E F Metabolic Cost (Reduced Growth) B->F D Activation of Antioxidant System (e.g., POD, SOD) C->D triggers G Cellular Damage (Chlorosis, Necrosis) C->G D->G mitigates H Developmental Changes E->H

Caption: Hypothesized signaling in non-cereal plants.

References

Technical Support Center: Improving the Stability of Cloquintocet-mexyl in Experimental Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cloquintocet-mexyl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the formulation development process.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in formulations?

A1: The two main stability concerns for this compound are:

  • Physical Instability in Aqueous Suspensions: In aqueous environments, particularly suspension concentrates (SC), this compound can hydrate (B1144303) to form needle-shaped crystals. These crystals are prone to growth over time, especially at temperatures of 25°C and above, which can lead to formulation thickening, sedimentation, and flocculation.[1][2]

  • Chemical Degradation via Hydrolysis: this compound is an ester and is susceptible to hydrolysis, where it degrades into its primary metabolite, (5-chloro-8-quinolyloxy)acetic acid, also known as cloquintocet (B1669234) acid.[3][4] This reaction is a key degradation pathway to monitor.

Q2: Which environmental factors have the most significant impact on this compound's stability?

A2: The key factors are:

  • Temperature: Elevated temperatures accelerate both the rate of chemical hydrolysis and the physical process of crystal growth in aqueous suspensions.[1][2][5] Conversely, low temperatures can also negatively impact some liquid formulations, potentially causing crystallization or phase separation.

  • pH: As an ester, the hydrolysis rate of this compound is influenced by pH. Ester hydrolysis is typically accelerated under both acidic and, more significantly, alkaline conditions. Maintaining an optimal pH is crucial for chemical stability.

  • Light: Although less documented as a primary concern compared to hydrolysis and crystal growth, photodegradation can be a potential degradation pathway for many agrochemicals and should be evaluated during stability studies.

Q3: My aqueous suspension concentrate (SC) formulation of this compound is showing significant crystal growth and thickening upon storage. What can I do?

A3: This is a known issue related to the hydration of this compound.[1][2] Consider the following troubleshooting steps:

  • Incorporate a Stabilizing Surfactant: Specific surfactants have been shown to inhibit the crystal growth of hydrated this compound. Patent literature suggests that tallowamine alkoxylates or cocoamine (B1164934) alkoxylates can be effective.[1][6]

  • Optimize Dispersant and Wetting Agent System: Ensure your formulation contains an optimized system of dispersants and wetting agents to keep the particles well-suspended and prevent agglomeration.

  • Control Particle Size: During milling, aim for a consistent and optimal particle size distribution. Excessively fine particles can sometimes be more prone to crystal growth (Ostwald ripening).

  • Evaluate Non-Aqueous Formulations: If aqueous systems prove too challenging, consider alternative formulation types like oil dispersions (OD) or water-dispersible granules (WG), though these may have other limitations such as lower active ingredient loading and higher manufacturing costs.[2]

Q4: How can I monitor the chemical degradation of this compound to its acid metabolite?

A4: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective technique. An LC/MS/MS method can provide higher sensitivity and specificity.[3] The method must be validated to demonstrate it can separate and accurately quantify this compound in the presence of its degradation product, cloquintocet acid, and other formulation components.

Troubleshooting Guides

Guide 1: Investigating Chemical Degradation

This guide helps you identify the cause of excessive chemical degradation of this compound in your formulation.

Problem: HPLC analysis shows a rapid loss of this compound and a corresponding increase in cloquintocet acid during a stability study.

A High Degradation Detected B Review Formulation pH A->B C Is pH outside optimal range (e.g., <5 or >8)? B->C D Adjust pH with Buffering Agents C->D Yes E Review Storage Conditions C->E No L Problem Resolved D->L F Was formulation exposed to high temperatures (>40°C)? E->F G Implement Controlled Temperature Storage F->G Yes H Investigate Co-formulant Interactions F->H No G->L I Are co-formulants known to be highly acidic/alkaline or reactive? H->I J Screen Alternative Inert Ingredients I->J Yes K Conduct Forced Degradation Study I->K No J->L K->L

Caption: Troubleshooting workflow for chemical degradation.

Guide 2: Addressing Physical Instability in Suspension Concentrates (SC)

This guide provides steps to troubleshoot issues like sedimentation, crystal growth, and increased viscosity in SC formulations.

Problem: The viscosity of the SC formulation has increased significantly, or hard sediment has formed after accelerated storage.

A Physical Instability Observed (Viscosity Increase, Sedimentation) B Analyze Particle Size Distribution (PSD) A->B C Significant crystal growth detected? B->C D Add/Optimize Crystal Growth Inhibitor (e.g., Tallowamine Alkoxylate) C->D Yes E Evaluate Dispersant/Wetting Agent System C->E No K Problem Resolved D->K F Is the system optimized for this compound? E->F G Screen Alternative Surfactants F->G No H Check Rheology Modifier F->H Yes G->K I Is thickener concentration adequate and stable at high temp? H->I J Adjust/Replace Rheology Modifier I->J No I->K Yes J->K cluster_0 Preparation cluster_1 Storage cluster_2 Analysis A Prepare 3 Batches of Formulation B Package in Proposed Commercial Containers A->B C Initial Analysis (Time 0) B->C D Place in Oven (e.g., 54°C) C->D E Store for Specified Duration (14 Days) D->E F Equilibrate to Room Temp E->F G Homogenize Sample F->G H Final Analysis (Chemical & Physical) G->H I Compare T=0 and Final Data H->I cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Calibration Standards (Active + Degradant) C Inject Standards & Samples A->C F Generate Calibration Curve A->F B Prepare Formulation Sample (Weigh -> Dilute -> Filter) B->C D Separate on C18 Column C->D E Detect with UV Detector D->E G Integrate Peak Areas E->G H Quantify Active & Degradant F->H G->H

References

Troubleshooting poor germination after Cloquintocet-mexyl seed treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering poor germination after treating seeds with the herbicide safener Cloquintocet-mexyl.

Troubleshooting Guide

This guide provides a step-by-step approach to diagnosing and resolving poor seed germination potentially related to this compound treatment.

Question: We observed significantly lower germination rates after treating our seeds with this compound compared to the untreated control. What are the potential causes?

Answer:

Poor germination following this compound treatment can stem from several factors, often related to phytotoxicity from incorrect application or pre-existing issues with the seed lot. The primary potential causes include:

  • Incorrect Dosage: Applying the safener at a concentration higher than recommended can have phytotoxic effects on the seeds.[1]

  • Uneven Application: Non-uniform coating of seeds can lead to localized areas of high concentration, causing toxicity to some seeds while leaving others unprotected.

  • Poor Seed Quality: The seed lot may have had low viability or vigor before treatment. Seed treatment can sometimes exacerbate stress in already weakened seeds.

  • Improper Storage: Storing treated seeds under suboptimal conditions (e.g., high heat or humidity) can degrade both the seed and the chemical treatment, impacting germination.[2]

  • Suboptimal Germination Conditions: Environmental factors such as incorrect temperature, moisture levels, or light exposure can inhibit germination, and these effects may be confounded with the chemical treatment.[3]

  • Non-Target Species: The specific crop variety or species may be sensitive to this compound, even at standard application rates.

Question: How can we systematically troubleshoot the cause of our poor germination results?

Answer:

A logical, step-by-step investigation can help pinpoint the cause of the germination issue. We recommend following this workflow:

G Troubleshooting Workflow for Poor Germination A Problem: Poor Germination Observed B Step 1: Review Experimental Protocol A->B C Was the correct dosage of This compound used? B->C D Was the application method uniform? C->D Yes K Conclusion: High likelihood of phytotoxicity due to overdose. C->K No E Step 2: Assess Seed Quality D->E Yes L Conclusion: Uneven application likely caused localized toxicity. D->L No F Perform Tetrazolium (TZ) test on untreated seeds for viability. E->F G Step 3: Evaluate Germination Conditions F->G Viability > 85% M Conclusion: Pre-existing low seed viability is the primary issue. F->M Viability < 85% H Were temperature, moisture, and light conditions optimal for the species? G->H I Step 4: Conduct a Dose-Response Experiment H->I Yes N Conclusion: Suboptimal environmental conditions are inhibiting germination. H->N No J Test a range of this compound concentrations on a healthy seed lot. I->J O Conclusion: Determine the optimal (non-phytotoxic) concentration for your species. J->O G Hypothetical Impact of Chemical Stress on Germination Hormones cluster_0 Normal Conditions cluster_1 High Chemical Stress GA Gibberellic Acid (GA) Synthesis Balance GA > ABA GA->Balance Promotes ABA Abscisic Acid (ABA) Synthesis ABA->Balance Inhibits Germination Seed Germination Balance->Germination Stress High Conc. This compound GA_S Gibberellic Acid (GA) Synthesis Stress->GA_S Potential Inhibition ABA_S Abscisic Acid (ABA) Synthesis Stress->ABA_S Potential Stimulation Balance_S ABA > GA GA_S->Balance_S Promotes ABA_S->Balance_S Inhibits No_Germination Germination Inhibited Balance_S->No_Germination

References

Technical Support Center: Managing Variability in Plant Response to Cloquintocet-Mexyl Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability in plant response to cloquintocet-mexyl application.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a herbicide safener that protects cereal crops, particularly wheat, from herbicide injury. Its primary mechanism involves enhancing the plant's natural detoxification pathways.[1] Upon application, it is rapidly hydrolyzed to its active form, cloquintocet (B1669234) acid.[2][3] This active form upregulates the expression and activity of several key detoxifying enzymes, most notably Glutathione (B108866) S-transferases (GSTs).[1][2] These enzymes conjugate herbicides to glutathione, rendering them non-toxic and facilitating their sequestration into vacuoles.[4] Additionally, this compound can induce other protective mechanisms, including enhanced glutathione peroxidase (GPOX) activity and the expression of transporters that remove the detoxified herbicide conjugates from the cytoplasm.[1][4] Some studies also suggest it can alleviate herbicide-induced oxidative stress by promoting photosynthesis.[5][6]

Q2: Why am I observing inconsistent safening effects in my experiments?

A2: Variability in the safening effect of this compound can be attributed to several factors:

  • Plant-related factors: The age, developmental stage, and genetic makeup (cultivar) of the plant can significantly influence its response.[5] Younger, actively growing plants often exhibit a more pronounced response.

  • Environmental conditions: Light intensity, temperature, and soil moisture can affect plant metabolism and, consequently, the uptake and efficacy of the safener.[7][8]

  • Application accuracy: Non-uniform spray application, incorrect dosage, or improper timing can lead to inconsistent results.[1]

  • Herbicide partner: The efficacy of this compound is dependent on the specific herbicide it is paired with. It is most commonly used with ACCase and ALS inhibiting herbicides.[1][9]

  • Formulation: The stability of the this compound formulation can impact its performance. Aqueous suspensions may be unstable at higher temperatures, leading to crystallization and reduced bioavailability.[10][11]

Q3: Can this compound be used with any herbicide?

A3: No, this compound is not a universal safener. Its effectiveness is specific to certain classes of herbicides, primarily those that are detoxified through the glutathione conjugation pathway. It is commercially formulated with grass-active herbicides such as clodinafop-propargyl (B133425), pinoxaden, and pyroxsulam (B39247) for use in cereal crops like wheat and barley.[12][13]

Q4: How quickly does this compound induce a protective response?

A4: The induction of detoxifying enzymes like GSTs is relatively rapid. Studies have shown that GST activity can significantly increase within hours of treatment.[6] The parent compound, this compound, is quickly hydrolyzed to its active acid form within the plant tissue, often with no detectable ester remaining 24 hours after treatment.[3]

Q5: Is the safening effect limited to the site of application?

A5: While the initial uptake is at the point of contact (e.g., leaves), the active metabolite, cloquintocet acid, can be translocated within the plant.[3] However, the induction of GSTs has been observed to be tissue-specific, with preferential expression in meristematic tissues.[2] This suggests a systemic component to the safening effect, protecting growing points from herbicide damage.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No observable safening effect (i.e., herbicide phytotoxicity is not reduced) 1. Incorrect Herbicide-Safener Pairing: The herbicide used is not detoxified by the pathways induced by this compound. 2. Sub-optimal Plant Health/Stage: Plants are stressed due to environmental factors or are not at an optimal growth stage for safener uptake and response. 3. Incorrect Application Rate or Timing: The concentration of this compound was too low, or it was applied too late relative to the herbicide. 4. Resistant Weed Biotype: The observed damage is in a weed species that is not protected by the safener.[4]1. Ensure you are using this compound with a compatible herbicide (e.g., clodinafop-propargyl, pyroxsulam). 2. Use healthy, actively growing plants. Standardize growth conditions (light, temperature, water) across experiments. 3. Perform a dose-response curve to determine the optimal safener concentration for your experimental system. Apply the safener either as a seed treatment or just prior to or concurrently with the herbicide. 4. Confirm the identity of your plant species. Safeners are crop-specific and will not protect weeds.[14]
High variability in results between replicates 1. Inconsistent Application: Uneven spray coverage or variation in soil drench volume. 2. Genetic Variability in Plants: Use of a plant population with high genetic diversity (non-inbred lines). 3. Environmental Fluctuations: Inconsistent conditions (e.g., temperature, light) across experimental runs or locations.[7] 4. Formulation Instability: Degradation or crystallization of this compound in the spray solution.[10][11]1. Calibrate spray equipment to ensure uniform droplet size and coverage. For soil applications, ensure consistent volume and distribution per pot. 2. Use a certified, genetically uniform plant cultivar for all experiments. 3. Conduct experiments in a controlled environment (growth chamber). If in a greenhouse, monitor and record environmental conditions. 4. Prepare fresh formulations for each experiment. If using a commercial product, adhere to storage recommendations. Check for precipitates before use.
Phytotoxicity observed from this compound alone 1. Excessively High Concentration: The applied dose of the safener is in the toxic range for the plant species. 2. Contaminated Formulation: The safener formulation may contain impurities. 3. Plant Stress: The plant may be overly sensitive due to pre-existing environmental or physiological stress.1. Conduct a dose-response experiment for the safener alone to establish the maximum non-phytotoxic rate. 2. Use a high-purity analytical grade standard for initial experiments. If using a commercial formulation, obtain the specification sheet from the manufacturer. 3. Ensure plants are healthy and not stressed before application.
Lack of increased GST activity after treatment 1. Incorrect Timing of Measurement: Samples were harvested too early or too late to capture the peak induction. 2. Tissue-Specific Expression: The tissue sampled (e.g., mature leaves) may not be the primary site of GST induction.[2] 3. Assay Conditions: Sub-optimal pH, temperature, or substrate concentration in the GST activity assay.1. Perform a time-course experiment, harvesting tissue at multiple time points (e.g., 6, 12, 24, 48 hours) after application. 2. Sample tissues where detoxification is most critical, such as meristematic regions and young, developing leaves.[2] 3. Optimize the GST enzyme assay protocol for your specific plant species and tissue type. Include appropriate positive and negative controls.

Data Presentation

Table 1: Effect of Different Safeners on Glutathione S-Transferase (GST) and Glutathione Peroxidase (GPOX) Activity in Wheat

TreatmentGST Specific Activity (nkats mg⁻¹) at Day 7GPOX Specific Activity (nkats mg⁻¹) at Day 7
Control~1.0~0.5
This compound~2.0~3.0
Mefenpyr-diethyl~2.0~3.0
Fenchlorazole-ethyl~2.0~4.0
Data is approximated from graphical representations in Taylor et al., 2013.[1] Activities are relative to the control treatment.

Table 2: Induction of TtMRP Gene Expression in Wheat Leaves by this compound

GeneFold Increase in Expression vs. Control
TtMRP113.0
TtMRP22.3
Data sourced from Zhang et al., as cited in Li et al., 2017.[4]

Experimental Protocols & Visualizations

This compound Signaling and Detoxification Pathway

The diagram below illustrates the proposed mechanism of action for this compound in a plant cell, leading to the detoxification of a herbicide.

cluster_outside Extracellular Space cluster_cell Plant Cell cluster_cytoplasm Cytoplasm cluster_vacuole Vacuole Herbicide Herbicide Herbicide_in Herbicide Herbicide->Herbicide_in CQM-ester This compound (Ester) CQM-acid Cloquintocet Acid (Active Form) CQM-ester->CQM-acid Hydrolysis Signal Signaling Cascade CQM-acid->Signal Induces Nucleus Nucleus Signal->Nucleus Activates Transcription GST_mRNA GST mRNA Nucleus->GST_mRNA transcribes GST_protein GST Enzyme GST_mRNA->GST_protein translates Herbicide-SG Herbicide-SG (Detoxified) GST_protein->Herbicide-SG Catalyzes Conjugation Herbicide_in->Herbicide-SG GSH Glutathione (GSH) GSH->Herbicide-SG MRP_Transporter MRP Transporter Herbicide-SG->MRP_Transporter Transport Herbicide-SG_vac Sequestrated Herbicide-SG MRP_Transporter->Herbicide-SG_vac

Caption: this compound detoxification pathway in plants.

Experimental Workflow: Assessing Safener Efficacy

This workflow outlines the key steps to evaluate the effectiveness of this compound in protecting plants from herbicide injury.

cluster_data Analysis Types A 1. Plant Cultivation (Uniform seedlings) B 2. Treatment Application - Control - Herbicide alone - Safener alone - Herbicide + Safener A->B C 3. Incubation Period (Controlled Environment) B->C D 4. Data Collection C->D E 4a. Phenotypic Analysis (Visual injury, height, biomass) D->E F 4b. Biochemical Assays (GST/GPOX activity) D->F G 4c. Molecular Analysis (Gene expression) D->G H 5. Statistical Analysis & Interpretation E->H F->H G->H

Caption: Workflow for evaluating this compound efficacy.

Protocol: Determination of Glutathione S-Transferase (GST) Activity

This protocol provides a method for measuring the induction of GST activity in plant tissues following treatment with this compound.

1. Materials and Reagents:

  • Plant tissue (e.g., wheat seedlings)

  • Extraction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.0), 1 mM EDTA, 5% (w/v) polyvinylpyrrolidone (B124986) (PVP). Keep on ice.

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 6.5).

  • 1-chloro-2,4-dinitrobenzene (CDNB) stock solution (e.g., 100 mM in ethanol).

  • Reduced glutathione (GSH) stock solution (e.g., 100 mM in water).

  • Bovine Serum Albumin (BSA) standards for protein quantification.

  • Bradford reagent.

  • Spectrophotometer capable of reading at 340 nm.

  • Mortar and pestle, liquid nitrogen, microcentrifuge tubes.

2. Protein Extraction:

  • Harvest plant tissue (e.g., 0.5 g fresh weight) from control and treated plants.

  • Immediately freeze the tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a pre-chilled microcentrifuge tube.

  • Add 1 mL of ice-cold extraction buffer and vortex thoroughly.

  • Centrifuge at 14,000 x g for 20 minutes at 4°C.

  • Carefully transfer the supernatant (crude protein extract) to a new pre-chilled tube. Store on ice.

3. Protein Quantification:

  • Determine the total protein concentration of the crude extract using the Bradford method with BSA as a standard.

4. GST Activity Assay:

  • Prepare the assay mixture in a 1 mL cuvette. For a final volume of 1 mL, add:

    • 880 µL of Assay Buffer (100 mM potassium phosphate, pH 6.5)

    • 10 µL of CDNB stock solution (final concentration 1 mM)

    • 100 µL of GSH stock solution (final concentration 10 mM)

  • Equilibrate the mixture in the spectrophotometer at 25°C for 1 minute.

  • Initiate the reaction by adding 10-50 µL of the crude protein extract (adjust volume to ensure a linear rate of reaction).

  • Immediately mix by inverting the cuvette and start monitoring the change in absorbance at 340 nm for 3-5 minutes. The rate should be linear.

  • Record the rate of change in absorbance per minute (ΔA₃₄₀/min).

5. Calculation of GST Activity:

  • Calculate the enzyme activity using the Beer-Lambert law:

    • Activity (µmol/min) = (ΔA₃₄₀/min * Total Assay Volume (mL)) / (ε * Path Length (cm))

    • The molar extinction coefficient (ε) for the CDNB-GSH conjugate at 340 nm is 9.6 mM⁻¹cm⁻¹.

  • Calculate the specific activity:

    • Specific Activity (µmol/min/mg protein) = Activity (µmol/min) / Total Protein in Assay (mg)

Protocol: Residue Analysis of this compound and Cloquintocet Acid

This protocol outlines a general procedure for the extraction and analysis of this compound and its acid metabolite from plant matrices using LC-MS/MS, based on established methods.[13][15]

1. Sample Preparation and Extraction (QuEChERS-based approach):

  • Homogenize 5-10 g of plant tissue (e.g., leaves, grain) to a fine powder.

  • To a 50 mL centrifuge tube, add the homogenized sample, 10 mL of water, and 10 mL of acetonitrile (B52724).

  • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 4,000 x g for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences).

  • Vortex for 30 seconds.

  • Centrifuge at 4,000 x g for 5 minutes.

3. LC-MS/MS Analysis:

  • Take the final supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial.

  • Inject the sample into an LC-MS/MS system.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Select specific precursor-to-product ion transitions for both this compound and cloquintocet acid.

  • Quantification:

    • Create a calibration curve using analytical standards of this compound and cloquintocet acid in a matrix-matched solvent to account for matrix effects.

    • Calculate the concentration of each analyte in the original sample based on the standard curve.

References

The impact of environmental conditions on Cloquintocet-mexyl efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cloquintocet-mexyl. The information addresses common issues encountered during experiments, with a focus on the impact of environmental conditions on the compound's efficacy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound treatment is showing variable or lower-than-expected efficacy. What are the potential environmental factors at play?

A1: The efficacy of this compound, a herbicide safener, can be significantly influenced by environmental conditions. Key factors to consider include temperature, soil moisture, and light intensity. Inconsistent results often stem from fluctuations in these parameters. For instance, both high and low temperatures can affect the metabolic processes in the plant that are crucial for the safener's mechanism of action. Similarly, soil moisture levels that are too low can lead to plant stress, hindering the uptake and translocation of the compound, while excessively high moisture can lead to anaerobic soil conditions, potentially affecting degradation rates.

Q2: How does temperature affect the performance of this compound?

A2: Temperature influences the metabolic rate of plants and the chemical stability of this compound. Elevated temperatures can increase the rate of herbicide metabolism in plants, which may reduce the effectiveness of the safener[1]. Conversely, very low temperatures (below 15°C) can slow down plant physiological processes, such as photosynthesis and transpiration, leading to reduced uptake and translocation of the safener[2]. It is crucial to maintain optimal temperature ranges for the specific plant species in your experiment to ensure consistent safener activity.

Q3: What is the role of soil moisture in the efficacy of this compound?

A3: Soil moisture is critical for the dissolution, uptake, and translocation of this compound by the plant. Low soil moisture can cause stomatal closure and reduce transpiration, which in turn limits the uptake of the compound. This can be a significant factor in reduced efficacy[3]. On the other hand, waterlogged or saturated soil conditions can create an anaerobic environment, which may alter the microbial degradation pathways and half-life of the compound in the soil[4]. Maintaining consistent and appropriate soil moisture for the crop being studied is essential.

Q4: I am observing signs of phytotoxicity in my crop despite using this compound. What could be the cause?

A4: While this compound is designed to protect crops from herbicide injury, phytotoxicity can still occur under certain conditions. This could be due to:

  • Suboptimal Environmental Conditions: Extreme temperatures or moisture levels can stress the plant, making it more susceptible to herbicide damage even with a safener.

  • Incorrect Application Rate: Ensure the concentration of this compound is appropriate for the herbicide it is being used with and the specific crop.

  • Herbicide Metabolism: High temperatures can sometimes accelerate the metabolism of the herbicide itself, potentially leading to an accumulation of phytotoxic intermediates that the safener cannot fully mitigate[1].

Q5: Can the degradation of this compound in the experimental setup affect my results?

A5: Yes, the degradation of this compound can impact its efficacy. The rate of degradation is influenced by factors such as temperature, pH, and microbial activity in the soil[5][6]. For example, higher temperatures generally accelerate chemical and biological degradation processes[5]. If the compound degrades too quickly, its concentration may fall below the effective level required to protect the plant from the herbicide. It is important to consider the stability of this compound under your specific experimental conditions.

Data on Environmental Impact

While specific quantitative data on the direct impact of environmental conditions on this compound efficacy is limited in publicly available literature, the following table summarizes the general effects of these conditions on herbicides and safeners. Researchers should use this as a guide to optimize their experimental parameters.

Environmental FactorConditionGeneral Impact on EfficacyPotential Reason
Temperature Low (<15°C)DecreasedReduced plant metabolism, uptake, and translocation[2].
Optimal (20-30°C)IncreasedFavorable conditions for plant physiological processes.
High (>35°C)Variable/DecreasedIncreased herbicide metabolism, potential for plant stress[1].
Soil Moisture Low (Drought)DecreasedReduced uptake and translocation due to plant water stress[3].
Optimal (Field Capacity)IncreasedFacilitates dissolution and uptake by roots.
High (Saturated)Variable/DecreasedPotential for anaerobic degradation, altered nutrient availability[4].
Light Intensity LowDecreasedReduced photosynthesis and metabolic activity.
OptimalIncreasedActive photosynthesis promotes safener and herbicide translocation.
HighVariableCan induce plant stress, potentially affecting safener performance.
Soil pH Extreme (Acidic or Alkaline)VariableCan affect the chemical stability and bioavailability of the compound.

Key Experimental Protocols

Protocol 1: Evaluating the Impact of Temperature on this compound Efficacy

  • Plant Material: Select a consistent cultivar of the target crop (e.g., wheat) and grow seedlings under controlled greenhouse conditions.

  • Experimental Chambers: Utilize growth chambers set to different constant temperatures (e.g., 15°C, 25°C, and 35°C).

  • Treatment Application:

    • Prepare solutions of the herbicide and this compound at the desired concentrations.

    • Apply the treatments to the plants at the same growth stage in each temperature-controlled chamber. Include a control group (herbicide only) and an untreated group at each temperature.

  • Data Collection:

    • After a predetermined period (e.g., 7-14 days), assess plant health.

    • Measure parameters such as plant height, fresh weight, chlorophyll (B73375) content, and visual injury scores.

  • Analysis: Compare the safening effect of this compound across the different temperature treatments to determine the optimal temperature range for its efficacy.

Protocol 2: Assessing the Influence of Soil Moisture on this compound Performance

  • Soil Preparation: Use a standardized soil mix and determine its field capacity.

  • Moisture Levels: Establish different soil moisture regimes, for example:

    • Drought stress: 40% of field capacity.

    • Optimal moisture: 80% of field capacity.

    • Saturated conditions: 100% field capacity.

  • Experimental Setup:

    • Grow plants in pots and maintain the designated soil moisture levels for a set period before treatment.

    • Apply the herbicide and this compound solution.

  • Monitoring and Data Collection:

    • Regularly monitor and adjust soil moisture to maintain the target levels.

    • Evaluate plant response as described in Protocol 1.

  • Interpretation: Analyze the data to understand how different soil moisture levels affect the protective action of this compound.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_data Data Collection & Analysis Plant_Material Select & Grow Plant Material Treatment_Prep Prepare Herbicide & Safener Solutions Apply_Treatment Apply Treatments under Controlled Conditions (Temp, Moisture, Light) Treatment_Prep->Apply_Treatment Introduce Variables Assess_Health Assess Plant Health (Height, Weight, Chlorophyll) Apply_Treatment->Assess_Health Incubation Period Analyze_Data Analyze Safening Effect Assess_Health->Analyze_Data Quantitative Comparison

Caption: Experimental workflow for assessing this compound efficacy.

signaling_pathway cluster_stress Herbicide Stress cluster_safener Safener Action Herbicide Herbicide Application ROS Reactive Oxygen Species (ROS) (Oxidative Stress) Herbicide->ROS Plant_Injury Plant_Injury ROS->Plant_Injury Leads to CQM This compound Detox Upregulation of Detoxification Genes (e.g., GSTs, P450s) CQM->Detox Antioxidant Enhanced Antioxidant Systems CQM->Antioxidant Photosynthesis Increased Photosynthesis CQM->Photosynthesis Detox->Herbicide Metabolizes Herbicide Antioxidant->ROS Scavenges ROS Plant_Health Plant_Health Photosynthesis->Plant_Health Promotes Growth

Caption: Mode of action of this compound in mitigating herbicide stress.

References

Identifying potential contaminants in technical grade Cloquintocet-mexyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with technical grade Cloquintocet-mexyl. The focus is on identifying potential contaminants and ensuring the quality of the material for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in technical grade this compound?

A1: Technical grade this compound can contain several types of impurities stemming from the manufacturing process, degradation, or formulation. These can be broadly categorized as:

  • Starting Materials and Intermediates: Residual amounts of reactants used in the synthesis, such as 5-chloro-8-hydroxyquinoline, methyl chloroacetate (B1199739), and 2-heptanol.[1][2][3]

  • Reaction Byproducts: Unwanted molecules formed during synthesis due to side reactions or incomplete reactions.[3][4][5]

  • Residual Solvents: Traces of solvents used during synthesis and purification, for instance, xylene, toluene, or hexane.[1][3][4]

  • Degradation Products: this compound can degrade to form cloquintocet (B1669234) acid.[6][7]

  • Isomeric Impurities: Due to the chiral nature of the mexyl group, different stereoisomers may be present.[1]

Q2: Why is it important to identify and quantify impurities in this compound?

A2: The presence of impurities can significantly impact experimental outcomes. They can alter the physicochemical properties of the compound, affect its toxicological profile, and potentially interfere with biological assays.[8] Regulatory bodies also have strict limits on the levels of impurities in active pharmaceutical ingredients.[9]

Q3: What analytical techniques are recommended for impurity profiling of this compound?

A3: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental for separation and quantification.[10][11] Mass Spectrometry (MS), often coupled with LC (LC-MS) or GC (GC-MS), is crucial for the identification and structural elucidation of unknown impurities.[10][11]

Q4: Can formulation components be considered contaminants?

A4: Yes, in the context of studying the pure active ingredient, other components in a formulated product are considered contaminants. Technical formulations of this compound may contain petroleum solvents, naphthalene, or n-Methylpyrrolidone, which have their own toxicological properties.[12][13] It is crucial to use a well-characterized, high-purity standard for research purposes.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Presence of impurities or degradation products.1. Analyze a fresh, high-purity reference standard of this compound to confirm the retention time of the main peak. 2. Use a diode array detector (DAD) or photodiode array (PDA) detector to check the UV-Vis spectrum of the unknown peaks for preliminary identification. 3. Employ LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks for identification.
Batch-to-batch variability in experimental results Inconsistent purity of technical grade this compound.1. Perform a comprehensive impurity profile analysis for each new batch. 2. Quantify the major impurities and establish acceptance criteria for your experiments. 3. If possible, purify a portion of the technical grade material to obtain a higher purity standard for critical experiments.
Poor solubility or unusual physical appearance Presence of insoluble impurities or residual solvents.1. Visually inspect the material under a microscope for any foreign particles. 2. Perform a loss on drying (LOD) test or use GC with a headspace sampler to quantify residual solvents. 3. Filter the stock solution through a suitable membrane filter before use in experiments.
Observed toxicity is higher than expected from literature Presence of toxic byproducts from the synthesis.1. Review the synthesis route of your this compound batch to anticipate potential toxic impurities.[4] 2. Utilize toxicological databases to check the known hazards of potential impurities. 3. If a specific toxic impurity is suspected, obtain a reference standard for that impurity to confirm its presence and quantify its concentration.

Potential Contaminants in Technical Grade this compound

Contaminant Type Potential Contaminants Typical Origin
Starting Materials 5-chloro-8-hydroxyquinolineSynthesis Reactant[1][2]
Methyl chloroacetate / Bromoacetic acid derivativesSynthesis Reactant[1][4]
2-heptanolSynthesis Reactant[1][2]
Intermediates (5-chloro-8-quinolyloxy)acetic acidSynthesis Intermediate[1]
(5-chloro-8-quinolyloxy)acetic acid methyl esterSynthesis Intermediate[4]
Byproducts Unspecified reaction byproductsSide reactions during synthesis[3][4]
Degradation Products Cloquintocet acid (5-chloro-8-quinlinoxyacetic acid)Hydrolysis of the ester[6][7]
Residual Solvents Xylene, N-methylpyrrolidone, Toluene, HexaneSynthesis and Purification[1][3][4]
Formulation Components Petroleum Solvent, NaphthaleneInert ingredients in commercial formulations[12][13]

Experimental Protocols

HPLC-UV Method for Quantification of this compound and Major Impurities

This method is suitable for determining the purity of this compound and quantifying known impurities for which reference standards are available.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the technical grade this compound in acetonitrile to a final concentration of approximately 1 mg/mL.

GC-MS Method for Identification of Volatile and Semi-Volatile Impurities

This protocol is designed to identify residual solvents and other volatile or semi-volatile organic impurities.

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (split ratio 20:1).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 35-550 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 10 mg/mL. For residual solvent analysis, a headspace sampler is recommended.

Diagrams

experimental_workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis sample Technical Grade This compound dissolution Dissolution in Appropriate Solvent sample->dissolution hplc HPLC-UV/DAD dissolution->hplc Purity & Quantification gcms GC-MS dissolution->gcms Volatile Impurities lcms LC-MS dissolution->lcms Identification quantification Quantification of Known Impurities hplc->quantification identification Identification of Unknown Impurities gcms->identification lcms->identification profiling Impurity Profile Generation quantification->profiling identification->profiling

Caption: Experimental workflow for the analysis of technical grade this compound.

logical_relationship cluster_synthesis Synthesis Process cluster_product Final Product cluster_degradation Post-synthesis starting_materials Starting Materials tech_grade Technical Grade This compound starting_materials->tech_grade Residual intermediates Intermediates intermediates->tech_grade Residual solvents Solvents solvents->tech_grade Residual byproducts Byproducts byproducts->tech_grade Inclusion degradation Degradation Products tech_grade->degradation Storage/Handling

Caption: Logical relationship of potential contaminant origins in this compound.

References

Technical Support Center: Dose-Response Curve Analysis for Cloquintocet-Mexyl Treatments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting dose-response curve analysis of the herbicide safener Cloquintocet-mexyl.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action as a herbicide safener?

A1: this compound is a chemical agent used in agriculture to protect cereal crops, particularly wheat, from injury caused by certain herbicides.[1] Its primary mechanism of action is to enhance the crop's own defense mechanisms by inducing the expression of detoxification enzymes.[2][3] This includes, most notably, glutathione (B108866) S-transferases (GSTs), which conjugate glutathione to herbicide molecules, rendering them less toxic and more easily sequestered or metabolized.[2][3][4] this compound may also influence other pathways, such as promoting photosynthesis and reducing oxidative stress, to further protect the plant.[5][6]

Q2: How do I prepare this compound for in vitro and in vivo experiments?

A2: this compound has low solubility in water.[7] For laboratory experiments, it is typically dissolved in an organic solvent to create a stock solution, which is then diluted to the final desired concentrations in the experimental medium. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent.[8] For a 10 mM stock solution of this compound (Molecular Weight: 335.83 g/mol )[9], you would dissolve 3.36 mg in 1 mL of DMSO. When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) to avoid solvent-induced toxicity to the plant tissue.[10] For in vivo applications, it is often formulated as an emulsifiable concentrate for spraying.[7]

Q3: What is a typical dose range for observing a response to this compound in wheat?

A3: The effective concentration of this compound can vary depending on the experimental setup, the specific wheat cultivar, and the measured endpoint (e.g., enzyme activity, gene expression, or protection against a herbicide). Published studies have used concentrations ranging from 4 to 32 mg/L for observing physiological changes in wheat seedlings.[5] For inducing GST activity, a concentration of 10 mg/L has been shown to be effective.[5] It is recommended to perform a pilot experiment with a wide range of concentrations to determine the optimal dose range for your specific experimental conditions.

Q4: How is a dose-response curve for this compound analyzed?

A4: A dose-response curve is typically generated by plotting the measured response (e.g., GST enzyme activity, level of a specific transcript, or a measure of plant health) against a range of this compound concentrations. The data is then fitted to a non-linear regression model, often a sigmoidal (four-parameter logistic) curve, using software like GraphPad Prism. This analysis allows for the determination of key parameters such as the EC50 (the concentration that elicits 50% of the maximal response), the maximum effect (Emax), and the Hill slope.

Troubleshooting Guides

This section addresses common issues that may be encountered during dose-response experiments with this compound.

Issue 1: High Variability Between Replicates

  • Possible Cause: Inconsistent application of this compound, uneven growth of plant material, or pipetting errors during assays.

  • Troubleshooting Steps:

    • Ensure a homogenous solution of this compound is applied evenly to all plants or wells.

    • Use highly uniform plant material (e.g., seedlings of the same age and size).

    • For in vitro assays, ensure thorough mixing of reagents in each well. Use calibrated pipettes and consistent pipetting techniques.[11][12]

    • Consider using a multichannel pipette for adding reagents to multiple wells simultaneously to reduce timing variations.[13]

Issue 2: No Dose-Response Relationship Observed

  • Possible Cause: The concentration range tested may be too high or too low. The incubation time might be insufficient for a response to develop. The compound may have degraded.

  • Troubleshooting Steps:

    • Conduct a wider range-finding experiment with concentrations spanning several orders of magnitude.

    • Perform a time-course experiment to determine the optimal duration of exposure to this compound. A significant increase in GST activity has been observed within 8 hours of treatment.[5]

    • Prepare fresh stock solutions of this compound for each experiment and store them properly (e.g., at -20°C for short-term storage).[8] Avoid repeated freeze-thaw cycles.[11]

Issue 3: Unexpected or Biphasic Dose-Response Curve

  • Possible Cause: At very high concentrations, this compound might exhibit off-target effects or cytotoxicity, leading to a decrease in the measured response. Alternatively, the response being measured might be subject to complex regulation.

  • Troubleshooting Steps:

    • Carefully observe the plant material for any signs of stress or toxicity at higher concentrations.

    • Consider the possibility of hormesis, where a low dose of a substance can have a stimulatory effect while a high dose is inhibitory.

    • Investigate if the measured endpoint is part of a feedback loop that could lead to a non-monotonic response.

Issue 4: Difficulty Dissolving this compound

  • Possible Cause: this compound has low aqueous solubility.

  • Troubleshooting Steps:

    • Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. Sonication may aid in dissolution.[8]

    • When diluting the stock solution into aqueous media, add it dropwise while vortexing to prevent precipitation.

    • If precipitation occurs in the final working solution, you may need to adjust the solvent system or use a carrier solvent, ensuring appropriate vehicle controls are included in your experiment.[5]

Data Presentation

Table 1: Quantitative Data for this compound Treatments in Wheat

ParameterValueExperimental ConditionsReference
Effective Concentration for Physiological Protection4 - 32 mg/LTreatment of Bainong207 wheat seedlings under Fomesafen (B1673529) stress for 12 hours.[5]
Concentration for GST and GPOX Activity Induction10 mg/LTreatment of 7-day-old wheat seedlings for 8 hours.[5]
Typical Stock Solution SolventDMSOFor in vitro and laboratory-based in vivo experiments.[8]
Water Solubility (at 20°C, pH 7)0.59 mg/LStandard physicochemical property.[7]

Experimental Protocols

Protocol 1: Dose-Response Analysis of GST Activity in Wheat Seedlings

This protocol outlines the steps to determine the EC50 of this compound for the induction of Glutathione S-transferase (GST) activity in wheat seedlings.

1. Plant Material and Growth Conditions:

  • Germinate wheat seeds (e.g., Triticum aestivum) in pots containing a suitable growth medium.
  • Grow seedlings in a controlled environment chamber with a defined light/dark cycle and temperature.
  • Use uniformly sized seedlings (e.g., 7-day-old) for the experiment.

2. Preparation of this compound Solutions:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Perform serial dilutions of the stock solution in a buffer suitable for spraying (e.g., water with a non-ionic surfactant) to achieve a range of final concentrations (e.g., 0, 1, 3, 10, 30, 100, 300 µM). Include a vehicle control (buffer with the same final concentration of DMSO as the highest this compound concentration).

3. Treatment of Seedlings:

  • Randomly assign seedlings to different treatment groups.
  • Evenly spray the foliage of the seedlings with the prepared this compound solutions or the vehicle control until runoff.
  • Return the seedlings to the growth chamber for a defined incubation period (e.g., 24 hours).

4. Protein Extraction:

  • Harvest the aerial parts of the seedlings and immediately freeze them in liquid nitrogen.
  • Grind the frozen tissue to a fine powder using a mortar and pestle.
  • Extract total soluble protein using an appropriate extraction buffer (e.g., phosphate (B84403) buffer with protease inhibitors).
  • Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the soluble proteins.
  • Determine the protein concentration of the extracts using a standard method (e.g., Bradford assay).

5. GST Activity Assay:

  • Use a commercial GST assay kit or a standard spectrophotometric method with 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as the substrate.[14][15]
  • The assay measures the conjugation of glutathione (GSH) to CDNB, which results in an increase in absorbance at 340 nm.
  • In a 96-well plate or cuvettes, mix the reaction buffer, GSH, and CDNB.
  • Initiate the reaction by adding a standardized amount of protein extract to each well/cuvette.
  • Measure the change in absorbance at 340 nm over time using a plate reader or spectrophotometer.
  • Calculate the GST activity (e.g., in nmol/min/mg protein).

6. Data Analysis:

  • Normalize the GST activity data to the vehicle control.
  • Plot the normalized activity against the logarithm of the this compound concentration.
  • Fit the data to a non-linear regression model (e.g., [log(agonist) vs. response -- Variable slope (four parameters)]) using software like GraphPad Prism to determine the EC50, Emax, and Hill slope.

Mandatory Visualization

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Plant_Growth Wheat Seedling Growth (7 days) Spraying Foliar Application Plant_Growth->Spraying Solution_Prep This compound Serial Dilutions Solution_Prep->Spraying Incubation Incubation (e.g., 24 hours) Spraying->Incubation Harvesting Harvest & Freeze Tissue Incubation->Harvesting Extraction Protein Extraction Harvesting->Extraction GST_Assay GST Activity Assay (CDNB Substrate) Extraction->GST_Assay Data_Analysis Dose-Response Curve Analysis (EC50) GST_Assay->Data_Analysis

Caption: Workflow for Dose-Response Analysis of this compound on GST Activity.

Signaling_Pathway Cloquintocet_mexyl This compound Plant_Cell Plant Cell Cloquintocet_mexyl->Plant_Cell Signaling_Cascade Unknown Signaling Cascade (may involve oxylipins) Transcription_Factors Activation of Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Increased Gene Expression Transcription_Factors->Gene_Expression Detox_Enzymes Detoxification Enzymes (GSTs, CYPs, UGTs) Gene_Expression->Detox_Enzymes Herbicide_Detox Herbicide Detoxification Detox_Enzymes->Herbicide_Detox

Caption: Proposed Signaling Pathway for this compound Action.

References

Technical Support Center: Cloquintocet-Mexyl and GST Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the herbicide safener Cloquintocet-mexyl and its transient induction of Glutathione S-Transferase (GST) activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in inducing GST activity?

A1: this compound acts as a safener in certain cereal crops, like wheat, by enhancing the plant's natural defense mechanisms against herbicides. Upon application, it is rapidly hydrolyzed to its active form, cloquintocet (B1669234) acid. This active metabolite then induces the expression of several detoxification genes, most notably those encoding for Glutathione S-Transferases (GSTs).[1] Increased GST levels lead to a more rapid metabolism and detoxification of herbicides, thus protecting the crop from injury.[1]

Q2: How quickly is GST activity induced after treatment with this compound, and how long does the effect last?

A2: The induction of GST activity by this compound is a rapid process. Significant increases in enzyme activity can be observed as early as 8 hours after treatment.[1] The activity then typically plateaus and remains elevated for at least 48 hours.[1] The term "transient" refers to this rapid induction in response to an external stimulus, which would be expected to decline as the inducing agent (cloquintocet acid) is metabolized or diluted over time.

Q3: Is this compound itself the inducer of GSTs?

A3: No, this compound is a pro-safener. It is quickly hydrolyzed in plant tissues to cloquintocet acid, which is the biologically active molecule responsible for inducing GST gene expression and subsequent enzyme activity.[1] Experiments have shown that applying cloquintocet acid directly to wheat shoots results in a nearly identical induction of GST activity as the parent ester, this compound.[1]

Q4: Does this compound induce all GST isoforms?

A4: this compound treatment leads to the upregulation of multiple GST genes.[2][3] Transcriptomic studies in wheat have identified several specific GST genes that are significantly induced.[3] However, the induction is not uniform across all GST isoforms, and the specific isoforms affected can vary depending on the plant species and experimental conditions.

Q5: Are other enzymes besides GSTs induced by this compound?

A5: Yes, besides GSTs, this compound can also induce other components of the plant's detoxification system. These may include UDP-glucosyltransferases (UGTs) and ATP-binding cassette (ABC) transporters, also known as multidrug resistance-associated proteins (MRPs).[2][3] These components work in concert, with GSTs and UGTs carrying out Phase II metabolism and MRP transporters being involved in the Phase III transport of conjugated metabolites into the vacuole.[2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No significant increase in GST activity observed after this compound treatment. 1. Suboptimal time point for measurement: GST induction is time-dependent. You may be measuring too early or too late. 2. Inactive this compound: The compound may have degraded due to improper storage. 3. Inefficient uptake or metabolism: The plant tissue may not be effectively absorbing the compound or converting it to its active acid form. 4. Assay conditions are not optimal: Incorrect pH, substrate concentrations, or temperature can affect enzyme activity measurements.1. Perform a time-course experiment, measuring GST activity at multiple time points (e.g., 0, 8, 24, 48 hours) after treatment.[1] 2. Use a fresh stock of this compound and store it according to the manufacturer's instructions. 3. Ensure proper application of the safener to the plant tissue. For in-vitro studies, consider using the active form, cloquintocet acid.[1] 4. Verify the parameters of your GST activity assay. Refer to the detailed protocol below.
High variability in GST activity between biological replicates. 1. Uneven application of this compound: Inconsistent exposure of plant tissues to the safener. 2. Biological variation: Natural differences in the physiological state of the plants. 3. Inconsistent sample preparation: Differences in tissue homogenization or protein extraction.1. Ensure a uniform application method for the safener. 2. Use a larger number of biological replicates and ensure plants are grown under identical conditions. 3. Standardize your sample preparation protocol. Ensure complete homogenization and consistent buffer volumes.
Decline in GST activity at later time points. 1. Transient nature of induction: The induction of GSTs is a transient response. As the safener is metabolized, the induction signal diminishes, and GST levels may return to baseline. 2. Cellular stress or toxicity: High concentrations of the safener or prolonged exposure could lead to cellular stress, affecting overall protein synthesis and stability.1. This is an expected phenomenon. Continue to monitor GST activity over a longer time course to fully characterize the transient nature of the induction. 2. Perform a dose-response experiment to identify the optimal, non-toxic concentration of this compound for your system.
Unexpected changes in gene expression for non-GST genes. 1. Broad-spectrum response: Safeners can have wider effects on gene expression beyond just detoxification enzymes, potentially as part of a general stress response.[3] 2. Off-target effects: The compound may be interacting with other signaling pathways.1. This is not necessarily an error. Analyze the differentially expressed genes using bioinformatics tools to identify affected pathways. This could provide novel insights into the safener's mode of action.[3] 2. Review the literature for known off-target effects of this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on GST activity and gene expression as reported in the literature.

Table 1: Effect of this compound on GST and GPOX Activity in Wheat Shoots

Time After TreatmentGST Activity (Fold Induction vs. Control)GPOX Activity (Fold Induction vs. Control)
8 hours~1.5~2.0
24 hours~1.7~2.5
48 hours~1.7~2.5

Data adapted from a study on 7-day-old wheat seedlings sprayed with 10 mg L⁻¹ this compound.[1]

Table 2: Induction of Gene Expression by this compound in Wheat Leaves (6 hours after treatment)

Gene CategoryNumber of Significantly Upregulated Genes
Glutathione S-Transferases (GSTs)11
UDP-glucosyltransferases (UGTs)19
Cytochrome P450s (CYPs)34
ABC Transporters (MRPs)Not specified

Data from a transcriptomic analysis of wheat leaves treated with this compound.[3]

Experimental Protocols

Protocol 1: Treatment of Wheat Seedlings with this compound

  • Plant Growth: Grow wheat seedlings (e.g., Triticum aestivum) in a controlled environment (e.g., 22°C, 16h light/8h dark cycle).

  • Treatment Solution: Prepare a 10 mg L⁻¹ solution of this compound. First, dissolve the compound in a minimal amount of a suitable solvent (e.g., acetone (B3395972) or DMSO) before diluting with water containing a surfactant (e.g., 0.1% Tween-20) to ensure even application.

  • Application: When seedlings are at the desired growth stage (e.g., 7 days old), spray the treatment solution evenly onto the shoots until runoff. Spray a control group with the same solution lacking this compound.

  • Sample Collection: Harvest shoot tissue at various time points after treatment (e.g., 0, 8, 24, 48 hours). Immediately freeze the samples in liquid nitrogen and store them at -80°C until analysis.[1]

Protocol 2: Measurement of Total GST Activity

This protocol is based on the widely used reaction with 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).[4][5]

  • Protein Extraction:

    • Homogenize frozen plant tissue (e.g., 100 mg) in an ice-cold extraction buffer (e.g., 1 mL of 100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA).

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant, which contains the soluble proteins, for the enzyme assay. Determine the total protein concentration using a standard method (e.g., Bradford assay).

  • Assay Preparation:

    • Prepare an assay cocktail containing:

      • 100 mM Potassium Phosphate Buffer (pH 6.5)

      • 1 mM Reduced Glutathione (GSH)

      • 1 mM 1-chloro-2,4-dinitrobenzene (CDNB) (Prepare CDNB stock in ethanol).

  • Kinetic Measurement:

    • Set a spectrophotometer to 340 nm.

    • In a cuvette, add the assay cocktail and the protein extract (e.g., 50 µg of total protein).

    • Immediately start monitoring the increase in absorbance at 340 nm for several minutes. The rate of increase is proportional to the GST activity.

  • Calculation:

    • Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

    • Use the molar extinction coefficient of the GSH-CDNB conjugate (9.6 mM⁻¹ cm⁻¹) to calculate the enzyme activity.

    • Activity (µmol/min/mg protein) = (ΔA₃₄₀/min * Total Assay Volume) / (9.6 * mg protein in assay * light path length).

Visualizations

GST_Induction_Pathway CM This compound (Pro-safener) CA Cloquintocet Acid (Active Safener) CM->CA Hydrolysis in plant cell Signal Signal Transduction (Putative Pathway) CA->Signal TF Transcription Factors (e.g., WRKY, bZIP) Signal->TF Activation ARE Antioxidant Response Element (ARE) in Promoter Region TF->ARE Binding GST_Gene GST Gene Expression (Transcription) ARE->GST_Gene GST_mRNA GST mRNA GST_Gene->GST_mRNA Transcription GST_Protein GST Protein (Enzyme Synthesis) GST_mRNA->GST_Protein Translation Detox Herbicide Detoxification GST_Protein->Detox Catalysis

Caption: Putative signaling pathway for GST induction by this compound.

Experimental_Workflow start Start: Wheat Seedling Growth treatment Spray Treatment: 1. This compound 2. Control (Vehicle) start->treatment sampling Harvest Tissue at Time Points (0, 8, 24, 48h) treatment->sampling storage Flash Freeze & Store at -80°C sampling->storage extraction Homogenization & Protein Extraction storage->extraction quant Protein Quantification (e.g., Bradford Assay) extraction->quant assay GST Activity Assay (CDNB Substrate, 340nm) extraction->assay quant->assay analysis Data Analysis: Calculate Specific Activity assay->analysis

Caption: Workflow for analyzing GST activity after this compound treatment.

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Herbicide Safeners: Cloquintocet-mexyl and Mefenpyr-diethyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the herbicide safeners Cloquintocet-mexyl and Mefenpyr-diethyl, supported by experimental data. We delve into their mechanisms of action, comparative efficacy, and the experimental protocols used to evaluate their performance.

Herbicide safeners are crucial agrochemicals that enhance the tolerance of cereal crops to herbicides without compromising the herbicide's effectiveness against target weeds.[1] This is primarily achieved by accelerating the herbicide's detoxification in the crop plant.[2] Among the most widely used safeners are this compound and Mefenpyr-diethyl, which are often formulated with herbicides that inhibit the acetyl-CoA carboxylase (ACCase) or acetolactate-synthase (ALS) enzymes.[2][3] This guide offers a detailed comparison of these two safeners.

Mechanism of Action: Enhancing Herbicide Detoxification

Both this compound and Mefenpyr-diethyl function by stimulating the expression of genes involved in the detoxification of xenobiotics (foreign chemicals like herbicides).[2][4] This process typically involves a three-phase detoxification pathway.

  • Phase I: Modification of the herbicide molecule, often through oxidation by cytochrome P450 monooxygenases (P450s), to introduce a reactive group.[5]

  • Phase II: Conjugation of the modified herbicide with endogenous molecules like glutathione (B108866) or glucose, catalyzed by enzymes such as Glutathione S-transferases (GSTs) or UDP-glucosyltransferases (UGTs), to form a more water-soluble and less toxic compound.[5][6]

  • Phase III: Sequestration of the herbicide conjugate into the vacuole or apoplast, a process mediated by ATP-binding cassette (ABC) transporters.[5][7]

This compound is known to increase the rate of hydroxylation, ether cleavage, and glucosylation of herbicides.[8] It has been shown to induce the expression of GSTs, UGTs, and ABC transporters.[5] Specifically, it can induce multiple GST genes and MRP (multidrug resistance-associated protein) transporter genes simultaneously.[5] Mefenpyr-diethyl also enhances the metabolic degradation of herbicides in cereals and is known to induce the expression of antioxidant enzymes like GSTs.[4][8]

cluster_cell Crop Plant Cell cluster_detox Detoxification Pathway herbicide Herbicide phase1 Phase I (e.g., P450 enzymes) herbicide->phase1 Metabolism safener Safener (this compound or Mefenpyr-diethyl) nucleus Nucleus safener->nucleus Signal Induction phase2 Phase II (e.g., GSTs, UGTs) phase1->phase2 Modified Herbicide phase3 Phase III (ABC Transporters) phase2->phase3 Conjugated Herbicide vacuole Vacuole (Sequestration) phase3->vacuole Transport nucleus->phase1 Upregulates Enzymes nucleus->phase2 Upregulates Enzymes nucleus->phase3 Upregulates Transporters pathway_branch

Caption: General signaling pathway for herbicide detoxification induced by safeners.

Comparative Efficacy: A Quantitative Overview

Experimental data reveals differences in the efficacy of this compound and Mefenpyr-diethyl, which can be influenced by the specific herbicide, crop, and weed species involved.

ParameterThis compoundMefenpyr-diethylHerbicide PartnerPlant SpeciesSource
Increase in Surviving Plants (%) 5.0 - 46.55.0 - 24.0PyroxsulamLolium sp.[3]
Reduction in Plant Sensitivity (%) 44.411.1Iodosulfuron + MesosulfuronLolium sp.[3][8]
GST Activity Induction (vs. Control) ~2-fold increase~2-fold increaseN/AWheat[2]
GPOX Activity Induction (vs. Control) ~6-fold increase~6-fold increaseN/AWheat[2]
GST Metabolic Activity Increase (%) 77.4Not specifiedN/AWheat[5]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in this guide, providing a framework for understanding how the comparative efficacy data was generated.

Plant Survival and Sensitivity Assay

This experiment, adapted from a study on Lolium sp., assesses the direct impact of safeners on plant survival in the presence of a herbicide.[3]

  • Plant Material: Seeds of the target plant species (e.g., Lolium sp.) are sown in pots and grown under controlled greenhouse conditions.

  • Herbicide and Safener Application: At a specific growth stage (e.g., two-leaf stage), plants are treated with the herbicide alone or in combination with the safener at their respective field-recommended rates. A control group receives no treatment.

  • Assessment: After a set period (e.g., 21 days), the number of surviving plants in each treatment group is counted. Plant sensitivity can be further assessed by measuring biomass (dry weight) of the surviving plants.

  • Data Analysis: The frequency of surviving plants is calculated for each treatment. The net increase in survival due to the safener is determined by comparing the herbicide + safener treatment to the herbicide-only treatment.

Gene Expression Analysis (qRT-PCR)

This protocol is used to quantify the induction of detoxification-related genes by the safeners.[3]

  • Plant Treatment and Sampling: Plants are treated as described in the survival assay. Leaf tissue is harvested at specific time points after treatment (e.g., 24 hours).

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the leaf samples, and its quality and quantity are assessed. The RNA is then reverse-transcribed into complementary DNA (cDNA).

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes (e.g., specific GSTs, P450s, ABC transporters) are quantified using qRT-PCR with gene-specific primers. A reference gene (housekeeping gene) is used for normalization.

  • Data Analysis: The relative expression of the target genes in the safener-treated plants is calculated and compared to the untreated control group to determine the fold-change in expression.

cluster_assays Efficacy Assessment start Start: Plant Cultivation treatment Treatment Application (Herbicide +/- Safener) start->treatment survival_assay Survival & Sensitivity Assay (e.g., 21 days) treatment->survival_assay gene_expression_assay Gene Expression Assay (e.g., 24 hours) treatment->gene_expression_assay count_biomass Count Survivors & Measure Biomass survival_assay->count_biomass rna_extraction RNA Extraction & cDNA Synthesis gene_expression_assay->rna_extraction analysis1 Data Analysis: Survival Rate count_biomass->analysis1 qpc qRT-PCR rna_extraction->qpc analysis2 Data Analysis: Gene Expression Fold Change qpc->analysis2

Caption: Experimental workflow for evaluating herbicide safener efficacy.

Conclusion

Both this compound and Mefenpyr-diethyl are effective herbicide safeners that operate by enhancing the natural detoxification pathways in cereal crops.[3] Experimental evidence suggests that this compound may offer a more pronounced reduction in sensitivity to certain herbicides in some weed species compared to Mefenpyr-diethyl.[3][8] However, their efficacy in inducing key detoxification enzymes like GSTs and GPOX appears to be comparable in wheat.[2]

The choice between these safeners will ultimately depend on the specific herbicide being used, the crop to be protected, and the target weed spectrum. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and professionals in the field to make informed decisions and design further comparative studies.

References

A Comparative Analysis of Cloquintocet-mexyl and Fenchlorazole-ethyl on Plant Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloquintocet-mexyl and fenchlorazole-ethyl are two widely utilized herbicide safeners, designed to protect cereal crops from herbicide injury. Their protective mechanism is intrinsically linked to the induced expression of genes encoding enzymes involved in herbicide detoxification. This guide provides a comparative overview of their effects on gene expression, supported by experimental data, to aid researchers in understanding their distinct and overlapping modes of action at the molecular level.

Mechanism of Action: An Overview

Both this compound and fenchlorazole-ethyl function by stimulating the plant's innate defense and detoxification pathways. This is primarily achieved by upregulating the expression of genes encoding for:

  • Phase I detoxification enzymes: Cytochrome P450 monooxygenases (CYPs) that introduce functional groups into herbicide molecules.

  • Phase II detoxification enzymes: Glutathione (B108866) S-transferases (GSTs) and UDP-glucosyltransferases (UGTs) that conjugate the modified herbicides with endogenous molecules like glutathione or glucose, rendering them less toxic and more easily sequestered.

  • Phase III transporters: ATP-binding cassette (ABC) transporters that sequester the conjugated herbicides into vacuoles.

While both safeners induce these general pathways, the specific genes and the magnitude of their induction can differ, leading to variations in their efficacy and crop specificity.

Quantitative Comparison of Gene Expression

The available research provides a more detailed transcriptomic profile for this compound compared to fenchlorazole-ethyl. However, direct comparisons of their impact on key detoxification enzyme activities are available.

This compound: A Broad-Spectrum Gene Inducer

A transcriptomic analysis of wheat ( Triticum aestivum L.) treated with this compound identified 103 significantly differentially expressed genes (DEGs), with 101 being induced and only two repressed.[1][2] The majority of these induced genes are associated with herbicide and xenobiotic metabolism.[1][2]

Table 1: Key Gene Families Induced by this compound in Wheat [1][2]

Gene Family/CategoryNumber of Induced GenesFunction
Transferase Activity45Includes GSTs and UGTs for Phase II detoxification.
Oxidoreductase Activity34Includes CYPs for Phase I detoxification.
Stress/Defense Response-General stress response pathways.
Amino Acid Metabolism-Support for detoxification pathways.
Heavy Metal Binding-Potential role in stress tolerance.
Transcription Factors-Regulation of gene expression.

Further investigation using RT-qPCR has quantified the induction of specific cytochrome P450 genes of the CYP81A subfamily, which are believed to be involved in the detoxification of synthetic auxin herbicides.[1]

Table 2: Fold Induction of CYP81A Homoeologs by this compound in Wheat [1]

GeneFold Induction (3 hours after treatment)Fold Induction (12 hours after treatment)
CYP81A-5A~10~28
CYP81A-5B~5~15
CYP81A-5D~6~20

Beyond detoxification, this compound has also been shown to promote the expression of genes related to chlorophyll (B73375) synthesis (e.g., GTR, PPO) and chlorophyll-binding proteins (CBP), thereby enhancing photosynthesis.[3]

Fenchlorazole-ethyl: A Potent GST Inducer

Research on fenchlorazole-ethyl has primarily focused on its significant impact on Glutathione S-transferase (GST) activity. While a comprehensive transcriptomic profile is not as readily available in the public literature, its potent induction of this key Phase II detoxification enzyme is well-documented.

Direct Comparative Enzyme Activity

A study directly comparing the effect of this compound and fenchlorazole-ethyl on GST metabolic activity in wheat provides a valuable quantitative benchmark.

Table 3: Comparative Induction of GST Metabolic Activity in Wheat

SafenerIncrease in GST Metabolic Activity (%)
This compound77.4
Fenchlorazole-ethyl93.9

This data suggests that while both are effective GST inducers, fenchlorazole-ethyl may have a more pronounced effect on this specific enzyme's activity under certain conditions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway for herbicide safeners and a typical experimental workflow for transcriptomic analysis.

Safener_Signaling_Pathway Safener This compound or Fenchlorazole-ethyl Receptor Putative Receptor(s) Safener->Receptor Binding Signaling Signal Transduction Cascade (e.g., kinases, secondary messengers) Receptor->Signaling Activation TFs Transcription Factors (e.g., WRKY, bZIP) Signaling->TFs Activation ARE Antioxidant Response Element (in gene promoters) TFs->ARE Binding Detox_Genes Detoxification Genes (GSTs, CYPs, UGTs, ABC transporters) ARE->Detox_Genes Induction of Transcription Detox_Enzymes Detoxification Enzymes & Transporters Detox_Genes->Detox_Enzymes Translation Herbicide_Metabolism Enhanced Herbicide Metabolism & Sequestration Detox_Enzymes->Herbicide_Metabolism Catalysis

Caption: Generalized signaling pathway for herbicide safeners.

RNA_Seq_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Analysis cluster_validation Validation Plant_Treatment Wheat Seedling Treatment (Control vs. Safener) Tissue_Harvest Leaf Tissue Harvest (e.g., 6 hours post-treatment) Plant_Treatment->Tissue_Harvest RNA_Extraction Total RNA Extraction Tissue_Harvest->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing QC Quality Control of Raw Reads (e.g., FastQC) Sequencing->QC Mapping Read Mapping to Reference Genome QC->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEG_Analysis Differential Gene Expression Analysis (DEG) Quantification->DEG_Analysis Annotation Functional Annotation & Pathway Analysis (GO, KEGG) DEG_Analysis->Annotation RT_qPCR RT-qPCR of Candidate Genes DEG_Analysis->RT_qPCR

Caption: Experimental workflow for transcriptomic analysis (RNA-Seq).

Experimental Protocols

RNA-Seq Analysis of this compound Treated Wheat

This protocol is a summary of the methodology used to identify differentially expressed genes in wheat treated with this compound.[1]

  • Plant Growth and Treatment: Wheat ( Triticum aestivum L.) seedlings are grown under controlled greenhouse conditions. At a specific growth stage (e.g., two-leaf stage), plants are sprayed with a solution containing 15 g a.i. ha⁻¹ of this compound and a nonionic surfactant. Control plants are sprayed with the surfactant solution only.[1]

  • Sample Collection: Leaf tissue is harvested at a defined time point after treatment (e.g., 6 hours), immediately frozen in liquid nitrogen, and stored at -80°C.[1]

  • RNA Extraction and Library Preparation: Total RNA is extracted from the leaf tissue using a commercial kit. The integrity and concentration of the RNA are assessed. Subsequently, mRNA is isolated and used to construct cDNA libraries for sequencing.[4]

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).[4]

  • Bioinformatic Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality, and low-quality reads and adapters are trimmed.[4]

    • Mapping: The cleaned reads are mapped to a reference wheat genome.[4]

    • Differential Expression Analysis: Gene expression levels are quantified, and statistical analysis is performed to identify genes that are significantly up- or down-regulated in the this compound treated samples compared to the control.[4]

    • Functional Annotation: Differentially expressed genes are annotated with functional information using databases like Gene Ontology (GO) and KEGG to understand the biological processes affected.[4]

Glutathione S-Transferase (GST) Activity Assay

This is a general protocol for determining GST activity, which can be applied to plant extracts treated with either safener.

  • Protein Extraction: Plant tissue is homogenized in an ice-cold extraction buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5) containing protease inhibitors. The homogenate is centrifuged to pellet cell debris, and the supernatant containing the soluble proteins is collected.

  • Assay Reaction: The assay is typically performed in a 96-well plate or a cuvette. The reaction mixture contains:

    • Phosphate buffer

    • Reduced glutathione (GSH)

    • 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.

    • The plant protein extract.

  • Measurement: The conjugation of GSH to CDNB by GST results in a product that absorbs light at 340 nm. The increase in absorbance at 340 nm is monitored over time using a spectrophotometer.[5]

  • Calculation of Activity: The rate of the reaction (change in absorbance per minute) is used to calculate the GST activity, typically expressed as units per milligram of protein. One unit of enzyme activity is defined as the amount of enzyme that conjugates a specific amount of CDNB with GSH per minute under the specified conditions.[6]

Conclusion

Both this compound and fenchlorazole-ethyl are effective herbicide safeners that act by inducing the expression of detoxification-related genes in cereal crops. The available data indicates that this compound elicits a broad transcriptomic response, upregulating a large number of genes involved in all phases of herbicide metabolism and even enhancing photosynthesis-related gene expression.[1][3] Fenchlorazole-ethyl is a particularly potent inducer of GST activity, a critical component of Phase II detoxification.

The choice between these safeners may depend on the specific herbicide used, the crop variety, and the environmental conditions. Further head-to-head transcriptomic studies under identical conditions would provide a more complete understanding of their distinct molecular signatures and could pave the way for the development of even more effective and selective crop protection strategies.

References

Navigating Herbicide Selectivity: A Comparative Analysis of Safener Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of comparative data on herbicide safeners reveals significant insights into their mechanisms of action and efficacy in protecting crops from herbicide injury. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of commonly used safeners, supported by experimental data and protocols, to aid in the development of more effective and selective weed management strategies.

The primary mechanism by which herbicide safeners protect crops is by enhancing the plant's natural detoxification pathways. This is achieved through the increased expression and activity of key enzyme families, including Glutathione (B108866) S-transferases (GSTs), Cytochrome P450 monooxygenases (P450s), and UDP-glucosyltransferases (UGTs)[1][2]. These enzymes metabolize herbicides into less toxic or non-toxic compounds, effectively reducing their concentration at the target site within the crop plant.

Comparative Efficacy of Herbicide Safeners

The effectiveness of a safener is dependent on the specific herbicide, crop species, and the safener itself. The following tables summarize quantitative data on the impact of various safeners on the activity of key detoxification enzymes.

Table 1: Effect of Herbicide Safeners on Glutathione S-transferase (GST) Activity

SafenerCropHerbicide ClassGST Activity Increase (%)Reference
Cloquintocet-mexylWheatAryloxyphenoxy-propionate77.4[2]
Fenchlorazole-ethylWheatAryloxyphenoxy-propionate93.9[2]
Mefenpyr-diethylWheatSulfonylureaNot specified, but enhances metabolism[1]
Isoxadifen-ethylMaizeSulfonylureaNot specified, but enhances metabolism[1]
BenoxacorMaizeChloroacetanilideNot specified, but enhances metabolism
DichlormidMaizeThiocarbamateNot specified, but enhances metabolism
FenclorimRiceChloroacetanilide30-90 (1.3-1.9 fold)[2]
R-29148 (R-isomer)MaizeChloroacetanilide87 (1.87-fold vs S-isomer)

Table 2: Effect of Herbicide Safeners on Cytochrome P450 (P450) Monooxygenase Activity

SafenerCropHerbicide Class MetabolizedP450 Activity IncreaseReference
Naphthalic anhydrideMaizeSulfonylureaInduced[2]
Isoxadifen-ethylMaizeMultipleInduced[2]
Mefenpyr-diethylWheatMultipleInduced[2]
This compoundWheatMultipleInduced[2]
Fenchlorazole-ethylWheatMultipleInduced[2]

Table 3: Effect of Herbicide Safeners on UDP-glucosyltransferase (UGT) Activity

SafenerCropHerbicide Metabolite GlycosylatedUGT Activity IncreaseReference
This compoundWheatClodinafopEnhanced[2]
Multiple SafenersWheatVariousInduced[2]
Multiple SafenersMaizeVariousInduced[2]

Signaling Pathways in Safener Action

The induction of detoxification genes by safeners is a complex process involving intricate signaling pathways. While the exact mechanisms are still under investigation, current research suggests that safeners may tap into existing plant defense signaling networks, such as those mediated by oxylipins, jasmonic acid, and salicylic (B10762653) acid. These signaling cascades ultimately lead to the activation of transcription factors that bind to the promoter regions of detoxification genes, upregulating their expression[3].

Safener_Signaling_Pathway cluster_input Input cluster_signaling Signaling Cascade cluster_output Output Safener Safener Signal Perception Signal Perception Safener->Signal Perception Oxylipin Pathway Oxylipin Pathway Signal Perception->Oxylipin Pathway Jasmonic Acid Pathway Jasmonic Acid Pathway Signal Perception->Jasmonic Acid Pathway Salicylic Acid Pathway Salicylic Acid Pathway Signal Perception->Salicylic Acid Pathway Protein Kinases Protein Kinases Oxylipin Pathway->Protein Kinases Jasmonic Acid Pathway->Protein Kinases Salicylic Acid Pathway->Protein Kinases Transcription Factors (e.g., TGA, NPR1) Transcription Factors (e.g., TGA, NPR1) Protein Kinases->Transcription Factors (e.g., TGA, NPR1) Detoxification Gene Expression (GST, P450, UGT) Detoxification Gene Expression (GST, P450, UGT) Transcription Factors (e.g., TGA, NPR1)->Detoxification Gene Expression (GST, P450, UGT) Enhanced Herbicide Metabolism Enhanced Herbicide Metabolism Detoxification Gene Expression (GST, P450, UGT)->Enhanced Herbicide Metabolism Crop Protection Crop Protection Enhanced Herbicide Metabolism->Crop Protection

Caption: Hypothesized signaling pathway of herbicide safener action.

Experimental Workflow and Protocols

The following diagram illustrates a general workflow for evaluating the efficacy of herbicide safeners. Detailed protocols for key experiments are provided below.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_data Data Interpretation Plant Material Preparation Plant Material Preparation Herbicide and Safener Treatment Herbicide and Safener Treatment Plant Material Preparation->Herbicide and Safener Treatment Phenotypic Evaluation (e.g., biomass, injury rating) Phenotypic Evaluation (e.g., biomass, injury rating) Herbicide and Safener Treatment->Phenotypic Evaluation (e.g., biomass, injury rating) Enzyme Activity Assays (GST, P450, UGT) Enzyme Activity Assays (GST, P450, UGT) Herbicide and Safener Treatment->Enzyme Activity Assays (GST, P450, UGT) Gene Expression Analysis (RT-qPCR) Gene Expression Analysis (RT-qPCR) Herbicide and Safener Treatment->Gene Expression Analysis (RT-qPCR) Metabolite Analysis (LC-MS/MS) Metabolite Analysis (LC-MS/MS) Herbicide and Safener Treatment->Metabolite Analysis (LC-MS/MS) Statistical Analysis Statistical Analysis Phenotypic Evaluation (e.g., biomass, injury rating)->Statistical Analysis Enzyme Activity Assays (GST, P450, UGT)->Statistical Analysis Gene Expression Analysis (RT-qPCR)->Statistical Analysis Metabolite Analysis (LC-MS/MS)->Statistical Analysis Comparative Efficacy Assessment Comparative Efficacy Assessment Statistical Analysis->Comparative Efficacy Assessment

Caption: General workflow for herbicide safener efficacy evaluation.

Detailed Experimental Protocols

1. Glutathione S-transferase (GST) Activity Assay

This protocol is adapted from standard spectrophotometric methods.

  • Plant Material: Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen. Store at -80°C until use.

  • Protein Extraction:

    • Grind frozen tissue to a fine powder in a pre-chilled mortar and pestle.

    • Homogenize the powder in extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone).

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (crude protein extract) and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • Prepare the reaction mixture containing 100 mM potassium phosphate buffer (pH 6.5), 1 mM reduced glutathione (GSH), and 1 mM 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).

    • Add a known amount of crude protein extract to the reaction mixture.

    • Monitor the increase in absorbance at 340 nm for 5 minutes at 25°C using a spectrophotometer. The change in absorbance is due to the conjugation of GSH to CDNB, catalyzed by GST.

    • Calculate GST activity using the molar extinction coefficient of the S-(2,4-dinitrophenyl)glutathione conjugate (9.6 mM⁻¹ cm⁻¹).

2. Cytochrome P450 (P450) Monooxygenase Activity Assay

This protocol is a general method for assessing P450 activity using a model substrate.

  • Microsome Isolation:

    • Homogenize fresh or frozen plant tissue in a buffer containing a high concentration of sucrose (B13894) (e.g., 0.1 M potassium phosphate buffer, pH 7.5, 0.5 M sucrose, 1 mM EDTA, and antioxidants like ascorbate (B8700270) and DTT).

    • Perform differential centrifugation to pellet and wash the microsomal fraction. The final microsomal pellet is resuspended in a storage buffer.

  • Enzyme Assay:

    • The assay mixture contains the microsomal fraction, a P450 substrate (e.g., 7-ethoxycoumarin (B196162) or a radiolabeled herbicide), and an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • The reaction is incubated at a specific temperature (e.g., 30°C) for a set time.

    • The reaction is stopped, and the product is extracted.

    • The product is quantified using fluorometry (for 7-hydroxycoumarin) or liquid scintillation counting (for radiolabeled metabolites).

3. UDP-glucosyltransferase (UGT) Activity Assay

This protocol outlines a method for measuring the activity of UGTs.

  • Protein Extraction: Follow the same procedure as for the GST activity assay.

  • Enzyme Assay:

    • The reaction mixture contains the protein extract, a UDP-sugar donor (e.g., UDP-glucose), and an acceptor substrate (e.g., a herbicide metabolite with a hydroxyl group).

    • The mixture is incubated, and the reaction is terminated.

    • The formation of the glycosylated product can be quantified using various methods, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or by using a radiolabeled UDP-sugar and quantifying the radiolabeled product.

4. Gene Expression Analysis by RT-qPCR

This protocol describes the relative quantification of detoxification gene transcripts.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from plant tissue using a commercial kit or a standard protocol (e.g., TRIzol method).

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the RNA template using a reverse transcriptase and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions containing cDNA, gene-specific primers for the target detoxification genes and a reference gene (e.g., actin or ubiquitin), and a fluorescent dye (e.g., SYBR Green).

    • Perform the qPCR in a real-time PCR thermal cycler.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between safener-treated and control samples.

References

Safeguarding Barley: A Comparative Analysis of Cloquintocet-mexyl's Protective Efficacy Against Herbicide Injury

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and agricultural scientists, mitigating herbicide-induced stress in cereal crops is a critical aspect of ensuring food security. Cloquintocet-mexyl has emerged as a prominent safener, particularly in barley, offering protection against the phytotoxic effects of certain herbicides. This guide provides a comparative overview of this compound's performance, supported by experimental data and detailed methodologies, to validate its protective effects.

This compound is a chemical agent applied in conjunction with herbicides to protect crops from injury without compromising weed control efficacy. Its primary mode of action involves stimulating the barley plant's innate defense mechanisms, enhancing the metabolism and detoxification of herbicidal compounds. This protective effect is crucial when utilizing herbicides that target grassy weeds in barley, as these herbicides can often cause unintended damage to the crop itself.

Performance Evaluation of this compound in Barley

The effectiveness of this compound in mitigating herbicide injury in barley has been documented in various studies. Key performance indicators typically include measurements of plant height, biomass, chlorophyll (B73375) content, and ultimately, grain yield. While specific quantitative data from a single comparative study in barley remains elusive in publicly available literature, the protective effects are well-established through its widespread commercial use and findings in related cereal crops like wheat.

For instance, studies on wheat have demonstrated that seed pretreatment with this compound can significantly increase plant height and fresh weight under herbicide stress.[1] It has been shown to promote the expression of genes related to chlorophyll synthesis, leading to increased chlorophyll content and reduced oxidative stress.[2][3] Furthermore, this compound has been observed to significantly enhance the activities of key detoxification enzymes like glutathione (B108866) S-transferases (GSTs) and glutathione peroxidase (GPOX).[2] While these findings are in wheat, the physiological and biochemical similarities between wheat and barley suggest a comparable mode of action and efficacy.

To provide a framework for comparative analysis, the following table illustrates the expected outcomes based on the established mechanism of action of this compound. This hypothetical data is for illustrative purposes and underscores the need for further direct comparative studies in barley.

TreatmentPlant Height (cm)Dry Biomass ( g/plant )Chlorophyll Content (SPAD units)Grain Yield (t/ha)
Untreated Control5512455.0
Herbicide Alone408303.5
Herbicide + this compound5211.5424.8
Herbicide + Alternative Safener4810384.2

Experimental Protocols for Assessing Safener Efficacy

To validate the protective effects of this compound in barley, a structured experimental approach is necessary. The following protocols outline the key methodologies for conducting such an evaluation.

Plant Material and Growth Conditions
  • Barley Cultivar: Select a commercially relevant barley cultivar (e.g., Hordeum vulgare cv. 'Holker').

  • Growth Medium: Utilize a standard potting mix or field soil with known characteristics.

  • Growth Environment: Maintain controlled greenhouse conditions with a temperature of approximately 20-25°C, a 16-hour photoperiod, and adequate irrigation.

Herbicide and Safener Application
  • Herbicide: Employ a herbicide known to cause phytotoxicity in barley, such as clodinafop-propargyl (B133425) or pinoxaden.

  • Safener: Apply this compound at a concentration and timing recommended for commercial use, often as a tank-mix with the herbicide.

  • Application Stage: Treat barley seedlings at the 2-3 leaf stage for post-emergence applications.

  • Control Groups: Include an untreated control, a herbicide-only control, and potentially a group treated with an alternative safener for comparison.

Measurement of Protective Effects
  • Phytotoxicity Assessment: Visually score herbicide injury at regular intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no injury) to 100% (plant death).

  • Chlorophyll Content: Use a SPAD meter or spectrophotometric analysis of leaf extracts to determine chlorophyll content.

  • Enzyme Activity Assays: Conduct biochemical assays on leaf tissue to measure the activity of detoxification enzymes like glutathione S-transferases (GSTs).

  • Yield Components: In field trials, measure yield components such as the number of spikes per plant, grains per spike, and 1000-grain weight, culminating in the final grain yield.

Visualizing the Protective Mechanism of this compound

The protective action of this compound is initiated by its recognition by the barley plant, which triggers a cascade of signaling events leading to the enhanced expression of detoxification-related genes.

cluster_0 Herbicide Application cluster_1 Safener Application cluster_2 Barley Plant Herbicide Herbicide Herbicide_Detoxification Herbicide Metabolism & Detoxification Herbicide->Herbicide_Detoxification This compound This compound Safener_Recognition Safener Recognition (Receptor Binding) This compound->Safener_Recognition Signal_Transduction Signal Transduction (Kinase Cascades) Safener_Recognition->Signal_Transduction Gene_Expression Upregulation of Detoxification Genes Signal_Transduction->Gene_Expression Enzyme_Synthesis Synthesis of Detoxification Enzymes (GSTs, P450s) Gene_Expression->Enzyme_Synthesis Enzyme_Synthesis->Herbicide_Detoxification Reduced_Phytotoxicity Reduced Phytotoxicity & Protected Growth Herbicide_Detoxification->Reduced_Phytotoxicity cluster_0 Experimental Setup cluster_1 Data Collection cluster_2 Data Analysis & Conclusion Planting Barley Planting & Seedling Growth Treatment_Groups Establishment of Treatment Groups Planting->Treatment_Groups Application Herbicide & Safener Application Treatment_Groups->Application Visual_Assessment Visual Injury Assessment Application->Visual_Assessment Physiological_Measurements Growth & Chlorophyll Measurements Visual_Assessment->Physiological_Measurements Biochemical_Assays Enzyme Activity Assays Physiological_Measurements->Biochemical_Assays Yield_Data Yield Component Analysis Biochemical_Assays->Yield_Data Statistical_Analysis Statistical Analysis (e.g., ANOVA) Yield_Data->Statistical_Analysis Comparative_Evaluation Comparative Evaluation of Safener Performance Statistical_Analysis->Comparative_Evaluation Conclusion Conclusion on Protective Effect of this compound Comparative_Evaluation->Conclusion

References

Comparative Transcriptomic Analysis of Wheat Treated with Safeners: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the molecular responses in wheat to the safeners cloquintocet-mexyl and mefenpyr-diethyl (B161882), providing insights into their mechanisms of action and aiding in the development of more effective crop protection strategies.

This guide offers a comparative overview of the transcriptomic changes in wheat (Triticum aestivum L.) upon treatment with two widely used herbicide safeners, this compound and mefenpyr-diethyl. By summarizing key experimental findings, this document serves as a valuable resource for researchers, scientists, and professionals in drug development investigating the molecular underpinnings of safener-induced crop protection. The data presented is compiled from independent studies, offering a synthesized perspective on how these compounds modulate gene expression to enhance herbicide tolerance in wheat.

Performance Comparison: A Transcriptomic Overview

Safeners protect cereal crops from herbicide injury by inducing the expression of genes involved in detoxification pathways.[1][2][3] Transcriptomic analyses reveal that both this compound and mefenpyr-diethyl upregulate a suite of genes associated with xenobiotic metabolism, although the specific number of differentially expressed genes (DEGs) can vary based on experimental conditions.

A study on This compound identified 103 significant DEGs in wheat leaf tissue, with 101 genes being induced and only two repressed.[4] The majority of these DEGs are functionally annotated to be involved in various phases of herbicide metabolism, stress response, and amino acid metabolism.[4] In a separate study, seed dressing with mefenpyr-diethyl was also shown to enhance herbicide detoxification in wheat, with the vast majority of DEGs related to detoxification being up-regulated.[5]

The primary mechanism of action for these safeners is the induction of genes encoding detoxification enzymes.[2][3][5] This includes cytochrome P450 monooxygenases (CYP450s), glutathione (B108866) S-transferases (GSTs), UDP-glucuronosyltransferases (UGTs), and ATP-binding cassette (ABC) transporters.[5] For instance, treatment with mefenpyr-diethyl has been shown to induce the expression of genes from all these families, contributing to enhanced herbicide metabolism.[5] Similarly, gene ontology (GO) enrichment analysis of genes induced by this compound revealed significant enrichment for terms such as "oxidoreductase activity" and "transferase activity," which encompass the functions of CYPs, GSTs, and UGTs.[4]

While both safeners act by upregulating detoxification pathways, the specific genes and the magnitude of their induction may differ. The following table summarizes the quantitative transcriptomic data from separate studies on this compound and mefenpyr-diethyl. It is important to note that these results are from different experiments and a direct, side-by-side comparison under identical conditions is not yet available in the literature.

FeatureThis compoundMefenpyr-Diethyl
Total Differentially Expressed Genes (DEGs) 103[4]Not explicitly quantified in the provided study, but a significant upregulation of detoxification-related genes was observed.[5]
Upregulated DEGs 101[4]The vast majority of detoxification-related DEGs were upregulated.[5]
Downregulated DEGs 2[4]Not explicitly quantified, but some ABC transporter genes showed mixed regulation.[5]
Enriched Gene Ontology (GO) Terms Oxidoreductase activity (34 genes), Transferase activity (45 genes)[4]Upregulation of genes related to CYP450s, GSTs, UGTs, and ABC transporters.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for RNA-sequencing analysis of wheat treated with this compound and mefenpyr-diethyl, as compiled from the referenced studies.

This compound Treatment and RNA-Seq Analysis

This protocol is based on the study by Jamison et al. (2025).

  • Plant Material and Growth Conditions: Wheat seeds are planted in pots containing a standard potting mix and grown in a controlled environment with a 14-hour day length and a constant temperature of 21-23°C.[6]

  • Safener Treatment: Wheat seedlings are treated with a formulation of this compound. The specific concentration and application method (e.g., foliar spray) should be optimized for the experimental setup.

  • RNA Extraction: Leaf tissue is harvested from both untreated and this compound-treated plants. Total RNA is extracted using a suitable method, ensuring high purity and integrity.

  • Library Preparation and Sequencing: RNA-Seq libraries are prepared from the extracted RNA. The libraries are then sequenced on a high-throughput sequencing platform. On average, 81% of the library reads should map uniquely to the wheat reference genome.[4]

  • Differential Gene Expression Analysis: The sequencing data is analyzed to identify differentially expressed genes between the untreated and this compound-treated samples. Functional annotation and gene ontology enrichment analysis are then performed on the identified DEGs.[4]

Mefenpyr-Diethyl Treatment and RNA-Seq Analysis

This protocol is based on the study by Yuan et al. (2021).

  • Plant Material and Safener Application: Wheat seeds are dressed with mefenpyr-diethyl before planting. Seedlings are grown under controlled conditions.

  • Sample Collection: Wheat seedlings are harvested at a specific time point after a secondary treatment (e.g., herbicide application) for transcriptome analysis. Samples are immediately frozen in liquid nitrogen and stored at -80°C.[7]

  • RNA Isolation and Library Preparation: Total RNA is isolated from the plant tissue using a reagent like Trizol.[7] Sequencing libraries are generated using a kit such as the NEBNext® Ultra™ RNA Library Prep Kit for Illumina®.[7]

  • Sequencing: The prepared libraries are sequenced on an Illumina platform, such as the Hiseq Xten.[7]

  • Bioinformatic Analysis: Raw sequencing reads are processed to remove adapter sequences and low-quality reads. The clean reads are then mapped to the wheat reference genome using a tool like Tophat2.[7] Differential expression analysis is performed using a package such as DESeq2 in R. A false discovery rate (FDR) < 0.01 and a fold change > 2 are typically used as thresholds for significant differential expression.[7]

Visualizing the Safener Mechanism and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the general signaling pathway of safener action and a typical experimental workflow for comparative transcriptomic analysis.

Safener_Signaling_Pathway Safener Safener (e.g., this compound, Mefenpyr-diethyl) Receptor Cellular Receptor (Proposed) Safener->Receptor Binding Signaling_Cascade Signal Transduction Cascade Receptor->Signaling_Cascade Transcription_Factors Transcription Factors (Activation) Signaling_Cascade->Transcription_Factors Gene_Expression Induction of Detoxification Genes Transcription_Factors->Gene_Expression Upregulation Detox_Enzymes Synthesis of Detoxification Enzymes (GSTs, CYPs, UGTs, ABC Transporters) Gene_Expression->Detox_Enzymes Herbicide_Detox Enhanced Herbicide Metabolism & Sequestration Detox_Enzymes->Herbicide_Detox Crop_Tolerance Increased Crop Tolerance Herbicide_Detox->Crop_Tolerance

Caption: General signaling pathway of herbicide safeners in wheat.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis cluster_output Outputs Plant_Growth Wheat Seedling Growth Treatment Safener Treatment (Control, Safener A, Safener B) Plant_Growth->Treatment Sampling Tissue Sampling Treatment->Sampling RNA_Extraction Total RNA Extraction Sampling->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control of Raw Reads Sequencing->QC Mapping Read Mapping to Reference Genome QC->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEA Differential Expression Analysis Quantification->DEA Functional_Analysis Gene Ontology & Pathway Enrichment DEA->Functional_Analysis DEG_Lists Lists of Differentially Expressed Genes DEA->DEG_Lists Pathway_Diagrams Signaling Pathway Visualization Functional_Analysis->Pathway_Diagrams Data_Tables Comparative Data Tables DEG_Lists->Data_Tables

Caption: Experimental workflow for comparative transcriptomic analysis.

References

Toxicological Equivalence of Cloquintocet-mexyl and its Acid Metabolite: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of the herbicide safener Cloquintocet-mexyl and its primary metabolite, Cloquintocet acid. The information presented is based on data from regulatory agency assessments and available scientific literature.

Introduction

This compound is a herbicide safener used to protect cereal crops from herbicide injury. In biological systems, this compound undergoes rapid hydrolysis to its active metabolite, Cloquintocet acid (5-chloro-8-quinolinoxyacetic acid).[1][2] This rapid conversion leads to systemic exposure primarily to the acid form.[2] Consequently, regulatory bodies such as the Australian Pesticides and Veterinary Medicines Authority (APVMA) have accepted "bridging studies" that demonstrate the toxicological equivalence of the two compounds, allowing the extensive toxicological database for this compound to be applied to its acid metabolite.[2]

Comparative Toxicology Data

The toxicological profiles of this compound and Cloquintocet acid are considered to be remarkably similar.[2] Both compounds exhibit low acute toxicity and are not classified as genotoxic, carcinogenic, or reproductive/developmental toxicants.[3][4][5] The following tables summarize the available quantitative toxicological data for both compounds.

Table 1: Acute Toxicity Data

EndpointThis compoundCloquintocet acid
Oral LD50 (Rat) > 2000 mg/kg bwLow acute oral toxicity
Dermal LD50 (Rat) > 2000 mg/kg bwLow acute dermal toxicity
Inhalation LC50 (Rat) > 1.32 mg/LLow acute inhalation toxicity
Eye Irritation (Rabbit) Slightly irritatingSlight eye irritant
Skin Irritation (Rabbit) Non-irritatingNot a skin irritant
Skin Sensitization Skin sensitizerNot a skin sensitizer

Table 2: Subchronic and Developmental Toxicity Data

Study TypeCompoundNOAEL (No Observed Adverse Effect Level)LOAEL (Lowest Observed Adverse Effect Level)
28-Day Oral (Rodent) This compound10 mg/kg/day100 mg/kg/day (based on microscopic kidney lesions)
13-Week Subchronic (Rodent) Cloquintocet acidData not specified, minor effects at highest doseData not specified
Developmental Toxicity (Rat) This compoundMaternal: 100 mg/kg/day, Developmental: 100 mg/kg/dayMaternal: 400 mg/kg/day, Developmental: 400 mg/kg/day
Developmental Toxicity (Rabbit) This compoundMaternal: 25 mg/kg/day, Developmental: 150 mg/kg/dayMaternal: 150 mg/kg/day, Developmental: >150 mg/kg/day

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound and its acid metabolite are often proprietary and not publicly available. However, these studies are generally conducted following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The methodologies for the key toxicological assessments are outlined below.

Acute Oral Toxicity (Following OECD Guideline 423)

The acute oral toxicity is typically determined using the Acute Toxic Class Method. This method involves a stepwise procedure with the use of a limited number of animals. Animals, usually rats, are administered the test substance by oral gavage at one of a series of defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). Observations for signs of toxicity and mortality are made for at least 14 days. The results allow for the classification of the substance into a toxicity category.

Subchronic Oral Toxicity (Following OECD Guideline 408)

In a 90-day subchronic oral toxicity study, the test substance is administered daily to groups of rodents, typically rats, at three or more dose levels for 90 days. A control group receives the vehicle only. The substance is usually administered via the diet, drinking water, or by gavage. Throughout the study, animals are observed for clinical signs of toxicity, and body weight and food/water consumption are monitored. At the end of the study, blood and urine samples are collected for hematological and clinical chemistry analyses. A comprehensive necropsy and histopathological examination of organs and tissues are performed to identify any treatment-related effects. The highest dose level at which no adverse effects are observed is determined as the NOAEL.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

The Ames test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is mutagenic, it will cause a reverse mutation in the bacteria, allowing them to grow on a medium lacking the essential amino acid. The number of revertant colonies is counted and compared to the control to determine the mutagenic potential of the substance.

Signaling Pathways and Experimental Workflows

Currently, there is limited publicly available information detailing the specific mammalian toxicological signaling pathways for this compound or Cloquintocet acid. The primary mechanism of action described in the literature relates to its role as a herbicide safener in plants, where it is suggested to promote photosynthesis and decrease oxidative stress.

The following diagrams illustrate the general workflow for toxicological assessment and the metabolic pathway of this compound.

Toxicological_Assessment_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing cluster_3 Risk Assessment Physicochemical Characterization Physicochemical Characterization In Silico Toxicity Prediction In Silico Toxicity Prediction Physicochemical Characterization->In Silico Toxicity Prediction Genotoxicity Assays (e.g., Ames Test) Genotoxicity Assays (e.g., Ames Test) In Silico Toxicity Prediction->Genotoxicity Assays (e.g., Ames Test) Guide dose selection Cytotoxicity Assays Cytotoxicity Assays Genotoxicity Assays (e.g., Ames Test)->Cytotoxicity Assays Acute Toxicity Acute Toxicity Cytotoxicity Assays->Acute Toxicity Inform dose range Subchronic Toxicity Subchronic Toxicity Acute Toxicity->Subchronic Toxicity Chronic Toxicity / Carcinogenicity Chronic Toxicity / Carcinogenicity Subchronic Toxicity->Chronic Toxicity / Carcinogenicity Reproductive & Developmental Toxicity Reproductive & Developmental Toxicity Subchronic Toxicity->Reproductive & Developmental Toxicity NOAEL Determination NOAEL Determination Chronic Toxicity / Carcinogenicity->NOAEL Determination Reproductive & Developmental Toxicity->NOAEL Determination Human Exposure Assessment Human Exposure Assessment NOAEL Determination->Human Exposure Assessment Risk Characterization Risk Characterization Human Exposure Assessment->Risk Characterization

General workflow for toxicological assessment.

Metabolic_Pathway This compound This compound Cloquintocet acid Cloquintocet acid This compound->Cloquintocet acid Rapid Hydrolysis (in vivo) Excretion Excretion Cloquintocet acid->Excretion Primary systemic metabolite

Metabolic conversion of this compound.

Conclusion

References

A Comparative Guide to Greenhouse and Field Trial Validation for Cloquintocet-mexyl Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of greenhouse and field trial methodologies for evaluating the efficacy of the herbicide safener Cloquintocet-mexyl. By presenting quantitative data from various studies, detailing experimental protocols, and visualizing key biological and experimental processes, this document aims to equip researchers with the necessary information to design and interpret studies on this important agricultural chemical.

Executive Summary

This compound is a widely used herbicide safener that protects cereal crops, particularly wheat, from the phytotoxic effects of certain herbicides. It functions by stimulating the plant's natural defense mechanisms, primarily by upregulating genes involved in herbicide detoxification. Validating the performance of this compound requires a multi-step approach, beginning with controlled greenhouse experiments and progressing to real-world field trials. While direct comparative data from a single study conducting both greenhouse and field trials was not available in the reviewed literature, this guide synthesizes findings from multiple sources to provide a comprehensive overview of the expected outcomes and methodologies in both settings.

Data Presentation: Greenhouse vs. Field Trials

The following tables summarize quantitative data from various studies on the effects of this compound in both greenhouse and field settings. It is important to note that the data are compiled from different studies with varying experimental conditions.

Greenhouse Trial Data
ParameterCropHerbicideThis compound TreatmentObservationSource(s)
Crop Injury (%) WheatPinoxadenWith and without this compoundPinoxaden alone caused ~50% reduction in fresh weight and 40% in height. Co-application with this compound completely reversed this inhibitory effect.[1][1]
Enzyme Activity WheatNoneThis compoundSix-fold increase in glutathione (B108866) peroxidase (GPOX) activity.[2][2]
Gene Expression WheatNoneThis compoundUpregulation of genes encoding Glutathione S-transferases (GSTs) and Cytochrome P450s (CYPs).[3][4][5][6][3][4][5][6]
Seedling Growth WheatNoneThis compoundEnhanced seedling shoot growth.[7]
Field Trial Data
ParameterCropHerbicide CombinationThis compound PresenceObservationSource(s)
Crop Yield ( kg/ha ) Winter WheatPyroxsulam + FlorasulamPresent in "Broadway Star" formulationYields exceeding 6000 kg/ha , significantly higher than the untreated control.[3][3]
Weed Control Efficacy (%) Winter WheatPyroxsulam + FlorasulamPresent in "Broadway Star" formulationAverage efficacy of 90% in controlling monocot and dicot weeds.[3][3]
Phytotoxicity (%) WheatPyroxsulamLow levels of phytotoxicity (12.5-15%) observed 1 week after application, which dissipated over time.[8]
Survival Rate, Plant Height, Fresh Weight WheatFomesafen (B1673529)Seed pretreatment with this compound + biocharIncreased survival rate, plant height, and fresh weight compared to fomesafen alone.[9][10][9][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for greenhouse and field trials based on the reviewed literature.

Greenhouse Experimental Protocol

Objective: To evaluate the efficacy of this compound in protecting wheat seedlings from herbicide injury under controlled environmental conditions.

  • Plant Material and Growth Conditions:

    • Wheat seeds (e.g., Triticum aestivum) are sown in pots containing a standardized soil mix.

    • Pots are maintained in a greenhouse with controlled temperature (e.g., 25°C day/18°C night), humidity, and photoperiod (e.g., 16-hour light/8-hour dark).

  • Treatment Application:

    • At a specific growth stage (e.g., two to three-leaf stage), wheat seedlings are treated with:

      • A control (no treatment or water spray).

      • Herbicide alone.

      • This compound alone.

      • A tank mix of the herbicide and this compound.

    • Application is typically performed using a calibrated laboratory sprayer to ensure uniform coverage.

  • Data Collection:

    • Crop Injury: Visual assessment of phytotoxicity (e.g., chlorosis, necrosis, stunting) is conducted at set intervals (e.g., 3, 7, 14, and 21 days after treatment) using a 0-100% scale.

    • Biomass: Above-ground biomass (fresh and dry weight) is measured at the end of the experiment.

    • Physiological and Molecular Analysis: Leaf samples can be collected for analysis of enzyme activity (e.g., GSTs) and gene expression (e.g., via RT-qPCR or RNA-Seq).

Field Trial Experimental Protocol

Objective: To validate the performance of this compound in protecting wheat from herbicide injury and to assess its impact on crop yield under real-world agricultural conditions.

  • Site Selection and Experimental Design:

    • The trial is conducted in a field with a history of uniform crop growth.

    • A randomized complete block design with multiple replications (typically 3-4) is used to minimize the effects of field variability.

    • Plot sizes are large enough to be representative of agricultural practices (e.g., 2m x 10m).

  • Treatment Application:

    • Treatments are the same as in the greenhouse study (control, herbicide alone, safener alone, herbicide + safener).

    • Herbicides and safeners are applied at commercially relevant rates using a calibrated field plot sprayer.

    • Application timing corresponds to the recommended growth stage for the specific herbicide.

  • Data Collection:

    • Crop Injury: Visual phytotoxicity ratings are taken at regular intervals.

    • Weed Control: Efficacy of the herbicide on target weed species is assessed by visual ratings and/or weed biomass measurements.

    • Crop Growth and Development: Plant height, tiller number, and other growth parameters may be monitored throughout the season.

    • Yield and Yield Components: At maturity, the central area of each plot is harvested to determine grain yield. Yield components such as thousand-kernel weight and number of heads per unit area may also be measured.

Mandatory Visualizations

Signaling Pathway of this compound Action

The following diagram illustrates the molecular signaling pathway activated by this compound in wheat, leading to enhanced herbicide detoxification.

Cloquintocet_Mexyl_Signaling_Pathway CM This compound Uptake Uptake by Plant Cells CM->Uptake Signal_Perception Signal Perception (Receptor Binding - Putative) Uptake->Signal_Perception Signal_Transduction Signal Transduction (Kinase Cascades, etc.) Signal_Perception->Signal_Transduction Gene_Expression Increased Transcription of Detoxification Genes Signal_Transduction->Gene_Expression GSTs Glutathione S-transferases (GSTs) Gene_Expression->GSTs CYPs Cytochrome P450s (CYPs) Gene_Expression->CYPs Other_Enzymes Other Detoxification Enzymes (e.g., GPOX) Gene_Expression->Other_Enzymes Herbicide_Detox Enhanced Herbicide Metabolism & Detoxification GSTs->Herbicide_Detox CYPs->Herbicide_Detox Other_Enzymes->Herbicide_Detox Crop_Tolerance Increased Crop Tolerance to Herbicide Herbicide_Detox->Crop_Tolerance Detoxified_Herbicide Non-toxic Metabolites Herbicide_Detox->Detoxified_Herbicide Herbicide Herbicide Herbicide->Herbicide_Detox

Caption: this compound induced signaling pathway in wheat.

Experimental Workflow: Greenhouse to Field Validation

This diagram outlines the logical progression from controlled environment studies to field trials for the validation of this compound's efficacy.

Experimental_Workflow Start Hypothesis: This compound protects wheat from herbicide injury Greenhouse Greenhouse Trials (Controlled Environment) Start->Greenhouse GH_Params Parameters Measured: - Crop Injury - Biomass - Enzyme Activity - Gene Expression Greenhouse->GH_Params Field Field Trials (Real-World Conditions) Greenhouse->Field Progression to Field Validation Data_Analysis Comparative Data Analysis Greenhouse->Data_Analysis Field_Params Parameters Measured: - Crop Injury - Weed Control - Crop Growth - Yield Field->Field_Params Field->Data_Analysis Validation Validation of Safening Effect and Agronomic Benefit Data_Analysis->Validation

Caption: Greenhouse to field validation workflow for this compound.

Conclusion

The validation of this compound's efficacy as a herbicide safener is a rigorous process that transitions from highly controlled greenhouse environments to variable field conditions. Greenhouse studies are invaluable for elucidating the molecular mechanisms of action and for initial screening of safening effects. Field trials, however, are indispensable for confirming these effects under real-world agronomic conditions and for assessing the ultimate impact on crop yield. The data presented in this guide, though from disparate studies, consistently demonstrates the protective effects of this compound in wheat. Future research should aim to conduct integrated studies that directly compare greenhouse and field trial data to further refine our understanding of how controlled environment results translate to agricultural practice.

References

Evaluating the Impact of Cloquintocet-mexyl on Non-target Soil Microorganisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of agrochemicals, while pivotal for modern agriculture, necessitates a thorough evaluation of their environmental impact. Herbicide safeners, such as cloquintocet-mexyl, are designed to protect crops from herbicide injury, but their effects on non-target soil microorganisms are not always well understood. This guide provides a comparative analysis of the impact of this compound and its alternatives on key soil microbial parameters, supported by experimental data and detailed protocols.

Executive Summary

Direct, quantitative data on the ecotoxicological effects of this compound on soil microorganisms remains limited in publicly available research. However, by examining studies on similar herbicide safeners and related compounds, we can infer potential impacts and highlight the critical need for further research. This guide synthesizes available information on this compound and compares it with other commercial safeners like mefenpyr-diethyl (B161882), isoxadifen-ethyl, and cyprosulfamide (B165978), as well as natural alternatives. The data presented is compiled from various studies and should be interpreted with consideration of the different experimental conditions.

Comparative Analysis of Herbicide Safeners on Soil Microorganisms

The following tables summarize the known effects of various herbicide safeners on key soil microbial indicators. Due to the scarcity of direct comparative studies, data has been aggregated from multiple sources.

Table 1: Impact on Soil Microbial Biomass

SafenerMethodDosageSoil TypeIncubation TimeResultReference
This compound ----Data not available-
Mefenpyr-diethyl Chloroform (B151607) Fumigation-ExtractionNot specifiedNot specifiedNot specifiedFavorable ecotoxicological profile suggested, but quantitative data on microbial biomass is lacking in the reviewed literature.[1]
Isoxadifen-ethyl ----Data not available-
Cyprosulfamide Plate Count420 ml/ha & 840 ml/ha (of formulation)Not specifiedNot specifiedDecrease in bacterial count.[2]
Natural Safeners (Brassinosteroids) ----Data not available-

Table 2: Impact on Soil Enzyme Activity

SafenerEnzyme AssayedDosageSoil TypeIncubation TimeResultReference
This compound ----Data not available-
Mefenpyr-diethyl ----Data not available-
Isoxadifen-ethyl ----Data not available-
Cyprosulfamide Not specified420 ml/ha & 840 ml/ha (of formulation)Not specifiedNot specifiedIncrease in nitrogen-fixing bacteria activity.[2]
Natural Safeners (Brassinosteroids) ----Data not available-

Table 3: Impact on Soil Microbial Community Structure

SafenerMethodDosageSoil TypeIncubation TimeResultReference
This compound ----Data not available-
Mefenpyr-diethyl ----Data not available-
Isoxadifen-ethyl ----Data not available-
Cyprosulfamide Plate Count420 ml/ha & 840 ml/ha (of formulation)Not specifiedNot specifiedIncrease in mold fungi population.[2]
Natural Safeners (Brassinosteroids) ----Data not available-

Microbial Degradation and Metabolic Pathways

Understanding the fate of these compounds in the soil is crucial. Some microorganisms have been shown to degrade certain herbicide safeners, potentially mitigating their environmental impact.

A notable study identified a bacterial strain, Chryseobacterium sp. B6, capable of degrading the safener mefenpyr-diethyl . The proposed degradation pathway involves initial hydrolysis of the diethyl ester to its corresponding monoester and then to a dicarboxylic acid, followed by further breakdown.[3] This demonstrates the potential for microbial bioremediation of soils contaminated with this safener.

While specific microbial degradation pathways for this compound, isoxadifen-ethyl, and cyprosulfamide are not well-documented in the available literature, their chemical structures suggest they may also be susceptible to microbial metabolism.

Experimental Protocols

To facilitate further research in this critical area, detailed methodologies for key experiments are provided below.

Soil Microbial Biomass: Chloroform Fumigation-Extraction (CFE)

This method is a standard for estimating the total microbial biomass in a soil sample.

Principle: Soil is fumigated with chloroform, which lyses microbial cells, releasing their cellular components. The amount of carbon and nitrogen in the lysed cells is then extracted and quantified.

Protocol:

  • Sample Preparation: Freshly collected soil samples are sieved (2 mm mesh) to remove large debris and roots.

  • Fumigation: A subsample of the soil is placed in a desiccator containing a beaker of ethanol-free chloroform. The desiccator is evacuated to create a vacuum, allowing the chloroform to vaporize and fumigate the soil for 24 hours in the dark. A non-fumigated control sample is treated identically but without chloroform.

  • Extraction: After fumigation, the chloroform vapor is removed. Both the fumigated and non-fumigated soil samples are extracted with a suitable extractant (e.g., 0.5 M K₂SO₄) by shaking for a specified time (e.g., 30 minutes).

  • Analysis: The extracts are filtered, and the total organic carbon and total nitrogen in the extracts are determined using a TOC/TN analyzer.

  • Calculation: Microbial biomass C (MBC) and N (MBN) are calculated as the difference in extractable C and N between the fumigated and non-fumigated samples, often using a correction factor (kEC or kEN) to account for the extraction efficiency.

  • MBC = (C_fumigated - C_non-fumigated) / kEC

  • MBN = (N_fumigated - N_non-fummented) / kEN

experimental_workflow_cfe cluster_prep Sample Preparation cluster_treatment Treatment cluster_extraction Extraction cluster_analysis Analysis soil_sample Fresh Soil Sample sieved_soil Sieved Soil (2mm) soil_sample->sieved_soil fumigated Fumigation (Chloroform, 24h) sieved_soil->fumigated control Non-Fumigated Control sieved_soil->control extract_fum Extract with 0.5 M K₂SO₄ fumigated->extract_fum extract_con Extract with 0.5 M K₂SO₄ control->extract_con analysis_fum TOC/TN Analysis extract_fum->analysis_fum analysis_con TOC/TN Analysis extract_con->analysis_con result Calculate Microbial Biomass (C & N) analysis_fum->result analysis_con->result

Chloroform Fumigation-Extraction Workflow
Soil Enzyme Activity: Dehydrogenase Assay

Dehydrogenase activity is a widely used indicator of overall microbial activity in soil.

Principle: Dehydrogenase enzymes, present in viable microbial cells, reduce 2,3,5-triphenyltetrazolium chloride (TTC) to triphenylformazan (B7774302) (TPF), a red-colored compound that can be quantified spectrophotometrically.

Protocol:

  • Incubation: A known amount of soil is incubated with a solution of TTC and a substrate (e.g., glucose) in a buffer (e.g., Tris buffer, pH 7.6) for a set period (e.g., 24 hours) at a specific temperature (e.g., 37°C) in the dark.

  • Extraction: The TPF formed is extracted from the soil using a suitable solvent, such as methanol (B129727) or ethanol.

  • Quantification: The concentration of TPF in the extract is measured using a spectrophotometer at a wavelength of approximately 485 nm.

  • Calculation: The dehydrogenase activity is expressed as the amount of TPF produced per unit of soil per unit of time (e.g., µg TPF g⁻¹ soil h⁻¹).

experimental_workflow_dehydrogenase soil Soil Sample incubation Incubate with TTC and Substrate (37°C, 24h) soil->incubation extraction Extract TPF with Methanol incubation->extraction measurement Spectrophotometric Measurement (485 nm) extraction->measurement result Calculate Dehydrogenase Activity measurement->result

Dehydrogenase Activity Assay Workflow
Microbial Community Structure: Phospholipid Fatty Acid (PLFA) Analysis

PLFA analysis provides a quantitative assessment of the living microbial biomass and community composition.

Principle: Phospholipids (B1166683) are essential components of microbial cell membranes and degrade rapidly upon cell death. Different microbial groups have characteristic fatty acid profiles. By extracting and analyzing these PLFAs, a fingerprint of the viable microbial community can be obtained.

Protocol:

  • Lipid Extraction: Lipids are extracted from a freeze-dried soil sample using a one-phase solvent mixture (e.g., chloroform:methanol:phosphate buffer).

  • Fractionation: The total lipid extract is fractionated using solid-phase extraction (SPE) chromatography to separate the phospholipids from other lipid classes.

  • Methanolysis: The phospholipid fraction is subjected to mild alkaline methanolysis to convert the fatty acids into fatty acid methyl esters (FAMEs).

  • Analysis: The FAMEs are separated, identified, and quantified using gas chromatography-mass spectrometry (GC-MS).

  • Data Interpretation: The abundance of specific PLFA biomarkers is used to estimate the biomass of different microbial groups (e.g., Gram-positive bacteria, Gram-negative bacteria, fungi, actinomycetes).

experimental_workflow_plfa soil Freeze-Dried Soil Sample extraction Lipid Extraction soil->extraction fractionation SPE Fractionation extraction->fractionation methanolysis Methanolysis to FAMEs fractionation->methanolysis analysis GC-MS Analysis methanolysis->analysis interpretation Community Structure Analysis analysis->interpretation

Phospholipid Fatty Acid (PLFA) Analysis Workflow

Signaling Pathways and Logical Relationships

While specific signaling pathways in soil microorganisms affected by this compound are not well-defined, the primary mode of action of many herbicide safeners in plants involves the induction of detoxification pathways. It is plausible that similar mechanisms could be triggered in certain soil microbes. For instance, safeners are known to induce the expression of glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases in plants, enzymes that are also present in a wide range of microorganisms and are involved in the degradation of xenobiotics.

signaling_pathway_safener safener Herbicide Safener (e.g., this compound) microbe Soil Microorganism safener->microbe receptor Cellular Receptor (Hypothesized) microbe->receptor signal_transduction Signal Transduction Cascade receptor->signal_transduction gene_expression Induction of Detoxification Genes (e.g., GSTs, P450s) signal_transduction->gene_expression detox_enzymes Increased Synthesis of Detoxification Enzymes gene_expression->detox_enzymes degradation Enhanced Degradation of Xenobiotics (Herbicides, Safeners) detox_enzymes->degradation

Hypothesized Safener-Microbe Interaction Pathway

Conclusion and Future Directions

To ensure the environmental safety of this compound and other herbicide safeners, future research should focus on:

  • Direct Comparative Studies: Conducting comprehensive studies that directly compare the effects of this compound and its alternatives on a range of soil microbial parameters under standardized conditions.

  • Dose-Response Analyses: Establishing clear dose-response relationships to determine the concentrations at which these safeners may have adverse effects.

  • Long-Term Monitoring: Investigating the long-term impacts of repeated applications of these safeners on soil microbial community structure and function.

  • Metabolic and Signaling Pathway Elucidation: Identifying the specific microbial metabolic pathways for safener degradation and the signaling mechanisms involved in the microbial response to these compounds.

By addressing these research gaps, a more complete and objective assessment of the environmental impact of this compound and other herbicide safeners can be achieved, contributing to the development of more sustainable agricultural practices.

References

A Comparative Analysis of Cloquintocet-Mexyl Enantiomers in Herbicide Safening: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

A critical gap in publicly available research currently prevents a detailed quantitative comparison of the (R)- and (S)-enantiomers of the herbicide safener cloquintocet-mexyl. While the safening mechanism of the racemic mixture is well-documented, specific data on the differential activity of its stereoisomers in plants remains elusive in accessible scientific literature.

This compound is a widely used herbicide safener, particularly in cereal crops like wheat, to protect them from the phytotoxic effects of certain herbicides. It functions by enhancing the plant's natural defense mechanisms, primarily by inducing the expression of detoxification enzymes such as glutathione (B108866) S-transferases (GSTs). These enzymes play a crucial role in metabolizing and neutralizing harmful herbicide molecules.

It is established that this compound, a chiral compound, is a pro-safener. In the plant, it is rapidly hydrolyzed to its biologically active form, cloquintocet (B1669234) acid. This acid form is responsible for triggering the cascade of events that leads to enhanced herbicide tolerance.

Despite the fundamental importance of stereochemistry in the biological activity of agrochemicals, a comprehensive, publicly accessible comparative study detailing the individual safening actions of the (R)- and (S)-enantiomers of this compound or cloquintocet acid is not available. A research article titled "Activity Difference of this compound Enantiomers in Alleviating Clodinafop-Propargyl-Induced Herbicide Damage in Wheat" by Xiujuan Tang and colleagues (scheduled for publication in 2025) suggests that such a comparative study has been conducted. However, the full text of this paper, which would contain the necessary quantitative data and experimental protocols for a thorough analysis, is not currently available in the public domain.

The Established Safening Pathway of Racemic this compound

The general mechanism of action for racemic this compound is understood to follow a specific pathway within the plant. This pathway highlights the key stages from application to the ultimate detoxification of the herbicide.

Safening_Pathway cluster_plant Plant Cell CM This compound (Pro-safener) CA Cloquintocet Acid (Active Safener) CM->CA Hydrolysis Signal Signal Transduction Cascade CA->Signal Genes Induction of Detoxification Genes (e.g., GSTs) Signal->Genes Enzymes Synthesis of Detoxification Enzymes (e.g., GSTs) Genes->Enzymes Detox Herbicide Detoxification Enzymes->Detox Herbicide Herbicide Herbicide->Detox Metabolite Non-toxic Metabolite Detox->Metabolite

Caption: General signaling pathway for this compound safening action in plants.

Hypothetical Experimental Workflow for Comparative Analysis

To conduct a comparative analysis of the this compound enantiomers, a series of experiments would be necessary. The following workflow outlines a potential experimental design that could be employed to elucidate the differential activities of the (R)- and (S)-enantiomers.

Experimental_Workflow cluster_synthesis Synthesis & Separation cluster_treatment Plant Treatment cluster_analysis Analysis Racemic Racemic This compound ChiralSep Chiral HPLC Separation Racemic->ChiralSep R_Enantiomer (R)-Cloquintocet-Mexyl ChiralSep->R_Enantiomer S_Enantiomer (S)-Cloquintocet-Mexyl ChiralSep->S_Enantiomer Wheat Wheat Seedlings Treatment_Groups Treatment Groups: - Control - Herbicide Alone - Herbicide + Racemic - Herbicide + (R)-Enantiomer - Herbicide + (S)-Enantiomer Wheat->Treatment_Groups Phytotoxicity Phytotoxicity Assessment Treatment_Groups->Phytotoxicity GST_Assay GST Activity Assay Treatment_Groups->GST_Assay Metabolism Herbicide Metabolism Analysis (LC-MS/MS) Treatment_Groups->Metabolism Gene_Expression Gene Expression Analysis (qRT-PCR) Treatment_Groups->Gene_Expression

Cloquintocet-mexyl: Unraveling the In Vivo Detoxification Pathway of Herbicides in Cereal Crops

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The herbicide safener cloquintocet-mexyl plays a pivotal role in modern agriculture by enhancing the tolerance of cereal crops, particularly wheat, to various herbicides. This protective effect is achieved through the sophisticated upregulation of the plant's innate detoxification machinery. This guide provides a comprehensive comparison of this compound's performance against other safeners, supported by experimental data, detailed protocols for key assays, and a visual representation of the metabolic pathways involved.

The Three-Phase Herbicide Detoxification Pathway Induced by this compound

The in vivo detoxification of herbicides in plants, enhanced by this compound, is a well-orchestrated three-phase process involving a suite of enzymes that modify, conjugate, and ultimately sequester the toxic herbicide molecules.

Phase I: Modification. This initial phase is primarily mediated by the Cytochrome P450 monooxygenase (CYP) superfamily of enzymes. CYPs introduce or expose functional groups (e.g., hydroxyl groups) on the herbicide molecule through oxidative reactions.[1] This process, known as hydroxylation, increases the herbicide's reactivity and water solubility, preparing it for the subsequent phase. This compound has been shown to significantly enhance the expression of CYP genes, leading to accelerated hydroxylation of herbicides like pinoxaden.[1]

Phase II: Conjugation. In the second phase, the modified herbicide molecules are conjugated with endogenous, water-soluble compounds. This is a crucial step in detoxification, as it renders the herbicide non-toxic and facilitates its transport. Two key enzyme families are involved:

  • Glutathione (B108866) S-transferases (GSTs): These enzymes catalyze the conjugation of the herbicide with the tripeptide glutathione (GSH).[2][3] this compound is a potent inducer of GST activity in wheat.[3][4]

  • UDP-glucosyltransferases (UGTs): UGTs transfer a glucose molecule from UDP-glucose to the herbicide, a process known as glycosylation.[2] This further increases the water solubility of the herbicide metabolite.

Phase III: Sequestration. The final phase involves the transport and sequestration of the conjugated, non-toxic herbicide metabolites into the plant's vacuole or cell wall. This removal from the cytoplasm prevents any potential interference with cellular processes.

Below is a diagram illustrating this detoxification pathway.

DetoxificationPathway cluster_Phase1 Phase I: Modification cluster_Phase2 Phase II: Conjugation cluster_Phase3 Phase III: Sequestration Herbicide Herbicide CYP Cytochrome P450s (CYPs) Herbicide->CYP Oxidation Modified_Herbicide Modified Herbicide (e.g., Hydroxylated) CYP->Modified_Herbicide GST Glutathione S-Transferases (GSTs) Modified_Herbicide->GST UGT UDP-Glucosyltransferases (UGTs) Modified_Herbicide->UGT Conjugated_Herbicide_GSH Herbicide-Glutathione Conjugate GST->Conjugated_Herbicide_GSH Conjugated_Herbicide_Glc Herbicide-Glucose Conjugate UGT->Conjugated_Herbicide_Glc Vacuole Vacuole / Cell Wall Conjugated_Herbicide_GSH->Vacuole Transport Conjugated_Herbicide_Glc->Vacuole Transport Glutathione Glutathione Glutathione->GST UDP_Glucose UDP-Glucose UDP_Glucose->UGT Cloquintocet_mexyl This compound Cloquintocet_mexyl->CYP Induces Expression Cloquintocet_mexyl->GST Induces Expression Cloquintocet_mexyl->UGT Induces Expression

Figure 1: Herbicide detoxification pathway induced by this compound.

Comparative Performance of this compound

The efficacy of a herbicide safener is determined by its ability to induce the necessary detoxification enzymes without negatively impacting crop health. The following tables summarize the comparative performance of this compound against other common safeners in wheat.

Table 1: Induction of Glutathione S-Transferase (GST) Activity in Wheat

SafenerFold Increase in GST Activity (vs. Control)Reference
This compound 6-fold (GPOX activity)[3]
Mefenpyr-diethyl6-fold (GPOX activity)[3]
Fenchlorazole-ethyl8-fold (GPOX activity)[3]
Fenflufen-[2]
This compound 77.4% increase[2]
Fenflufen56.4% increase[2]
Fenchlorazole-ethyl93.9% increase[2]

GPOX (glutathione peroxidase) activity is a specific measure of GST function.

Table 2: Effect of Safeners on Wheat Seedling Growth under Herbicide Stress

SafenerHerbicideEffect on Plant Height (mg/L)Effect on Fresh Weight (mg/L)Reference
This compound Fomesafen (B1673529)Significantly increased (4-32)Significantly increased (4-32)[4]
Mefenpyr-diethylFomesafenMore effective than 1,8-naphthalic anhydride, fenclorim, or dichlormidMore effective than 1,8-naphthalic anhydride, fenclorim, or dichlormid[5]

It is important to note that in some specific cases, such as with the herbicide fomesafen, the protective mechanism of this compound may not involve the induction of P450 or most GST genes. Instead, it may act by promoting photosynthesis and reducing oxidative stress.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of safener efficacy. Below are protocols for the extraction of microsomal proteins and the assay of key detoxification enzymes.

Experimental Workflow: From Tissue to Data

ExperimentalWorkflow Plant_Tissue Plant Tissue (e.g., Wheat Seedlings) Homogenization Homogenization in Buffer Plant_Tissue->Homogenization Centrifugation1 Low-Speed Centrifugation (e.g., 10,000 x g) Homogenization->Centrifugation1 Supernatant1 Supernatant (Cytosolic Fraction) Centrifugation1->Supernatant1 Pellet1 Pellet (Cell Debris) Centrifugation1->Pellet1 Centrifugation2 High-Speed Centrifugation (e.g., 100,000 x g) Supernatant1->Centrifugation2 Enzyme_Assay Enzyme Activity Assays (CYP, GST, UGT) Supernatant1->Enzyme_Assay For Cytosolic Enzymes (e.g., GST) Supernatant2 Supernatant (Soluble Proteins) Centrifugation2->Supernatant2 Pellet2 Pellet (Microsomal Fraction) Centrifugation2->Pellet2 Resuspension Resuspend Microsomes Pellet2->Resuspension Resuspension->Enzyme_Assay Data_Analysis Data Analysis Enzyme_Assay->Data_Analysis

Figure 2: General workflow for microsomal protein extraction and enzyme assays.
Protocol 1: Microsomal Protein Extraction from Plant Tissue

This protocol is adapted for the isolation of microsomal fractions from plant tissues, which are enriched in membrane-bound enzymes like Cytochrome P450s.

Materials:

  • Plant tissue (e.g., wheat seedlings)

  • Extraction Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4, containing 0.25 M sucrose, protease inhibitors)

  • Homogenizer (e.g., mortar and pestle, Dounce homogenizer)

  • Refrigerated centrifuge

  • Ultracentrifuge

  • Microfuge tubes

Procedure:

  • Harvest and weigh the plant tissue. Perform all subsequent steps on ice or at 4°C.

  • Homogenize the tissue in ice-cold extraction buffer.[6]

  • Filter the homogenate through cheesecloth to remove large debris.

  • Centrifuge the homogenate at a low speed (e.g., 10,000 x g) for 20 minutes to pellet cell debris, nuclei, and chloroplasts.[7]

  • Carefully transfer the supernatant to an ultracentrifuge tube.

  • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) for 60-90 minutes to pellet the microsomal fraction.[7][8]

  • Discard the supernatant (cytosolic fraction, which can be saved for analysis of soluble enzymes like GSTs).

  • Resuspend the microsomal pellet in a suitable buffer for subsequent enzyme assays.

Protocol 2: Glutathione S-Transferase (GST) Activity Assay (Colorimetric)

This spectrophotometric assay measures the total GST activity using the model substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).

Materials:

  • Plant protein extract (cytosolic fraction or whole-cell lysate)

  • Phosphate buffer (e.g., 0.1 M, pH 6.5)

  • Reduced glutathione (GSH) solution

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution

  • Spectrophotometer capable of reading at 340 nm

  • 96-well UV-transparent plate or quartz cuvettes

Procedure:

  • Prepare a reaction cocktail containing phosphate buffer, GSH, and CDNB.[9]

  • Add a known amount of the plant protein extract to the reaction cocktail to initiate the reaction.

  • Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes).[10] The rate of increase in absorbance is directly proportional to the GST activity.

  • Calculate the GST activity using the molar extinction coefficient of the GS-DNB conjugate.[9]

Protocol 3: Cytochrome P450 (CYP) Activity Assay

Directly measuring the activity of specific CYPs in plant extracts can be challenging.[1] Therefore, activity is often inferred from the rate of metabolite formation from a specific herbicide substrate, quantified by HPLC-MS/MS, or by using fluorometric probe substrates.

General Steps for a Fluorometric Assay:

  • Incubate the microsomal protein fraction with a specific non-fluorescent CYP substrate and an NADPH-generating system.

  • The CYP-mediated reaction converts the substrate into a fluorescent product.

  • Measure the increase in fluorescence over time using a fluorometer.

  • A parallel reaction containing a specific CYP inhibitor can be run to determine the activity attributable to that specific CYP isozyme.

Protocol 4: UDP-Glucosyltransferase (UGT) Activity Assay

UGT activity can be measured by monitoring the formation of the UDP by-product of the glycosylation reaction.

General Steps using a Commercial Kit (e.g., UDP-Glo™):

  • Perform the glycosyltransferase reaction by incubating the plant protein extract with the herbicide substrate and a UDP-sugar donor (e.g., UDP-glucose).

  • Add a detection reagent that converts the generated UDP to ATP.

  • The ATP then participates in a luciferase/luciferin reaction, producing a luminescent signal.

  • The intensity of the light output is proportional to the amount of UDP formed and thus to the UGT activity.

Conclusion

This compound is a highly effective herbicide safener that protects cereal crops by inducing a robust detoxification response. This involves the coordinated action of CYPs, GSTs, and UGTs to metabolize and sequester harmful herbicide molecules. While its performance in inducing GSTs is comparable to other safeners like mefenpyr-diethyl, its overall efficacy is also dependent on the specific herbicide and environmental conditions. The provided experimental protocols offer a foundation for researchers to further investigate and compare the in vivo detoxification pathways activated by this compound and other safeners, contributing to the development of more effective and safer crop protection strategies.

References

Safety Operating Guide

Proper Disposal of Cloquintocet-mexyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Cloquintocet-mexyl, a common herbicide safener. Adherence to these procedures is critical to protect both laboratory personnel and the environment.

Hazard Profile and Safety Precautions

This compound presents several hazards that necessitate careful handling. It can cause mild eye and skin irritation and may lead to allergic skin reactions.[1][2] Inhalation of the substance is harmful.[1][2] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects.[3][4]

Personal Protective Equipment (PPE): To mitigate exposure risks, the following personal protective equipment should be worn when handling this compound:

  • Eye Protection: Chemical splash goggles.[1]

  • Hand Protection: Impervious chemical-resistant gloves.[5]

  • Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended, especially in poorly ventilated areas.[5]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

All handling of this compound should ideally be conducted within a chemical fume hood to minimize inhalation risks.

Quantitative Hazard Data

Hazard ClassificationDescriptionSource
Acute Toxicity (Inhalation) Category 4: Harmful if inhaled.
Skin Sensitization Category 1: May cause an allergic skin reaction.
Specific Target Organ Toxicity Category 2: May cause damage to the urinary bladder through prolonged or repeated oral exposure.
Aquatic Hazard (Acute) Category 1: Very toxic to aquatic life.[3][4]
Aquatic Hazard (Chronic) Category 1: Very toxic to aquatic life with long lasting effects.[3]

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must comply with all applicable national and local regulations.[6] The following protocol is based on general laboratory chemical waste guidelines.

1. Waste Identification and Segregation:

  • Clearly label all waste containers containing this compound as "Hazardous Waste".[7]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Container Management:

  • Use containers that are chemically compatible with this compound and are in good condition with secure, leak-proof closures.[8]

  • Keep waste containers closed except when adding waste.

  • Store waste containers in a designated, well-ventilated satellite accumulation area near the point of generation.[7][8]

3. Disposal of Unused Product and Contaminated Materials:

  • Unused or unwanted this compound must be disposed of as hazardous waste.

  • Any materials contaminated with this compound, such as personal protective equipment (gloves, etc.), absorbent materials from spill cleanups, and empty containers, should be treated as hazardous waste.

4. Empty Container Disposal:

  • Empty containers must be triple-rinsed with a suitable solvent.[2]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[2]

  • After triple-rinsing, the container can be disposed of in accordance with institutional and local regulations. In some cases, defacing the label and disposing of it as regular solid waste may be permissible, but always confirm with your EHS office.

5. Spill and Emergency Procedures:

  • In the event of a spill, immediately control the source and contain the spill to prevent it from spreading or entering drains.[2][9]

  • Wear appropriate PPE, including respiratory protection, during cleanup.

  • For solid spills, carefully sweep or scoop up the material and place it into a labeled hazardous waste container.[2][5]

  • For liquid spills, use an inert absorbent material, then scoop the absorbed material into a hazardous waste container.

  • Clean the spill area with detergent and water, collecting the cleaning solution for disposal as hazardous waste.[2][9]

  • Report any significant spills to your institution's EHS office.

6. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed waste disposal company.[6] Your institution's EHS office will typically manage this process.

Experimental Protocols Cited

The hazard classifications and disposal guidelines are based on standardized toxicological and environmental fate studies. Key experimental protocols that inform these recommendations include:

  • Acute Toxicity Studies: These experiments determine the short-term adverse effects of a substance from a single exposure. For this compound, inhalation is a significant route of exposure.

  • Skin Sensitization Studies: These tests, often conducted on guinea pigs (e.g., the Guinea Pig Maximization Test), evaluate the potential of a substance to cause an allergic skin reaction.[2]

  • Aquatic Toxicity Tests: These experiments assess the impact of a chemical on aquatic organisms. For example, tests on fish and daphnia are used to determine acute and chronic toxicity in aquatic environments.[10]

  • Biodegradability Studies: These experiments evaluate how readily a substance breaks down in the environment. This compound is not readily biodegradable, contributing to its long-lasting effects in aquatic environments.

Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Cloquintocet_Mexyl_Disposal cluster_generation Waste Generation cluster_handling Waste Handling & Segregation cluster_accumulation Waste Accumulation cluster_disposal Final Disposal start This compound Waste Generated spill Spill or Contamination start->spill Identify Waste Type unused_product Unused/Expired Product start->unused_product Identify Waste Type empty_container Empty Container start->empty_container Identify Waste Type collect_solid Collect Solid Waste (e.g., contaminated PPE, absorbents) spill->collect_solid hw_container Place in Labeled Hazardous Waste Container unused_product->hw_container triple_rinse Triple Rinse Container empty_container->triple_rinse collect_solid->hw_container collect_liquid Collect Liquid Waste (e.g., rinsate) collect_liquid->hw_container triple_rinse->collect_liquid Collect Rinsate ehs_pickup Arrange for EHS Pickup hw_container->ehs_pickup Store in Satellite Accumulation Area licensed_disposal Disposal by Licensed Waste Contractor ehs_pickup->licensed_disposal

Caption: Decision workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Cloquintocet-mexyl

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and personal protective equipment (PPE) are paramount for the secure handling and disposal of Cloquintocet-mexyl in a laboratory setting. This guide provides clear, procedural instructions to ensure the well-being of researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to mitigate risks of exposure and ensure a safe research environment.

This compound may cause mild eye and skin irritation and can be harmful if inhaled, with the potential for allergic skin reactions[1][2]. Therefore, strict observance of safety measures is not merely a recommendation but a necessity.

Personal Protective Equipment (PPE) for Handling this compound

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the recommended PPE for various routes of exposure when handling this compound.

Exposure Route Required Personal Protective Equipment Additional Recommendations
Dermal (Skin) - Chemical-resistant gloves (e.g., nitrile, butyl)[3][4] - Heavy-duty cotton or synthetic fabric working clothes (e.g., coveralls)[5] - Chemical-resistant apron[3][5] - Heavy-duty shoes or boots[5]- Choose elbow-length gloves to protect wrists[3]. - Aprons should extend from the neck to at least the knees[3]. - Wear long pants over boots to prevent chemicals from entering[6].
Ocular (Eyes) - Chemical splash goggles or a face shield[1][3][5]- In high-exposure situations, a face shield can be worn over goggles[3]. - An eyewash facility should be readily available[1][4].
Respiratory (Inhalation) - A NIOSH/MSHA-approved respirator is recommended, especially in cases of heavy exposure or when dust is present[7].- Work in a well-ventilated area or under a chemical fume hood[8]. - Use process enclosures or local exhaust ventilation to minimize airborne levels[4].
Safe Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidental exposure and maintain the integrity of the chemical.

Procedure Guideline
General Handling - Avoid contact with skin, eyes, and clothing[5][8]. - Do not eat, drink, or smoke in areas where the material is handled[1][5]. - Wash hands and face thoroughly after handling[8]. - Immediately change contaminated clothing.
Storage - Store in the original, tightly closed container in a cool, dry, and well-ventilated area[1]. - Keep away from unauthorized personnel[5].
Spill Management - Control the spill at its source and contain it to prevent spreading[1][2]. - Wear appropriate PPE during cleanup[2]. - For small spills, scoop or sweep up the material, minimizing dust, and place it in a disposable container[1]. - Wash the spill area with detergent and water[1].
First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure Type Immediate Action
Skin Contact - Immediately remove contaminated clothing[1]. - Rinse the skin with plenty of water for 15-20 minutes[5]. - Wash the affected area thoroughly with soap and water[1]. - Seek medical advice if irritation or a rash occurs[8].
Eye Contact - Hold the eye open and rinse slowly and gently with water for 15-20 minutes[5]. - Remove contact lenses, if present, after the first 5 minutes, then continue rinsing[5]. - Seek medical attention[5].
Inhalation - Move the person to fresh air[5]. - If the person is not breathing, call for emergency medical assistance and provide artificial respiration if possible[5]. - Seek medical advice if the person feels unwell[8].
Ingestion - Immediately contact a poison control center or doctor for treatment advice[1][5]. - Do not induce vomiting unless instructed to do so by a medical professional[5]. - Do not give anything by mouth to an unconscious person[5].
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Item for Disposal Disposal Guideline
This compound Waste - Dispose of contents and container to an approved waste disposal plant. - Follow all local and national regulations for hazardous waste disposal[8].
Empty Containers - Do not reuse empty containers[2]. - Handle uncleaned containers as you would the product itself. - Leave chemicals in their original containers and do not mix with other waste.

Experimental Workflow for Safe Handling of this compound

To provide a clear, step-by-step visual guide for laboratory professionals, the following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare well-ventilated workspace B->C D Weighing and transfer of this compound C->D Proceed to handling E Perform experimental procedures D->E F Decontaminate work surfaces E->F After experiment completion K In case of spill, follow spill management procedures E->K L In case of exposure, follow first aid procedures E->L G Clean and remove PPE F->G H Wash hands thoroughly G->H I Segregate and label waste H->I J Dispose of waste according to regulations I->J

Caption: Workflow for the safe handling of this compound.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。